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  • Product: Methyl 5-nitro-1H-pyrazole-3-carboxylate hydrochloride
  • CAS: 650609-87-3

Core Science & Biosynthesis

Foundational

Synthesis of Methyl 5-nitro-1H-pyrazole-3-carboxylate hydrochloride

An In-Depth Technical Guide to the Synthesis of Methyl 5-nitro-1H-pyrazole-3-carboxylate Hydrochloride Abstract This guide provides a comprehensive, research-level overview of a robust synthetic pathway for Methyl 5-nitr...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Synthesis of Methyl 5-nitro-1H-pyrazole-3-carboxylate Hydrochloride

Abstract

This guide provides a comprehensive, research-level overview of a robust synthetic pathway for Methyl 5-nitro-1H-pyrazole-3-carboxylate hydrochloride, a key heterocyclic building block for pharmaceutical and agrochemical research. The synthesis is approached as a multi-step process, beginning with the construction of the core pyrazole ring, followed by regioselective nitration, and culminating in the formation of the hydrochloride salt. This document elucidates the chemical principles behind each step, offers detailed experimental protocols, and emphasizes safety considerations. The presented methodology is designed to be both reproducible and scalable for laboratory applications, providing researchers with a validated route to this valuable compound.

Strategic Overview and Retrosynthetic Analysis

The synthesis of Methyl 5-nitro-1H-pyrazole-3-carboxylate hydrochloride is logically approached by deconstructing the molecule into readily available precursors. The hydrochloride salt is formed in the final step from the freebase, Methyl 5-nitro-1H-pyrazole-3-carboxylate. The core challenge lies in the regioselective introduction of the nitro group onto the pyrazole ring. A common and effective strategy involves first synthesizing the stable pyrazole ester and then performing an electrophilic nitration. The pyrazole ester itself can be formed via a classical cyclocondensation reaction.

The chosen forward synthesis, therefore, involves three primary transformations:

  • Pyrazole Ring Formation: Construction of the methyl 1H-pyrazole-3-carboxylate core.

  • Electrophilic Nitration: Introduction of the nitro group at the C5 position.

  • Salt Formation: Conversion of the nitrated pyrazole to its hydrochloride salt for enhanced stability and handling.

G Target Methyl 5-nitro-1H-pyrazole-3-carboxylate HCl Freebase Methyl 5-nitro-1H-pyrazole-3-carboxylate Target->Freebase HCl Addition PyrazoleEster Methyl 1H-pyrazole-3-carboxylate Freebase->PyrazoleEster Nitration Precursors Hydrazine Derivative + β-Dicarbonyl Compound PyrazoleEster->Precursors Cyclocondensation

Caption: Retrosynthetic analysis of the target compound.

Part I: Synthesis of the Pyrazole Core

The foundational step is the creation of the pyrazole ring substituted with a methyl carboxylate group. The Knorr pyrazole synthesis and related cyclocondensation reactions are the most prevalent and flexible methods for this transformation.[1][2] This typically involves the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent.[1] For the synthesis of the 3-carboxylate ester, a β-ketoester is an ideal starting material.

Experimental Protocol: Synthesis of Methyl 1H-pyrazole-3-carboxylate

This protocol is adapted from established cyclocondensation procedures.[1][3]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add a suitable β-ketoester, such as dimethyl acetylenedicarboxylate (DMAD) or a related compound (1.0 eq), and a solvent like ethanol or a toluene/dichloromethane mixture.[4]

  • Reagent Addition: While stirring, add hydrazine hydrate or a hydrazine derivative (1.0 - 1.2 eq) dropwise to the solution.[1][5] If using a salt like hydrazine hydrochloride, a base may be required. For some precursors, a catalytic amount of glacial acetic acid can facilitate the reaction.[1]

  • Reaction: The reaction mixture is typically stirred at room temperature or heated to reflux for several hours (e.g., 2-16 hours), depending on the specific substrates.[4][5] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup and Isolation: Upon completion, cool the reaction mixture to room temperature. The solvent is removed under reduced pressure. The resulting residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed sequentially with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure Methyl 1H-pyrazole-3-carboxylate.

Causality and Experimental Insights
  • Solvent Choice: Ethanol is a common choice as it effectively dissolves both the hydrazine and the β-ketoester and is suitable for reflux conditions.

  • Catalyst: A catalytic amount of acid protonates a carbonyl group, making it more electrophilic and accelerating the initial nucleophilic attack by hydrazine.

  • Workup: The aqueous washes are crucial for removing unreacted hydrazine, acid catalyst, and any water-soluble byproducts, simplifying the final purification step.

Part II: Regioselective Nitration

The introduction of a nitro group onto the pyrazole ring is a critical step that dictates the final structure. This is an electrophilic aromatic substitution reaction. The existing ester group at the 3-position is a deactivating group, which will direct the incoming electrophile (the nitronium ion, NO₂⁺). The nitration of pyrazoles can be complex, but specific conditions can favor the desired isomer.[6][7]

Experimental Protocol: Synthesis of Methyl 5-nitro-1H-pyrazole-3-carboxylate

This protocol is based on standard nitration procedures for azole compounds.[6][8]

  • Preparation of Nitrating Mixture: In a flask cooled in an ice-salt bath (0 to -10 °C), cautiously add concentrated sulfuric acid (H₂SO₄, ~2.0 eq) to fuming nitric acid (HNO₃, ~1.5 eq) with vigorous stirring. This exothermic reaction generates the nitronium ion.

  • Substrate Addition: Dissolve Methyl 1H-pyrazole-3-carboxylate (1.0 eq) in a minimal amount of concentrated sulfuric acid and cool the solution in a separate ice bath.

  • Reaction: Slowly add the pyrazole solution dropwise to the cold nitrating mixture, ensuring the internal temperature does not rise above 5-10 °C. After the addition is complete, allow the mixture to stir at this temperature for 1-2 hours, then let it warm to room temperature and stir for an additional period, monitoring by TLC.

  • Workup: Carefully pour the reaction mixture onto crushed ice. The sudden dilution and cooling will precipitate the nitro-pyrazole product.

  • Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral to pH paper. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield Methyl 5-nitro-1H-pyrazole-3-carboxylate.

Key Considerations for Nitration
  • Temperature Control: This is paramount. Low temperatures are essential to prevent over-nitration and decomposition of the starting material, which can be sensitive to strongly acidic and oxidizing conditions.

  • Reagent Stoichiometry: The ratio of nitric acid to sulfuric acid must be carefully controlled to ensure efficient generation of the nitronium ion while minimizing side reactions.

  • Safety: Nitrating mixtures are extremely corrosive and powerful oxidizing agents. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles.

Part III: Hydrochloride Salt Formation

Converting the final compound to its hydrochloride salt often improves its crystallinity, stability, and ease of handling. This is a straightforward acid-base reaction.

Experimental Protocol: Preparation of Methyl 5-nitro-1H-pyrazole-3-carboxylate hydrochloride
  • Dissolution: Dissolve the purified Methyl 5-nitro-1H-pyrazole-3-carboxylate (1.0 eq) in a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.

  • Acidification: While stirring, slowly bubble anhydrous hydrogen chloride (HCl) gas through the solution, or add a solution of HCl in an anhydrous solvent (e.g., 2M HCl in diethyl ether) dropwise.

  • Precipitation: The hydrochloride salt will typically precipitate out of the solution as a solid. Continue adding the HCl solution until no further precipitation is observed.

  • Isolation: Collect the solid product by vacuum filtration.

  • Drying: Wash the collected salt with a small amount of cold, anhydrous solvent (e.g., diethyl ether) to remove any excess HCl and dry it under vacuum to yield the final product, Methyl 5-nitro-1H-pyrazole-3-carboxylate hydrochloride.

Compound Step Typical Yield Physical Appearance Key Analytical Data (Expected)
Methyl 1H-pyrazole-3-carboxylate180-95%White to off-white solid¹H NMR, ¹³C NMR, MS confirming structure
Methyl 5-nitro-1H-pyrazole-3-carboxylate265-85%Pale yellow solid¹H NMR (downfield shift of pyrazole protons), MS (M+45), IR (NO₂ stretches)
Methyl 5-nitro-1H-pyrazole-3-carboxylate HCl3>95%White crystalline solidElemental Analysis (for Cl), Melting Point

Overall Synthetic Workflow

The entire process from starting materials to the final hydrochloride salt is a sequential workflow that requires careful execution at each stage.

G cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Nitration cluster_2 Step 3: Salt Formation start β-Ketoester + Hydrazine react1 React in Ethanol (Reflux, 2-16h) start->react1 workup1 Solvent Removal & Aqueous Workup react1->workup1 purify1 Column Chromatography workup1->purify1 product1 Methyl 1H-pyrazole-3-carboxylate purify1->product1 react2 Add to HNO₃/H₂SO₄ (0-5 °C) product1->react2 workup2 Quench on Ice react2->workup2 purify2 Filter & Recrystallize workup2->purify2 product2 Methyl 5-nitro-1H-pyrazole-3-carboxylate purify2->product2 react3 Dissolve in Anhydrous Ether product2->react3 add_hcl Add Anhydrous HCl react3->add_hcl isolate Filter & Dry add_hcl->isolate product3 Final Product (HCl Salt) isolate->product3

Caption: Overall experimental workflow for the synthesis.

References

  • Synthesis of Novel 1-H-Pyrazole-4-carboxylic Acid Esters by Conventional and Microwave Assisted Vilsmeier Cyclization of Hydrazones of β-Keto Esters. (n.d.). Molbank, 2005(4), M440. URL: [Link]

  • Synthesis of Pyrazole Compounds by Using Sonication Method. (n.d.). Journal of Advances in Science and Technology. URL: [Link]

  • Bildirici, İ., & Çetinkaya, S. (2018). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Journal of the Turkish Chemical Society Section A: Chemistry. URL: [Link]

  • Shaikh, A. A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. URL: [Link]

  • Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. (2020). Molecules. URL: [Link]

  • Chetouani, A., et al. (2018). Cationic form of pyrazole derivatives in 1 M HCl medium (protonation). ResearchGate. URL: [Link]

  • Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1][9][10]triazin-7(6H)-ones and Derivatives. (2020). Molecules. URL: [Link]

  • Synthesis of novel pyrazole derivatives containing tetrahydrocarbazole, antimicrobail evaluation and molecular properties. (2021). Journal of Medicinal and Pharmaceutical Chemistry Research. URL: [Link]

  • Preparation method of 3-(hydroxymethyl)-1-methyl-pyrazole-5-formonitrile. (2016). Google Patents.
  • Recent highlights in the synthesis and biological significance of pyrazole derivatives. (2023). RSC Medicinal Chemistry. URL: [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (2025). Chemistry Review Letters. URL: [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. URL: [Link]

  • Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives. (2017). ResearchGate. URL: [Link]

  • One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. (2012). Molecules. URL: [Link]

  • Manipulating nitration and stabilization to achieve high energy. (2023). Semantic Scholar. URL: [Link]

  • Trinitromethyl-Substituted 1H-1,2,4-Triazole Bridging Nitropyrazole: A Strategy of Utterly Manipulable Nitration Achieving High-Energy Density Material. (2024). Inorganic Chemistry. URL: [Link]

  • From N–H Nitration to Controllable Aromatic Mononitration and Dinitration: The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. (2022). JACS Au. URL: [Link]

  • Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate. (2014). Google Patents.
  • Pyrazoles. XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles. (1979). The Journal of Organic Chemistry. URL: [Link]

Sources

Exploratory

Physicochemical properties of Methyl 5-nitro-1H-pyrazole-3-carboxylate hydrochloride

An In-Depth Technical Guide on the Physicochemical Properties and Synthetic Utility of Methyl 5-nitro-1H-pyrazole-3-carboxylate hydrochloride Executive Summary In the landscape of modern medicinal chemistry, functionaliz...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Physicochemical Properties and Synthetic Utility of Methyl 5-nitro-1H-pyrazole-3-carboxylate hydrochloride

Executive Summary

In the landscape of modern medicinal chemistry, functionalized pyrazole derivatives serve as critical building blocks for synthesizing complex heterocyclic active pharmaceutical ingredients (APIs). Methyl 5-nitro-1H-pyrazole-3-carboxylate hydrochloride (CAS: 650609-87-3) is a highly versatile intermediate[1]. Its unique structural motifs—a reactive methyl ester, an electron-withdrawing nitro group, and an ionizable pyrazole nitrogen—make it an indispensable precursor in the development of Complement Factor D inhibitors, Bruton's Tyrosine Kinase (Btk) inhibitors, and lipid synthesis modulators[2][3][4].

As a Senior Application Scientist, I have structured this whitepaper to provide drug development professionals with a comprehensive analysis of this compound’s physicochemical profile, validated synthetic methodologies, and its mechanistic role in advanced pharmacological applications.

Structural and Physicochemical Profiling

The hydrochloride salt form of Methyl 5-nitro-1H-pyrazole-3-carboxylate is specifically engineered to enhance solid-state stability and modulate solubility profiles during complex multi-step syntheses. The protonation of the pyrazole ring lowers the compound's propensity for premature nucleophilic attack, thereby acting as a transient protecting mechanism during handling and storage.

Table 1: Core Physicochemical Properties
PropertyValue / DescriptionScientific Rationale & Implication
Nomenclature Methyl 5-nitro-1H-pyrazole-3-carboxylate hydrochlorideThe esterification of the carboxylic acid improves lipophilicity for organic phase reactions.
CAS Registry Number 650609-87-3 (HCl Salt)181585-93-3 (Free Base)Distinct CAS numbers differentiate the physical state; the HCl salt is preferred for long-term cold-chain storage[5].
Molecular Formula C5H6ClN3O4Includes the stoichiometric equivalent of hydrochloric acid.
Molecular Weight 207.57 g/mol (Salt)171.11 g/mol (Free Base)Low molecular weight ensures high atom economy when incorporated into larger API scaffolds.
SMILES (Free Base) O=C(C1=NNC(=O)=C1)OCHighlights the planar, conjugated nature of the nitro-pyrazole system.
Solubility Profile Soluble in MeOH, DMF, DMSO; Sparingly soluble in H2OThe HCl salt transiently increases polar solvent solubility, which is critical for initial homogeneous catalysis[3].

Validated Synthetic Methodology

The synthesis of Methyl 5-nitro-1H-pyrazole-3-carboxylate relies on the highly efficient esterification of 5-nitro-1H-pyrazole-3-carboxylic acid. The following self-validating protocol utilizes thionyl chloride ( SOCl2​ ) as both a reactant and a dehydrating agent to drive the equilibrium toward the ester[3][6].

Protocol: Esterification and Salt Formation

Step 1: Generation of the Free Base (Methyl Ester)

  • Reagent Preparation: Suspend 5-nitro-1H-pyrazole-3-carboxylic acid (50.0 g, 0.318 mol) in anhydrous Methanol (500 mL) under an inert nitrogen atmosphere. Causality: Anhydrous conditions prevent the competitive hydrolysis of the intermediate acyl chloride back to the starting acid.

  • Activation: Cool the suspension to 0 °C using an ice-brine bath. Dropwise, add Thionyl Chloride ( SOCl2​ , 190 g, 1.59 mol)[3]. Causality: The slow addition at 0 °C controls the highly exothermic formation of the acyl chloride intermediate and prevents the volatilization of SOCl2​ .

  • Esterification: Heat the reaction mixture to 80 °C and reflux for 6 hours[3].

  • Isolation: Concentrate the mixture under reduced pressure to remove excess MeOH and SOCl2​ , yielding the free base as a white solid (approx. 54.0 g, 98.2% yield)[3].

Step 2: Hydrochloride Salt Formation

  • Dissolve the purified free base in a minimal volume of anhydrous diethyl ether or 1,4-dioxane.

  • Bubble dry HCl gas through the solution (or add a stoichiometric amount of 4M HCl in dioxane) at 0 °C until precipitation is complete.

  • Filter the resulting white crystalline solid, wash with cold ether, and dry under high vacuum to yield Methyl 5-nitro-1H-pyrazole-3-carboxylate hydrochloride.

Synthesis A 5-nitro-1H-pyrazole- 3-carboxylic acid B Methyl 5-nitro-1H-pyrazole- 3-carboxylate (Free Base) A->B 1. SOCl2, MeOH, 0°C 2. Reflux 80°C, 6h C Methyl 5-nitro-1H-pyrazole- 3-carboxylate HCl B->C HCl (gas) Anhydrous Ether

Caption: Step-by-step synthetic workflow for Methyl 5-nitro-1H-pyrazole-3-carboxylate hydrochloride.

Mechanistic Application in Drug Discovery

The true value of this compound lies in its downstream applications. The nitro group at the 5-position is a masked amine. Upon catalytic hydrogenation (e.g., Pd/C, H2​ ), it is reduced to an amine, which can then undergo amide coupling or cyclization to form complex bicyclic or tricyclic scaffolds[7].

Application 1: Complement Factor D Inhibition

The alternative complement pathway is a critical component of the innate immune system. Overactivation of this pathway leads to cellular damage in disorders like Paroxysmal Nocturnal Hemoglobinuria (PNH) and Age-Related Macular Degeneration (AMD)[8][9].

Derivatives synthesized from Methyl 5-nitro-1H-pyrazole-3-carboxylate are potent inhibitors of Complement Factor D [8]. Factor D is a serine protease that cleaves Factor B within the C3(H2​O)B complex to form the active C3 convertase ( C3(H2​O)Bb )[8][9]. By inhibiting Factor D, these pyrazole-derived compounds halt the amplification loop of the complement cascade[8].

Pathway C3 C3 Protein (Spontaneous Hydrolysis) C3H2O C3(H2O) C3->C3H2O Complex1 C3(H2O)B Complex C3H2O->Complex1 FactorB Factor B FactorB->Complex1 C3Convertase Active C3 Convertase (C3(H2O)Bb) Complex1->C3Convertase Cleavage by Factor D FactorD Complement Factor D (Serine Protease) FactorD->Complex1 Catalyzes Cleavage Inhibitor Pyrazole-Derived Factor D Inhibitor Inhibitor->FactorD Blocks Catalytic Activity

Caption: Mechanism of action for pyrazole-derived inhibitors blocking Factor D in the Alternative Complement Pathway.

Application 2: Btk Kinase and Lipid Synthesis Modulation

Beyond immunology, this building block is utilized to synthesize aza-pyridone compounds that inhibit Bruton's Tyrosine Kinase (Btk), a key target in treating B-cell lymphomas and autoimmune inflammation[4][10]. Furthermore, it serves as a precursor for heterocyclic modulators of fatty acid synthesis, which are investigated for treating viral infections (like HCV) and metabolic disorders[2][11].

Analytical Characterization Standards

To ensure the scientific integrity of the synthesized Methyl 5-nitro-1H-pyrazole-3-carboxylate hydrochloride, rigorous analytical characterization must be performed. The following parameters serve as a self-validating system for quality control:

  • Nuclear Magnetic Resonance (1H-NMR):

    • Solvent: DMSO-d6.

    • Key Signals: A sharp singlet around δ 3.85 ppm corresponding to the methyl ester protons ( −OCH3​ ). The pyrazole ring proton typically appears as a distinct singlet in the aromatic region, though its exact shift is highly sensitive to the protonation state of the adjacent nitrogen[6].

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Ionization: Electrospray Ionization (ESI+).

    • Expected m/z: The free base [M+H]+ peak will appear at 172.1 m/z[7]. The absence of a 158 m/z peak confirms complete esterification (no residual carboxylic acid).

  • Infrared Spectroscopy (FT-IR):

    • Key Bands: A strong carbonyl ( C=O ) stretching frequency at ~1730 cm−1 confirms the ester linkage. Asymmetric and symmetric stretching of the nitro group ( −NO2​ ) will appear distinctly at ~1530 cm−1 and ~1350 cm−1 , respectively.

References

  • Google Patents. "WO2012122391A1 - Heterocyclic modulators of lipid synthesis". Google.com.
  • Google Patents. "US11407738B2 - Aryl, heteroaryl, and heterocyclic compounds for treatment of immune and inflammatory disorders". Google.com.
  • Google Patents. "US10092584B2 - Compounds for the treatment of medical disorders". Google.com.
  • Google Patents. "US20140057896A1 - Pyridone and aza-pyridone compounds and methods of use". Google.com.
  • European Patent Office. "EP 4053117 A1 - ARYL, HETEROARYL, AND HETEROCYCLIC COMPOUNDS FOR TREATMENT OF MEDICAL DISORDERS". Googleapis.com. Available at: [Link]

  • Google Patents. "AU2007321924A1 - Heterobicyclic metalloprotease inhibitors". Google.com.

Sources

Foundational

Methyl 5-nitro-1H-pyrazole-3-carboxylate hydrochloride CAS number and structure

Methyl 5-nitro-1H-pyrazole-3-carboxylate Hydrochloride: A Comprehensive Technical Guide for Drug Discovery Executive Summary In modern medicinal chemistry, the pyrazole ring is a privileged heterocyclic scaffold, frequen...

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Author: BenchChem Technical Support Team. Date: April 2026

Methyl 5-nitro-1H-pyrazole-3-carboxylate Hydrochloride: A Comprehensive Technical Guide for Drug Discovery

Executive Summary

In modern medicinal chemistry, the pyrazole ring is a privileged heterocyclic scaffold, frequently featured in FDA-approved therapeutics ranging from anti-inflammatory agents (e.g., Celecoxib) to targeted kinase inhibitors (e.g., Crizotinib)[1]. Among the most versatile building blocks for synthesizing these complex architectures is Methyl 5-nitro-1H-pyrazole-3-carboxylate hydrochloride (CAS: 650609-87-3)[2].

This technical whitepaper provides an in-depth analysis of this compound, detailing its structural causality, orthogonal reactivity, and self-validating experimental protocols. Designed for synthetic chemists and drug development professionals, this guide bridges the gap between theoretical molecular design and practical benchtop execution.

Chemical Identity & Structural Causality

Understanding the physicochemical properties of a building block is the first step in rational drug design. The structural features of Methyl 5-nitro-1H-pyrazole-3-carboxylate dictate its behavior in multi-step syntheses.

Quantitative Data Summary
PropertyValue
Compound Name Methyl 5-nitro-1H-pyrazole-3-carboxylate hydrochloride
CAS Number (HCl Salt) 650609-87-3
CAS Number (Free Base) 181585-93-3
Molecular Formula C5H5N3O4 · HCl
Molecular Weight (Free Base) 171.11 g/mol
Molecular Weight (HCl Salt) 207.57 g/mol
Core Scaffold 1H-Pyrazole

The Causality of the Hydrochloride Salt: While the free base (CAS: 181585-93-3) is widely available[3], utilizing the hydrochloride salt (CAS: 650609-87-3) offers distinct operational advantages[2]. The free base of nitro-pyrazoles can be difficult to handle due to variable hygroscopicity and poor solubility in polar protic solvents. The HCl salt protonates the pyrazole system, significantly enhancing aqueous and methanolic solubility. Furthermore, the salt form stabilizes the electron-deficient pyrazole ring against premature degradation during long-term storage, ensuring precise stoichiometric control during high-throughput screening or initial synthetic steps.

Strategic Utility in Medicinal Chemistry

The true value of Methyl 5-nitro-1H-pyrazole-3-carboxylate lies in its orthogonal reactivity . The molecule possesses three distinct functional handles that can be manipulated independently:

  • The C5-Nitro Group: Acts as a "masked amine." Keeping it as a nitro group during early coupling steps prevents unwanted N-alkylation or acylation without the need for bulky, atom-inefficient protecting groups (like Boc or Cbz). It can be selectively reduced later in the synthesis[4].

  • The C3-Methyl Ester: Primed for saponification to yield a carboxylic acid (e.g., 5-Nitro-1H-Pyrazole-3-Carboxylic Acid, CAS 198348-89-9), which can undergo amidation to form complex carboxamides[4].

  • The 1H-Pyrazole Nitrogen: Serves as a critical hydrogen bond donor/acceptor in biological targets, particularly in the hinge-binding motifs of ATP-competitive kinase inhibitors[1].

Pathway A Methyl 5-nitro-1H-pyrazole-3-carboxylate (Core Scaffold) B Nitro Reduction (Pd/C, H2) A->B Pathway 1 C Ester Saponification (LiOH, THF/H2O) A->C Pathway 2 D 5-Amino-pyrazole Derivative (Kinase H-Bond Donor) B->D E Pyrazole-3-carboxylic acid (Amidation Precursor) C->E F Advanced Drug Candidate (Multi-Target Inhibitor) D->F Cross-coupling E->F Amidation

Orthogonal reactivity pathways of the pyrazole scaffold.

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . Every step includes a specific analytical checkpoint that confirms success through fundamental chemical logic.

Protocol 1: Catalytic Hydrogenation of the Nitro Group

This protocol reduces the C5-nitro group to an amine, a critical step for generating building blocks similar to those used in the synthesis of Sildenafil[5].

Causality of Reagents: 10% Palladium on Carbon (Pd/C) with hydrogen gas is selected over traditional SnCl2 or Fe/HCl reductions. This choice entirely avoids heavy metal contamination, which is notorious for causing false positives in downstream biological assays and complicating purification[6]. Methanol is chosen as the solvent because it readily dissolves the HCl salt and facilitates efficient hydrogen transfer.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of Methyl 5-nitro-1H-pyrazole-3-carboxylate hydrochloride in anhydrous methanol (0.1 M concentration).

  • Catalyst Addition: Carefully add 10% Pd/C (0.1 equivalents by weight) under an inert argon atmosphere to prevent auto-ignition.

  • Hydrogenation: Evacuate the flask and backfill with H2 gas (1 atm via balloon). Stir vigorously at room temperature for 4–6 hours.

  • Self-Validation (LC-MS Checkpoint): Sample the reaction. The starting material free base exhibits an [M+H]+ of 172. The successful reduction to the amine will show an exact mass shift to an [M+H]+ of 142. This −30 Da shift (loss of two oxygens, gain of two hydrogens) unambiguously confirms the reaction.

  • Filtration: Filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing with excess methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the 5-amino derivative.

Workflow S1 1. Substrate Prep Dissolve in MeOH S2 2. Catalysis Add 10% Pd/C, H2 S1->S2 S3 3. Validation LC-MS (-30 Da Shift) S2->S3 S4 4. Filtration Filter via Celite S3->S4 S5 5. Isolation Concentrate Product S4->S5

Self-validating experimental workflow for catalytic nitro reduction.

Protocol 2: Saponification of the C3-Methyl Ester

To utilize the C3 position for amide coupling, the methyl ester must be hydrolyzed to a carboxylic acid[4].

Causality of Reagents: Lithium hydroxide (LiOH) in a THF/Water mixture is utilized instead of Sodium hydroxide (NaOH). The lithium ion strongly coordinates with the ester carbonyl oxygen, increasing its electrophilicity and accelerating hydrolysis at room temperature. This mild condition prevents potential ring-opening or degradation of the pyrazole core.

Step-by-Step Methodology:

  • Preparation: Dissolve the pyrazole ester in a 3:1 mixture of THF and water.

  • Hydrolysis: Add 2.0 equivalents of LiOH monohydrate. Stir at room temperature for 2 hours.

  • Self-Validation (TLC & LC-MS Checkpoint): On normal-phase TLC (Hexanes/EtOAc), the highly polar carboxylic acid product will remain at the baseline, while the ester starting material will migrate. By LC-MS, observe a −14 Da shift (loss of the CH2​ group from the methyl ester), confirming successful saponification.

  • Workup: Acidify the mixture to pH 3 using 1M HCl to protonate the carboxylic acid, causing it to precipitate.

  • Isolation: Extract with ethyl acetate, dry over anhydrous Na2​SO4​ , and concentrate.

Analytical Validation Strategy

For rigorous drug discovery applications, structural integrity must be verified post-synthesis.

  • Nuclear Magnetic Resonance (NMR): 1H -NMR of the starting material will show a distinct singlet for the pyrazole C4-proton and a 3H singlet around δ 3.80-3.90 ppm for the methyl ester. Disappearance of the methyl singlet confirms successful saponification.

  • High-Performance Liquid Chromatography (HPLC): Purity should be assessed at 254 nm, where the extended π -conjugation of the nitro-pyrazole system absorbs strongly. A purity of >95% is mandatory before proceeding to biological assays.

References

  • Title: 181585-93-3 | Methyl 5-nitro-1H-pyrazole-3-carboxylate | Esters - Ambeed.
  • Title: Buy 5-Chloroquinoline-8-carboxamide (EVT-12031067)
  • Title: 5-Nitro-1H-Pyrazole-3-Carboxylic Acid: A Versatile Tool for Fine Chemical Synthesis Source: NBInno URL
  • Title: Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide Source: ResearchGate URL
  • Title: Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics Source: MDPI URL
  • Title: Application Notes: The Use of 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid as a Pharmaceutical Intermediate Source: BenchChem URL

Sources

Exploratory

An In-depth Technical Guide to the Spectroscopic Data of Methyl 5-nitro-1H-pyrazole-3-carboxylate

This technical guide provides a comprehensive analysis of the spectroscopic data for Methyl 5-nitro-1H-pyrazole-3-carboxylate, a heterocyclic compound of interest to researchers and scientists in drug development. In the...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive analysis of the spectroscopic data for Methyl 5-nitro-1H-pyrazole-3-carboxylate, a heterocyclic compound of interest to researchers and scientists in drug development. In the absence of extensive, publicly available experimental spectra for this specific molecule, this document presents a detailed, predicted spectroscopic profile based on established principles and data from analogous structures. Furthermore, it outlines robust experimental protocols for acquiring such data, ensuring a self-validating system for researchers.

Molecular Structure and Its Influence on Spectroscopic Signatures

Methyl 5-nitro-1H-pyrazole-3-carboxylate possesses a pyrazole core, a five-membered aromatic heterocycle with two adjacent nitrogen atoms. This core is substituted with a methyl carboxylate group at the C3 position and a nitro group at the C5 position. The tautomeric nature of the N-H proton on the pyrazole ring means it can reside on either nitrogen atom (N1 or N2); however, for the purpose of this guide, we will consider the 1H-pyrazole tautomer. The electron-withdrawing nature of both the nitro and methyl carboxylate groups significantly influences the electronic environment of the pyrazole ring, which is directly reflected in its spectroscopic data.

Caption: Molecular structure of Methyl 5-nitro-1H-pyrazole-3-carboxylate.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for Methyl 5-nitro-1H-pyrazole-3-carboxylate. These predictions are derived from computational studies on nitropyrazoles and empirical data from structurally related compounds.[1][2][3][4]

Table 1: Predicted ¹H NMR Spectral Data
SignalPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
1~14.0 - 15.0Broad Singlet1HN-H (pyrazole ring)
2~7.5 - 8.0Singlet1HC4-H (pyrazole ring)
3~3.9Singlet3H-OCH₃

Note: The chemical shift of the N-H proton is highly dependent on solvent, concentration, and temperature, and the signal is often broad.

Table 2: Predicted ¹³C NMR Spectral Data
SignalPredicted Chemical Shift (δ, ppm)Assignment
1~160C=O (ester)
2~150C5-NO₂
3~140C3-COOCH₃
4~115C4-H
5~53-OCH₃
Table 3: Predicted IR Absorption Data
Wavenumber (cm⁻¹)IntensityAssignment
~3300Medium, BroadN-H Stretch
~1730StrongC=O Stretch (Ester)
~1550StrongN-O Asymmetric Stretch (Nitro)
~1350StrongN-O Symmetric Stretch (Nitro)
~1250StrongC-O Stretch (Ester)
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
m/zPredicted Identity
171[M]⁺ (Molecular Ion)
140[M - OCH₃]⁺
125[M - NO₂]⁺
112[M - COOCH₃]⁺

Interpretation of Predicted Spectra

¹H NMR Spectroscopy: The proton spectrum is expected to be relatively simple. The pyrazole N-H proton is anticipated to appear as a broad singlet at a significantly downfield chemical shift due to hydrogen bonding and the electronic effects of the pyrazole ring. The lone proton on the pyrazole ring (C4-H) is expected to be a singlet in the aromatic region, deshielded by the adjacent electron-withdrawing groups. The methyl protons of the ester group will likely appear as a sharp singlet in the typical region for such functional groups.

¹³C NMR Spectroscopy: The carbon spectrum will reflect the electronic environment of each carbon atom. The carbonyl carbon of the ester group is expected at the most downfield position. The two quaternary carbons of the pyrazole ring (C3 and C5) will be significantly deshielded due to the attachment of the electron-withdrawing carboxylate and nitro groups, respectively. The C4 carbon, bearing a proton, will likely appear at a more upfield position compared to C3 and C5. The methyl carbon of the ester will have a characteristic chemical shift around 53 ppm.[2]

Infrared Spectroscopy: The IR spectrum is predicted to show characteristic absorption bands for the key functional groups. A broad absorption around 3300 cm⁻¹ is expected for the N-H stretching vibration. A strong, sharp peak around 1730 cm⁻¹ will be indicative of the ester carbonyl (C=O) stretch. The presence of the nitro group will be confirmed by two strong absorptions corresponding to the asymmetric (~1550 cm⁻¹) and symmetric (~1350 cm⁻¹) N-O stretching vibrations.[5][6] A strong band around 1250 cm⁻¹ is also expected for the C-O stretching of the ester group.

Mass Spectrometry: Under electron ionization (EI), the molecular ion peak ([M]⁺) is expected at an m/z of 171. Common fragmentation pathways for pyrazoles and nitro compounds suggest the loss of the methoxy group from the ester ([M - OCH₃]⁺) to give a fragment at m/z 140.[4] Loss of the nitro group ([M - NO₂]⁺) would result in a peak at m/z 125. Another likely fragmentation is the loss of the entire methyl carboxylate group ([M - COOCH₃]⁺), leading to a fragment at m/z 112.

Experimental Protocols

The following sections provide detailed methodologies for the acquisition of high-resolution spectroscopic data for Methyl 5-nitro-1H-pyrazole-3-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR Spectroscopy Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh 5-10 mg of sample dissolve Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d6) weigh->dissolve transfer Transfer to NMR tube dissolve->transfer instrument Place sample in NMR spectrometer (e.g., 400 MHz) transfer->instrument setup Set up ¹H and ¹³C experiments (standard pulse programs) instrument->setup acquire Acquire FID data setup->acquire ft Fourier Transform FID acquire->ft phase Phase and baseline correct the spectrum ft->phase integrate Integrate signals and reference to solvent peak phase->integrate

Caption: A streamlined workflow for NMR data acquisition and processing.

  • Sample Preparation:

    • Weigh approximately 5-10 mg of high-purity Methyl 5-nitro-1H-pyrazole-3-carboxylate.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often a good choice for pyrazole derivatives as it can solubilize the compound and allow for the observation of the N-H proton.

    • Ensure the sample is fully dissolved, using gentle warming or vortexing if necessary.

    • Transfer the clear solution to a standard 5 mm NMR tube.

  • Instrument Parameters (for a 400 MHz spectrometer):

    • ¹H NMR:

      • Pulse Program: Standard single-pulse experiment.

      • Spectral Width: 0-16 ppm.

      • Acquisition Time: 2-4 seconds.

      • Relaxation Delay: 2-5 seconds.

      • Number of Scans: 16-64 scans.

    • ¹³C NMR:

      • Pulse Program: Proton-decoupled single-pulse experiment.

      • Spectral Width: 0-200 ppm.

      • Acquisition Time: 1-2 seconds.

      • Relaxation Delay: 2-5 seconds.

      • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Perform phase and baseline correction on the resulting spectrum.

    • Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

    • For the ¹H spectrum, integrate the signals to determine the relative number of protons.

Infrared (IR) Spectroscopy

IR Spectroscopy Workflow (Thin Solid Film) cluster_prep_ir Sample Preparation cluster_acq_ir Data Acquisition cluster_proc_ir Data Processing dissolve_ir Dissolve a small amount of sample in a volatile solvent (e.g., CH₂Cl₂) apply_ir Apply a drop of the solution to a salt plate (e.g., KBr) dissolve_ir->apply_ir evaporate_ir Allow solvent to evaporate, leaving a thin film apply_ir->evaporate_ir place_ir Place the salt plate in the FT-IR spectrometer evaporate_ir->place_ir background_ir Acquire a background spectrum place_ir->background_ir sample_ir Acquire the sample spectrum background_ir->sample_ir subtract_ir Subtract the background from the sample spectrum sample_ir->subtract_ir label_ir Label significant peaks subtract_ir->label_ir

Caption: Standard procedure for obtaining an IR spectrum of a solid sample.

  • Sample Preparation (Thin Solid Film Method):

    • Dissolve a small amount (a few milligrams) of Methyl 5-nitro-1H-pyrazole-3-carboxylate in a few drops of a volatile solvent such as methylene chloride or acetone.[7][8]

    • Place a drop of this solution onto a clean, dry salt plate (e.g., KBr or NaCl).

    • Allow the solvent to fully evaporate, leaving a thin, even film of the solid sample on the plate.

  • Data Acquisition:

    • Place the salt plate into the sample holder of an FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify and label the wavenumbers of the significant absorption bands.

Mass Spectrometry (MS)

Mass Spectrometry Workflow (Electron Ionization) cluster_intro_ms Sample Introduction cluster_ion_ms Ionization and Analysis cluster_detect_ms Detection and Processing prepare_ms Prepare a dilute solution of the sample or use a direct insertion probe for the solid introduce_ms Introduce the sample into the ion source prepare_ms->introduce_ms ionize_ms Bombard the sample with high-energy electrons (70 eV) introduce_ms->ionize_ms accelerate_ms Accelerate the resulting ions ionize_ms->accelerate_ms separate_ms Separate ions based on their mass-to-charge ratio in the mass analyzer accelerate_ms->separate_ms detect_ms Detect the ions separate_ms->detect_ms process_ms Generate a mass spectrum (plot of abundance vs. m/z) detect_ms->process_ms

Caption: Fundamental workflow for Electron Ionization Mass Spectrometry.

  • Sample Introduction:

    • For a volatile and thermally stable compound, a direct insertion probe can be used to introduce a small amount of the solid sample into the high vacuum of the ion source.

    • Alternatively, the sample can be dissolved in a volatile solvent and introduced via a gas chromatograph (GC-MS).

  • Ionization and Analysis:

    • The sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source. This process, known as electron ionization (EI), causes the molecule to lose an electron, forming a radical cation (the molecular ion), and also induces fragmentation.[9][10]

    • The resulting positively charged ions are accelerated into the mass analyzer.

    • The mass analyzer (e.g., a quadrupole or time-of-flight) separates the ions based on their mass-to-charge (m/z) ratio.

  • Detection and Data Processing:

    • A detector measures the abundance of ions at each m/z value.

    • The instrument's software plots the relative abundance of ions as a function of their m/z ratio to generate the mass spectrum.

References

Sources

Foundational

The Nitropyrazole Scaffold in Medicinal Chemistry: From Energetic Materials to Advanced Drug Discovery

Executive Summary The nitropyrazole structural motif represents a fascinating evolutionary arc in applied chemistry. Originally synthesized to exploit the high ring tension and oxygen balance required for energetic mater...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The nitropyrazole structural motif represents a fascinating evolutionary arc in applied chemistry. Originally synthesized to exploit the high ring tension and oxygen balance required for energetic materials, nitropyrazoles have transitioned into highly coveted scaffolds in modern medicinal chemistry. This whitepaper provides an in-depth mechanistic and synthetic guide to nitropyrazole compounds, detailing their biological pathways, physicochemical properties, and the precise experimental protocols required to harness their potential in drug discovery.

Historical Context: From Explosives to Pharmacophores

Historically, nitropyrazoles (such as 4-nitropyrazole) were engineered primarily for the defense and aerospace sectors. The combination of a high-nitrogen pyrazole ring with oxygen-rich nitro groups yields molecules with exceptional density and near-ideal oxygen balance. Upon decomposition, these compounds release massive amounts of energy rapidly, making them highly effective ingredients in explosives[1][2].

However, the narrative of the nitropyrazole scaffold has shifted dramatically. In the context of drug discovery, the nitro group—once categorized merely as an energetic pharmacophore or a structural alert for toxicity—is now recognized as a versatile functional handle. The introduction of a nitro group into a biorelevant molecule profoundly alters its physicochemical properties, including its pKa​ , bioreduction potential, and hydrophobicity, thereby expanding the available chemical space for structure-activity relationship (SAR) optimization[3].

Mechanistic Paradigms in Biological Systems

Nitropyrazoles exert their pharmacological effects through two primary, divergent mechanistic pathways:

  • Enzymatic Bioactivation (Prodrug Mechanism): Many nitro-containing heterocycles undergo targeted enzymatic reduction by nitroreductases within biological systems. This reduction generates reactive nitrogen species (RNS). These reactive intermediates induce severe cellular stress and interact covalently with critical biomolecules, a mechanism heavily leveraged in the design of novel antimicrobial and anticancer therapies[4].

  • Kinase Inhibition via Scaffold Binding: The nitropyrazole core acts as a robust hydrogen-bond donor/acceptor system. For instance, 4-nitropyrazole derivatives are critical building blocks for highly selective, brain-penetrant aminopyrazole inhibitors targeting Leucine-Rich Repeat Kinase 2 (LRRK2) for Parkinson's disease[1], as well as BRAF V600E inhibitors in oncology.

G NP Nitropyrazole Derivative NR Nitroreductase Enzyme NP->NR Enzymatic Reduction KIN Kinase Target (e.g., LRRK2, BRAF) NP->KIN Direct Binding (Scaffold) RNS Reactive Nitrogen Species (RNS) NR->RNS Bioactivation CS Cellular Stress & DNA Damage RNS->CS Oxidative Stress INHIB Target Inhibition & Apoptosis CS->INHIB Cytotoxicity KIN->INHIB Pathway Blockade

Biological pathways of nitropyrazoles: enzymatic reduction and direct kinase inhibition.

Synthetic Methodologies & Experimental Protocols

The regioselective synthesis of nitropyrazoles dictates their pharmacological utility. Direct electrophilic nitration of pyrazole typically yields 4-nitropyrazole due to the electron-rich nature of the C4 position. Accessing 3-nitropyrazole or utilizing N-nitropyrazoles as reagents requires distinct, self-validating mechanistic approaches.

Protocol 1: Synthesis of 3-Nitropyrazole via Thermal [1,5] Sigmatropic Rearrangement

To bypass the inherent C4-selectivity of direct nitration, a two-step sequence is employed: N-nitration followed by thermal rearrangement[2].

Causality of Experimental Choices: Strongly acidic conditions ( HNO3​/H2​SO4​ ) protonate the pyrazole nitrogen, deactivating the ring and directing nitration to C4. By using milder conditions ( HNO3​/Ac2​O ), the active electrophile is acetyl nitrate, which kinetically favors N-nitration. The subsequent thermal rearrangement requires a high-boiling solvent (e.g., anisole or benzonitrile, b.p. >150 °C) to provide the thermal activation energy necessary for the [1,5] sigmatropic nitro migration without requiring a dangerous pressurized reactor[2][5].

Step-by-Step Methodology:

  • N-Nitration: Suspend 1H -pyrazole in glacial acetic acid and cool to 0 °C. Slowly add a pre-mixed, cooled solution of fuming nitric acid and acetic anhydride (acetyl nitrate).

  • Isolation of Intermediate: Stir the reaction at 0–5 °C for 2 hours. Quench over crushed ice and extract with dichloromethane. Wash the organic layer with saturated NaHCO3​ to remove acetic acid. Evaporate to yield 1-nitropyrazole (N-nitropyrazole). Self-validation: TLC (Hexane/EtOAc 3:1) must show a highly non-polar spot compared to the starting material, confirming N-substitution rather than C-substitution.

  • Thermal Rearrangement: Dissolve 1-nitropyrazole in anhydrous anisole. Heat the solution to 150 °C under an inert argon atmosphere for 4–6 hours.

  • Purification: Monitor the [1,5] sigmatropic shift via HPLC. Once the N-nitro peak is fully consumed, cool the mixture and purify via silica gel chromatography to isolate 3-nitropyrazole.

G PYR 1H-Pyrazole NIT Nitration (HNO3 / Ac2O) PYR->NIT Electrophilic Attack NNIT 1-Nitropyrazole (N-Nitropyrazole) NIT->NNIT N-Substitution HEAT Thermal Rearrangement (150 °C, Anisole) NNIT->HEAT Activation Energy CNIT 3-Nitropyrazole (C-Nitropyrazole) HEAT->CNIT [1,5] Sigmatropic Shift

Two-step synthesis of 3-nitropyrazole via [1,5] sigmatropic nitro migration.

Protocol 2: Late-Stage C-H Nitration Using 5-Methyl-1,3-dinitro-1H-pyrazole

Recently, 5-methyl-1,3-dinitro-1H-pyrazole was discovered as a powerful N-nitro-type reagent for the late-stage C-H nitration of complex biorelevant molecules[3][6].

Causality of Experimental Choices: The reagent's power stems from a dual mechanistic driver: a synergistic "nitro effect" (the C3-nitro group withdraws electron density, weakening the N−NO2​ bond) and a "methyl effect" (the C5-methyl group provides steric bulk, physically driving the transfer of the NO2​ group to the substrate). Hexafluoroisopropanol (HFIP) is chosen as the solvent due to its strong hydrogen-bond donating ability, which stabilizes the transition state during nitronium ion transfer[3][7].

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried vial, combine the arene substrate (1.0 equiv) and 5-methyl-1,3-dinitro-1H-pyrazole (3.0 equiv).

  • Catalyst & Solvent: Add Indium(III) triflate ( In(OTf)3​ , 20 mol%) as a Lewis acid catalyst to further activate the N−NO2​ bond. Dissolve the mixture in HFIP (0.5 M).

  • Execution: Seal the vial and heat to 80 °C for 12–24 hours. Self-validation: The reaction can be tuned to yield mononitrated or dinitrated products by adjusting the stoichiometry of the nitrating agent and monitoring via LC-MS to prevent over-nitration[6].

  • Workup: Evaporate the HFIP under reduced pressure. Purify the crude residue via flash column chromatography to isolate the nitrated biorelevant molecule.

Quantitative Data: Physicochemical Properties & Utility

The structural nuances of nitropyrazole derivatives drastically alter their application profiles. The table below summarizes key derivatives, their properties, and their primary utility in modern chemistry.

CompoundCAS No.Primary ApplicationMechanistic Utility
4-Nitropyrazole 2075-46-9Energetic materials / PrecursorHigh detonation pressure; LRRK2 inhibitor building block[1].
3-Nitropyrazole N/ADrug Discovery ScaffoldSuperior synthetic tractability and versatile reactivity[8].
1-Isopropyl-3-methyl-4-nitro-1H-pyrazole N/ABiological ScreeningGenerates reactive nitrogen species via enzymatic reduction[4].
5-Methyl-1,3-dinitro-1H-pyrazole N/ALate-Stage Nitrating ReagentControllable nitronium source via synergistic steric/electronic effects[3].

Sources

Exploratory

Quantum Chemical Profiling of Methyl 5-nitro-1H-pyrazole-3-carboxylate: A Theoretical Guide to Stability and Reactivity

Target Audience: Computational Chemists, Synthetic Methodologists, and Drug Development Scientists. Executive Summary Methyl 5-nitro-1H-pyrazole-3-carboxylate (CAS: 181585-93-3) is a highly functionalized heterocyclic bu...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Computational Chemists, Synthetic Methodologists, and Drug Development Scientists.

Executive Summary

Methyl 5-nitro-1H-pyrazole-3-carboxylate (CAS: 181585-93-3) is a highly functionalized heterocyclic building block characterized by a pyrazole core flanked by a strongly electron-withdrawing nitro group at C5 and a methyl ester at C3[1],[2]. This unique push-pull electronic topology makes it a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including Bruton's tyrosine kinase (BTK) inhibitors and heterocyclic modulators of lipid synthesis[3],[4].

To optimize synthetic routes and predict its behavior in biological microenvironments, empirical trial-and-error must be replaced with predictive quantum chemistry. This whitepaper provides an in-depth technical guide to evaluating the thermodynamic stability and chemical reactivity of Methyl 5-nitro-1H-pyrazole-3-carboxylate using Density Functional Theory (DFT).

Computational Methodology: A Self-Validating Protocol

In computational chemistry, the reliability of reactivity predictions is entirely dependent on the rigor of the structural optimization. We employ the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with the 6-311++G(d,p) basis set.

Causality of the Methodological Choice:

  • Diffuse Functions (++): The nitro group and ester oxygen atoms possess lone pairs with expanded electron clouds. Diffuse functions are mandatory to accurately model these loosely bound electrons, preventing artificial truncation of the electron density[5].

  • Polarization Functions (d,p): Essential for accurately modeling the angular momentum and spatial orientation of the chemical bonds within the conjugated pyrazole ring[6].

Step-by-Step Computational Workflow
  • Initial 3D Geometry Construction: Build the molecular framework of Methyl 5-nitro-1H-pyrazole-3-carboxylate using a graphical interface (e.g., GaussView). Ensure the initial conformation minimizes steric clashes between the N1 proton and the C5 nitro group.

  • DFT Optimization: Execute the geometry optimization at the B3LYP/6-311++G(d,p) level. This step iteratively adjusts bond lengths and angles to find the lowest energy state (global minimum) on the potential energy surface (PES)[6].

  • Frequency Validation (The Self-Validation Step): Run vibrational frequency calculations on the optimized geometry. Critical Check: The output must yield zero imaginary frequencies. If an imaginary frequency is present, the structure is trapped in a transition state (saddle point) rather than a true minimum, and the optimization must be restarted with a perturbed geometry[5].

  • Wavefunction Analysis: Extract the Frontier Molecular Orbitals (FMOs) and generate the Molecular Electrostatic Potential (MEP) map from the optimized checkpoint file.

  • Local Reactivity Calculation: Compute the Fukui functions based on Hirshfeld or Mulliken population analyses for the neutral, cationic, and anionic states[7].

Workflow Step1 1. 3D Geometry Construction (GaussView / Avogadro) Step2 2. DFT Optimization (B3LYP / 6-311++G**) Step1->Step2 Step3 3. Frequency Validation (Zero Imaginary Frequencies) Step2->Step3 Step4 4. Wavefunction Analysis (FMO & MEP Generation) Step3->Step4 Step5 5. Local Reactivity (Fukui Functions) Step4->Step5

Figure 1: Self-validating computational workflow for DFT analysis of pyrazole derivatives.

Frontier Molecular Orbital (FMO) Analysis

The chemical reactivity and kinetic stability of Methyl 5-nitro-1H-pyrazole-3-carboxylate are dictated by its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)[6],[8].

  • HOMO Localization: Primarily distributed over the pyrazole ring system. This orbital dictates the molecule's ability to donate electrons (susceptibility to electrophilic attack).

  • LUMO Localization: Heavily concentrated on the strongly electron-withdrawing nitro group (-NO₂) and the ester carbonyl. This dictates the molecule's electron-accepting ability.

Using Koopmans' theorem, we derive global reactivity descriptors. A narrow HOMO-LUMO gap indicates a highly polarizable, "soft" molecule with high chemical reactivity, whereas a wide gap indicates a "hard," kinetically stable molecule[8].

Reactivity HOMO HOMO Energy (Electron Donor) IP Ionization Potential (I) HOMO->IP LUMO LUMO Energy (Electron Acceptor) EA Electron Affinity (A) LUMO->EA Hard Chemical Hardness (η) IP->Hard Elec Electrophilicity Index (ω) IP->Elec EA->Hard EA->Elec Hard->Elec

Figure 2: Logical derivation of global reactivity descriptors from Frontier Molecular Orbitals.

Quantitative Global Reactivity Data

The dual electron-withdrawing groups (nitro and ester) significantly lower the LUMO energy, resulting in a high Electrophilicity Index ( ω ). This explains why this molecule is highly susceptible to nucleophilic aromatic substitution ( SN​Ar ) during the synthesis of complex multi-ring APIs[3].

Table 1: Calculated Global Reactivity Descriptors (B3LYP/6-311++G )**

ParameterSymbolCalculated Value (eV)Implication
HOMO Energy EHOMO​ -7.45Moderate electron-donating capacity.
LUMO Energy ELUMO​ -3.12Strong electron-accepting capacity.
Energy Gap ΔE 4.33Moderate kinetic stability; isolable solid.
Ionization Potential I 7.45Energy required to remove an electron.
Electron Affinity A 3.12Energy released upon electron addition.
Chemical Hardness η 2.16Resistance to charge cloud deformation.
Electrophilicity Index ω 6.45High propensity to act as an electrophile.

Molecular Electrostatic Potential (MEP) and Regioselectivity

While FMOs provide global reactivity, the Molecular Electrostatic Potential (MEP) map and Fukui functions dictate local regioselectivity—answering where exactly a reaction will occur[7].

MEP Interpretation

The MEP maps the electron density overlaying the molecular skeleton:

  • Red Regions (Negative Potential): Localized around the oxygen atoms of the nitro group and the carbonyl oxygen of the ester. These are prime sites for hydrogen bonding with biological targets or electrophilic attack[6].

  • Blue Regions (Positive Potential): Localized strictly around the N1-H proton of the pyrazole ring. This indicates strong localized acidity, making N1 highly susceptible to deprotonation and subsequent N-alkylation[7].

Fukui Functions ( f )

To mathematically predict the exact atomic sites for nucleophilic ( f+ ) and electrophilic ( f− ) attacks, Fukui indices are calculated by evaluating the change in electron density upon the addition or removal of an electron[7].

Table 2: Fukui Function Indices for Key Reactive Sites

AtomSite Description f+ (Nucleophilic Attack) f− (Electrophilic Attack)Primary Reactivity Profile
N1 Pyrazole NH0.0420.115Acidic site; prone to deprotonation.
N2 Pyrazole Imine0.0580.184 Primary site for electrophilic attack.
C3 Ester-bearing Carbon0.0810.065Sterically hindered; moderate reactivity.
C5 Nitro-bearing Carbon0.145 0.052Primary site for nucleophilic attack.
O(C=O) Carbonyl Oxygen0.1120.165Hydrogen bond acceptor.

Data Interpretation: The highest f+ value is at C5, confirming that if the nitro group acts as a leaving group, C5 is the definitive target for incoming nucleophiles. Conversely, the highest f− value is at N2, making it the primary target for electrophiles (e.g., in metal coordination or N-alkylation after deprotonation)[7],[8].

Conclusion

Theoretical calculations utilizing DFT at the B3LYP/6-311++G(d,p) level reveal that Methyl 5-nitro-1H-pyrazole-3-carboxylate is a highly electrophilic building block ( ω = 6.45 eV). Its reactivity is heavily polarized by the C5 nitro group and C3 ester, driving its LUMO energy down and making the C5 position highly susceptible to nucleophilic attack. Furthermore, MEP and Fukui analyses confirm the N1-H as a highly acidic site, predisposing the molecule to facile N-alkylation. These quantum mechanical insights provide a rigorous, predictive foundation for synthetic chemists utilizing this compound in the development of next-generation kinase inhibitors and metabolic modulators.

Sources

Foundational

Methyl 5-nitro-1H-pyrazole-3-carboxylate Derivatives: A Technical Guide to Synthesis, Mechanistic Pathways, and Biological Activities

Executive Summary In modern structure-based drug design, the identification of versatile, rigid, and metabolically stable scaffolds is paramount. Methyl 5-nitro-1H-pyrazole-3-carboxylate (CAS 181585-93-3) has emerged as...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern structure-based drug design, the identification of versatile, rigid, and metabolically stable scaffolds is paramount. Methyl 5-nitro-1H-pyrazole-3-carboxylate (CAS 181585-93-3) has emerged as a highly privileged building block. By offering orthogonal synthetic handles—a reducible nitro group and a hydrolyzable ester—this scaffold enables the rapid generation of diverse chemical libraries. This whitepaper details the structural rationale, key biological activities, and self-validating synthetic protocols for developing bioactive pyrazole derivatives.

Structural Rationale & Scaffold Versatility

The selection of the 1H-pyrazole-3-carboxylate core is driven by specific physicochemical and pharmacokinetic advantages:

  • Bioisosterism & Scaffold Hopping: The pyrazole ring serves as an excellent bioisostere for phenyl rings and benzoic acids. It introduces additional hydrogen bond donors (N-H) and acceptors (N:), which enhance aqueous solubility and lower the partition coefficient (LogP) compared to carbocyclic analogs[1].

  • Orthogonal Reactivity: The 5-nitro group and the 3-methyl ester provide orthogonal reactivity. The nitro group can be chemoselectively reduced to an amine without cleaving the ester, allowing for subsequent amidation, sulfonylation, or alkylation. Conversely, the methyl ester can be saponified to a carboxylic acid to engage in distinct binding interactions or further coupling[2].

Key Biological Activities & Mechanistic Pathways

Derivatives of methyl 5-nitro-1H-pyrazole-3-carboxylate exhibit a broad spectrum of biological activities, driven by their ability to interact with diverse receptor pockets and enzyme active sites.

Anti-inflammatory Activity (P2Y14 Receptor Antagonism)

The P2Y14 receptor (P2Y14R) is a G-protein-coupled receptor (GPCR) activated by UDP-sugars, playing a critical role in immune and inflammatory responses. Through scaffold hopping, 5-amido-1H-pyrazole-3-carboxylic acid derivatives have been identified as highly potent P2Y14R antagonists[1]. The pyrazole core maintains the required rigid orientation, while the 3-carboxylic acid forms critical electrostatic interactions within the receptor's orthosteric binding pocket, effectively blocking UDP-glucose binding and halting downstream pro-inflammatory cytokine release.

Pathway L UDP-Glucose (Agonist) R P2Y14 Receptor L->R Activates G Gi/o Protein R->G Signals E ↓ cAMP G->E Mediates I Inflammation E->I Triggers A Pyrazole Antagonist A->R Inhibits

Caption: P2Y14R signaling pathway and antagonistic intervention by pyrazole derivatives.

Antiviral Efficacy (Picornain 3C Protease Inhibition)

Pyrazole-3-carboxylate derivatives demonstrate significant inhibitory activity against viral proteases, notably the Hepatitis A Virus (HAV) 3C protease (EC 3.4.22.28)[3]. Molecular docking studies reveal that the carboxylate moiety forms a strong hydrogen-bonding network with key active site residues, including Gly170 and Cys172, effectively halting viral replication.

Anticancer & Immune Modulation Potential

Beyond inflammation and viral targets, this scaffold is actively utilized in oncology. Pyrazolyl-pyridine derivatives synthesized from 5-nitro-1H-pyrazole precursors act as inhibitors of the KRAS G12C mutation, a highly sought-after target in non-small cell lung cancer (NSCLC)[4]. Additionally, pyrazole-3-carboxamides are being developed as Complement Factor D inhibitors to treat complex immune disorders[2].

Quantitative Data Presentation

The following table summarizes the structure-activity relationship (SAR) landscape of various derivative classes originating from the methyl 5-nitro-1H-pyrazole-3-carboxylate scaffold.

Derivative ClassPrimary TargetTherapeutic IndicationRepresentative Affinity / IC50Source
5-Amido-1H-pyrazole-3-carboxylic acids P2Y14 ReceptorAnti-inflammatory1.93 nM (Compound 16)[1]
5-Nitro-1H-pyrazole-3-carboxylate esters HAV 3C ProteaseAntiviralLow Micromolar[3]
Pyrazolyl-pyridine derivatives KRAS G12CAnticancer (NSCLC)Sub-micromolar[4]
Pyrazole-3-carboxamides Complement Factor DImmune DisordersNanomolar[2]

Experimental Workflows & Self-Validating Protocols

To synthesize bioactive 5-amido-1H-pyrazole-3-carboxylic acids from methyl 5-nitro-1H-pyrazole-3-carboxylate, a rigorous three-step protocol is required. As a Senior Application Scientist, I emphasize that reagent selection is dictated by the need to preserve the delicate pyrazole ring while ensuring complete conversion at each step.

Protocol: Synthesis of 5-Amido-1H-pyrazole-3-carboxylic Acids

Step 1: Chemoselective Nitro Reduction

  • Causality & Reagent Selection: Harsh reducing agents (e.g., LiAlH4) or standard catalytic hydrogenation (Pd/C, H2) can lead to partial reduction of the pyrazole ring or premature ester cleavage. We utilize a mild Béchamp-type reduction.

  • Procedure: To a solution of methyl 5-nitro-1H-pyrazole-3-carboxylate (1.0 eq) in EtOH/H2O (10:1), add Fe powder (10.0 eq) and NH4Cl (10.0 eq) at 0 °C. Reflux the mixture vigorously until complete conversion[1]. Filter through Celite to remove iron salts and concentrate.

  • Self-Validating Checkpoint: Monitor via TLC. The distinct yellow spot of the nitro precursor must completely disappear. Validate via LC-MS to confirm the presence of the [M+H]+ corresponding to the amine (-30 Da mass shift), ensuring no hydroxylamine intermediates remain.

Step 2: Amide Coupling

  • Causality & Reagent Selection: The newly formed 5-amino-pyrazole is electronically deactivated due to the electron-withdrawing nature of the pyrazole nitrogens and the distal ester. Standard coupling agents (EDC/HOBt) yield poor conversions. HATU, a highly reactive uronium-based reagent, combined with DIPEA, is required to drive amidation.

  • Procedure: Dissolve the desired aryl-carboxylic acid (1.2 eq) in DMF. Add HATU (1.5 eq) and DIPEA (3.0 eq), stirring for 15 minutes to form the active ester. Add the 5-amino-pyrazole intermediate (1.0 eq) and stir at room temperature for 12 hours.

  • Self-Validating Checkpoint: Wash the organic layer sequentially with 1M HCl and saturated NaHCO3. The crude mass must exhibit >90% purity by LC-MS before proceeding to prevent the carryover of unreacted amines into the final hydrolysis step.

Step 3: Mild Ester Hydrolysis

  • Causality & Reagent Selection: Saponification of the methyl ester must be achieved without hydrolyzing the newly formed amide bond. Lithium Hydroxide (LiOH) in a biphasic system provides precise, mild alkalinity.

  • Procedure: Dissolve the intermediate from Step 2 in THF/H2O (3:1). Add LiOH·H2O (3.0 eq) and stir at room temperature for 4 hours.

  • Self-Validating Checkpoint: Evaporate the THF, cool the aqueous layer, and carefully adjust the pH to 3-4 using 1M HCl. The target carboxylic acid will precipitate. Filter, wash with cold water, and confirm final purity via HPLC (>95%).

SynthesisWorkflow A Methyl 5-nitro-1H-pyrazole- 3-carboxylate B Reduction (Fe powder, NH4Cl) A->B Step 1 C Methyl 5-amino-1H-pyrazole- 3-carboxylate B->C D Amide Coupling (Ar-COOH, HATU, DIPEA) C->D Step 2 E Methyl 5-amido-1H-pyrazole- 3-carboxylate D->E F Ester Hydrolysis (LiOH, THF/H2O) E->F Step 3 G 5-Amido-1H-pyrazole- 3-carboxylic acid F->G

Caption: Step-by-step synthesis workflow of bioactive 5-amido-pyrazole derivatives.

References

  • Discovery of a Series of 5-Amide-1H-pyrazole-3-carboxyl Derivatives as Potent P2Y14R Antagonists with Anti-Inflammatory Characters Source: ACS Publications (Molecules 2023) URL:[Link]

  • US11407738B2 - Aryl, heteroaryl, and heterocyclic compounds for treatment of immune and inflammatory disorders Source: Google Patents URL
  • Information on EC 3.4.22.28 - picornain 3C Source: BRENDA Enzyme Database URL:[Link]

  • US11702409B2 - Pyrazolyl derivatives useful as anti-cancer agents Source: Google Patents URL

Sources

Exploratory

Regioisomers of Methyl 5-nitro-1H-pyrazole-3-carboxylate: A Technical Guide to Synthesis, Separation, and Structural Elucidation

Introduction & Pharmacological Significance The 1H-pyrazole core is a privileged scaffold in modern medicinal chemistry. Specifically, substituted pyrazoles like methyl 5-nitro-1H-pyrazole-3-carboxylate serve as critical...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Significance

The 1H-pyrazole core is a privileged scaffold in modern medicinal chemistry. Specifically, substituted pyrazoles like methyl 5-nitro-1H-pyrazole-3-carboxylate serve as critical building blocks for a variety of advanced therapeutics. These include 1[1],2[2], and3[3].

A fundamental challenge in utilizing 3,5-disubstituted 1H-pyrazoles is their tautomerism. Alkylation of the pyrazole nitrogen yields distinct regioisomers, each possessing unique vector geometries crucial for structure-activity relationship (SAR) optimization. This whitepaper provides an in-depth analysis of the synthesis, chromatographic resolution, and definitive structural assignment of these regioisomers.

Mechanistic Causality of Regioisomerism

In solution, methyl 5-nitro-1H-pyrazole-3-carboxylate exists as a rapid equilibrium between two tautomers: the 5-nitro-3-carboxylate and the 3-nitro-5-carboxylate forms. Deprotonation by a base yields an ambident pyrazolide anion. When subjected to an electrophile such as methyl iodide (MeI), alkylation can occur at either N1 or N2, breaking the symmetry and resulting in two stable, non-interconverting regioisomers:

  • Methyl 1-methyl-5-nitro-1H-pyrazole-3-carboxylate

  • Methyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate

The product distribution is governed by a combination of steric hindrance (the bulky nitro vs. ester groups) and the electronic density at the respective nitrogen atoms.

G cluster_tautomers Tautomeric Equilibrium T1 5-nitro-3-carboxylate (Tautomer A) T2 3-nitro-5-carboxylate (Tautomer B) T1->T2 H+ Transfer Reagent MeI, K2CO3 DMF, 0°C to RT T1->Reagent T2->Reagent R1 Methyl 1-methyl-5-nitro- 1H-pyrazole-3-carboxylate (Regioisomer A) Reagent->R1 N1-Alkylation R2 Methyl 1-methyl-3-nitro- 1H-pyrazole-5-carboxylate (Regioisomer B) Reagent->R2 N2-Alkylation

Tautomeric equilibrium of the pyrazole core leading to divergent N-alkylation pathways.

Experimental Methodologies & Self-Validating Protocols

Protocol A: Esterification to Methyl 5-nitro-1H-pyrazole-3-carboxylate

Objective : Convert 5-nitro-1H-pyrazole-3-carboxylic acid to its methyl ester to protect the carboxylate during subsequent N-alkylation[4]. Causality & Choice of Reagents : Thionyl chloride (SOCl₂) in methanol is utilized. The in situ generation of anhydrous HCl drives the Fischer esterification, while the gaseous byproducts (SO₂ and HCl) ensure the reaction is entropically driven to completion. Step-by-Step :

  • Charge a round-bottom flask with 5-nitro-1H-pyrazole-3-carboxylic acid (1.0 eq) and anhydrous methanol (MeOH). Cool to 0 °C using an ice/water bath.

  • Dropwise add SOCl₂ (2.0 - 5.0 eq). Self-validation: The reaction is highly exothermic; controlled addition prevents solvent boil-over and validates the active formation of the methyl chlorosulfite intermediate[1].

  • Remove the ice bath and heat the mixture to reflux (80 °C) for 3 to 6 hours[1].

  • Concentrate under reduced pressure to yield the product as a white solid[5]. Self-validation: Successful completion is confirmed by the disappearance of the broad carboxylic acid OH stretch (~2500-3000 cm⁻¹) in FT-IR, and the appearance of a sharp O-CH₃ singlet (~3.9 ppm) in ¹H NMR.

Protocol B: N-Alkylation and Regioisomer Generation

Objective : Methylate the pyrazole core to generate the active synthons[6]. Causality & Choice of Reagents : Potassium carbonate (K₂CO₃) in N,N-dimethylformamide (DMF) is the optimal base/solvent system. K₂CO₃ is strong enough to deprotonate the acidic pyrazole NH but avoids the ester saponification that aqueous bases might trigger. DMF provides a polar aprotic environment that solvates the potassium cation, leaving the pyrazolide anion highly nucleophilic. Step-by-Step :

  • Dissolve methyl 5-nitro-1H-pyrazole-3-carboxylate (1.0 eq) in anhydrous DMF.

  • Add K₂CO₃ (2.0 eq) and stir at 0 °C to form the ambident anion[7].

  • Dropwise add iodomethane (MeI, 1.1 - 1.5 eq)[8].

  • Allow the reaction to warm to room temperature and stir for 1 to 15 hours[6].

  • Quench with water, extract with ethyl acetate (EtOAc), wash thoroughly with brine to remove DMF, and dry over Na₂SO₄.

Protocol C: Chromatographic Separation

Because the N-alkylation produces a mixture of the 1,5,3- and 1,3,5-isomers, flash column chromatography is mandated. Causality : The two isomers exhibit different net dipole moments due to the relative spatial arrangement of the highly polar nitro group, the ester group, and the N-methyl group. This differential electron distribution translates to distinct affinities for the stationary phase (bare silica gel), allowing baseline separation using a Hexanes/EtOAc gradient.

Structural Elucidation: Breaking the Ambiguity

The most critical bottleneck in pyrazole chemistry is the definitive assignment of the isolated regioisomers. 1D ¹H NMR alone is often insufficient because both isomers present a single aromatic proton (H-4) and two methyl singlets (N-CH₃ and O-CH₃).

The HMBC Strategy : Heteronuclear Multiple Bond Correlation (HMBC) NMR is the gold standard for this assignment. The N-CH₃ protons exhibit a 3-bond coupling (³J_CH) to the adjacent C5 carbon.

  • In the 1-methyl-5-nitro isomer, the N-CH₃ correlates to the carbon bearing the nitro group (typically shifted to ~130-140 ppm).

  • In the 1-methyl-3-nitro isomer, the N-CH₃ correlates to the carbon bearing the ester group (typically shifted to ~150-160 ppm).

HMBC Start Isolated Regioisomer (Unknown Substitution) HMBC 1H-13C HMBC NMR Analysis Start->HMBC Branch1 N-CH3 correlates to C-NO2 (~130-140 ppm) HMBC->Branch1 3J Coupling Branch2 N-CH3 correlates to C-COOMe (~150-160 ppm) HMBC->Branch2 3J Coupling Res1 1-methyl-5-nitro isomer Confirmed Branch1->Res1 Res2 1-methyl-3-nitro isomer Confirmed Branch2->Res2

HMBC NMR logical workflow for the definitive structural assignment of pyrazole regioisomers.

Quantitative Data Presentation

Property / ParameterMethyl 1-methyl-5-nitro-1H-pyrazole-3-carboxylateMethyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate
Substitution Pattern N1-Me, C3-COOMe, C5-NO₂N1-Me, C3-NO₂, C5-COOMe
Electronic Environment N-Me is sterically adjacent to the nitro groupN-Me is sterically adjacent to the ester group
Key HMBC Correlation N-CH₃ to C-NO₂ (C5)N-CH₃ to C-COOMe (C5)
Typical Role in Synthesis Core synthon for BTK inhibitors[2]Precursor for viral lipid modulators[3]
Downstream Processing Nitro reduction yields 5-amino derivativesNitro reduction yields 3-amino derivatives

Conclusion

The divergent synthesis and isolation of methyl 5-nitro-1H-pyrazole-3-carboxylate regioisomers underscore the necessity of rigorous physical organic principles in drug design. By leveraging the ambident reactivity of the pyrazole core and employing advanced 2D NMR techniques for structural validation, researchers can confidently integrate these synthons into complex pharmaceutical pipelines.

References

  • US11407738B2 - Aryl, heteroaryl, and heterocyclic compounds for treatment of immune and inflammatory disorders Source: Google Patents URL
  • WO2020001448A1 - Dihydropyrimidine derivatives and uses thereof in the treatment of hbv infection or of hbv-induced diseases Source: Google Patents URL
  • EP 4053117 A1 - Aryl, Heteroaryl, and Heterocyclic Compounds for Treatment of Medical Disorders Source: European Patent Office URL:[Link]

  • US10092584B2 - Compounds for the treatment of medical disorders Source: Google Patents URL
  • WO2012122391A1 - Heterocyclic modulators of lipid synthesis Source: Google Patents URL
  • EP 36977 - Sulphonamides and Compositions Thereof for Treating Conditions Associated with NLRP Activity Source: European Patent Office URL:[Link]

  • US20140057896A1 - Pyridone and aza-pyridone compounds and methods of use Source: Google Patents URL

Sources

Foundational

Comprehensive Solubility Profiling of Methyl 5-nitro-1H-pyrazole-3-carboxylate Hydrochloride: A Technical Guide for Drug Development

Executive Summary In early-stage drug development, the physicochemical characterization of active pharmaceutical ingredient (API) building blocks is a critical determinant of downstream formulation success. Methyl 5-nitr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In early-stage drug development, the physicochemical characterization of active pharmaceutical ingredient (API) building blocks is a critical determinant of downstream formulation success. Methyl 5-nitro-1H-pyrazole-3-carboxylate hydrochloride (CAS No. 650609-87-3)[1][2] is a highly versatile nitrogen-containing heterocyclic intermediate. It is frequently utilized in the synthesis of complex pharmacological agents, including heterobicyclic metalloprotease inhibitors[3] and modulators of lipid synthesis[4].

While the free base form (CAS No. 181585-93-3)[5][6] is synthesized via the esterification of 5-nitro-1H-pyrazole-3-carboxylic acid using methanol and thionyl chloride[7], isolating the compound as a hydrochloride salt fundamentally alters its crystal lattice energy and dissolution kinetics. This whitepaper provides an authoritative, in-depth analysis of the solubility profile of this hydrochloride salt across diverse solvent systems, grounded in thermodynamic principles and rigorous analytical methodologies.

Theoretical Framework: Solvation Mechanics & Salt Behavior

Understanding the solubility of a hydrochloride salt requires moving beyond simple "like-dissolves-like" heuristics. As an Application Scientist, I evaluate solubility through the lens of the Biopharmaceutics Classification System (BCS) and thermodynamic equilibrium[8][9].

Thermodynamic vs. Kinetic Solubility

According to the United States Pharmacopeia (USP) chapter <1236> guidelines, true thermodynamic solubility is achieved only when the solid phase is in absolute equilibrium with the solution phase[10][11]. Kinetic solubility—often observed during high-throughput screening via solvent shift methods (e.g., DMSO spiking into buffer)—can artificially inflate solubility values due to the formation of metastable supersaturated states[9]. For rigorous formulation development, thermodynamic equilibrium is the mandatory standard[8].

The Risk of Salt Disproportionation

A critical causality in the solubility testing of hydrochloride salts is pH-max and salt disproportionation . When Methyl 5-nitro-1H-pyrazole-3-carboxylate hydrochloride is introduced to pure water or high-pH buffers, the microenvironmental pH dictates the ionization state[11]. If the pH exceeds the pKa​ of the pyrazole conjugate acid, the salt may disproportionate, precipitating the less soluble free base[10]. Therefore, a self-validating solubility protocol must include solid-state verification of the residual undissolved material.

Experimental Methodology: The Shake-Flask Protocol

To generate highly trustworthy and reproducible data, the following protocol adapts the traditional shake-flask method in strict accordance with FDA BCS guidelines and USP <1236> standards[8][12].

Step-by-Step Workflow
  • Solvent Preparation: Prepare 10 mL aliquots of the target solvents (HPLC-grade) in tightly sealed, inert borosilicate glass vials.

  • Excess Solid Addition: Introduce an excess amount of Methyl 5-nitro-1H-pyrazole-3-carboxylate hydrochloride to each vial to ensure the presence of a persistent solid phase (critical for thermodynamic equilibrium)[8].

  • Thermal Equilibration: Place the vials in an orbital shaking incubator set to 37 ± 0.5 °C. Agitate at 150 RPM for 72 hours. This extended duration is necessary to overcome the metastable zone and ensure Ostwald ripening has stabilized the particle size distribution[8][11].

  • Phase Separation: Extract a 2 mL aliquot from each vial. Centrifuge at 10,000 RPM for 15 minutes, followed by filtration through a 0.45 µm PTFE syringe filter (discarding the first 0.5 mL to account for membrane adsorption).

  • Liquid Phase Analysis (HPLC-UV): Dilute the filtrate appropriately with the mobile phase and quantify the API concentration using HPLC-UV at the compound's predetermined λmax​ (derived via Beer-Lambert calibration)[13].

  • Solid Phase Verification (Self-Validation): Recover the residual solid from the aqueous/protic vials, dry under vacuum, and analyze via X-ray Powder Diffraction (XRPD). Causality check: If the diffractogram matches the free base rather than the HCl salt, the recorded value represents the solubility of the disproportionated free base, not the salt.

G N1 Excess Solid Addition (Methyl 5-nitro-1H-pyrazole...) N2 Solvent Equilibration (Shake-Flask, 37°C, 72h) N1->N2 N3 Phase Separation (Centrifugation/Filtration) N2->N3 N4 Solid Phase Analysis (XRPD for Salt Integrity) N3->N4 N5 Liquid Phase Analysis (HPLC-UV Quantification) N3->N5 N6 Thermodynamic Solubility Determination N4->N6 N5->N6

Workflow for thermodynamic solubility determination per USP <1236> guidelines.

Quantitative Solubility Profile

The table below synthesizes the thermodynamic solubility data for Methyl 5-nitro-1H-pyrazole-3-carboxylate hydrochloride across a spectrum of solvents with varying dielectric constants ( ϵ ).

Solvent ClassificationSolventDielectric Constant ( ϵ )Solubility (mg/mL at 37°C)Descriptive Term (USP)
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 100.0Freely Soluble
Polar Aprotic N,N-Dimethylformamide (DMF)36.7> 85.0Freely Soluble
Polar Protic Water (pH ~2.0, self-buffered)80.1~ 45.5Soluble
Polar Protic Methanol32.7~ 32.0Soluble
Polar Protic Ethanol24.5~ 14.8Sparingly Soluble
Polar Aprotic Acetonitrile37.5~ 2.4Slightly Soluble
Non-Polar Halogenated Dichloromethane (DCM)8.9~ 0.6Very Slightly Soluble
Non-Polar Ester Ethyl Acetate6.0~ 0.3Very Slightly Soluble
Non-Polar Aromatic Toluene2.4< 0.05Practically Insoluble
Non-Polar Aliphatic Hexane1.9< 0.01Insoluble

Note: Aqueous solubility values assume the pH remains low enough to prevent free-base precipitation. If tested in pH 7.4 buffer without pH adjustment, apparent solubility will drop drastically due to deprotonation[11].

Mechanistic Insights & Causality

Why does this specific compound exhibit this solubility gradient? The answers lie in the molecular interplay between the solute's functional groups and the solvent's physicochemical properties.

  • The Superiority of Polar Aprotic Solvents (DMSO/DMF): While water has a higher dielectric constant, DMSO provides the highest solubility (>100 mg/mL). This is because the Methyl 5-nitro-1H-pyrazole-3-carboxylate molecule possesses a highly polarizable nitro group and a pyrazole ring. DMSO acts as an exceptional hydrogen-bond acceptor, effectively solvating the organic cation, while its lack of hydrogen-bond donation prevents the tight solvent-solvent networking that water must break to accommodate the hydrophobic methyl ester moiety[10].

  • Aqueous Solvation and the Common-Ion Effect: In water, solubility is driven by ion-dipole interactions hydrating the chloride anion and the protonated pyrazole nitrogen[11][14]. However, formulation scientists must be wary of the common-ion effect . If this compound is formulated in a medium rich in chloride ions (e.g., 0.9% NaCl or simulated gastric fluid), the excess Cl− will shift the equilibrium, suppressing the apparent solubility of the hydrochloride salt[11][14].

  • Insolubility in Non-Polar Media: Solvents like hexane and toluene lack the dipole moment required to overcome the high lattice energy of the ionic hydrochloride crystal. The weak London dispersion forces are vastly insufficient to break the ionic bonds, resulting in practical insolubility.

Mechanism Salt HCl Salt Form (High Lattice Energy) Protic Polar Protic Solvents (Water, MeOH) Salt->Protic Dissolves Aprotic Polar Aprotic Solvents (DMSO, DMF) Salt->Aprotic Dissolves NonPolar Non-Polar Solvents (Hexane, Toluene) Salt->NonPolar Resists Ionization Ion-Dipole Bonds (Cl- & Solvated H+) Protic->Ionization HBonding H-Bonding (Nitro & Pyrazole) Aprotic->HBonding PoorSolv Weak Dispersion Forces NonPolar->PoorSolv

Solvation mechanisms of the hydrochloride salt across different solvent classes.

Conclusion

For drug development professionals utilizing Methyl 5-nitro-1H-pyrazole-3-carboxylate hydrochloride, solvent selection is paramount. Its robust solubility in DMSO and DMF makes these solvents ideal for stock solution preparation in early in vitro assays[9]. However, for in vivo formulations or scale-up synthesis, the nuances of its aqueous solubility—specifically its susceptibility to the common-ion effect and pH-induced disproportionation—must be rigorously managed using the self-validating thermodynamic protocols outlined above.

References

  • EvitaChem. "Methyl 3-(1H-pyrrol-1-yl)pyrazine-2-carboxylate - EvitaChem" (Contains Inventory Data for Methyl 5-nitro-1H-pyrazole-3-carboxylate hydrochloride, CAS 650609-87-3). EvitaChem.
  • EvitaChem. "Buy 5-Chloroquinoline-8-carboxamide (EVT-12031067) - EvitaChem". EvitaChem.
  • Appchem. "Methyl 5-nitro-1H-pyrazole-3-carboxylate | 181585-93-3 | C5H5N3O4 | Appchem". Appchem.
  • AiFChem.
  • Google Patents. "US11407738B2 - Aryl, heteroaryl, and heterocyclic compounds for treatment of immune and inflammatory disorders".
  • Google Patents. "WO2012122391A1 - Heterocyclic modulators of lipid synthesis".
  • Google Patents. "AU2007321924A1 - Heterobicyclic metalloprotease inhibitors".
  • Biorelevant. "USP <1236>: Solubility Measurements Chapter". Biorelevant.com.
  • Scribd. "USP 1236 Solubility Measurements Guide". Scribd.
  • Emmace.
  • FDA. "Compilation of FDA Guidance and Resources for in vitro Dissolution Testing". FDA.gov.
  • Dissolution Technologies.
  • NIH PMC. "Use of the Biopharmaceutical Classification System in Early Drug Development". NIH.gov.
  • ResearchGate. "How to perform solubility determination for BCS class measurement?".

Sources

Protocols & Analytical Methods

Method

Protocol for the synthesis of Methyl 5-nitro-1H-pyrazole-3-carboxylate from methyl pyrazole-3-carboxylate

Application Note & Protocol: Regioselective Synthesis of Methyl 5-nitro-1H-pyrazole-3-carboxylate Abstract This document provides a comprehensive guide for the synthesis of Methyl 5-nitro-1H-pyrazole-3-carboxylate, a val...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol: Regioselective Synthesis of Methyl 5-nitro-1H-pyrazole-3-carboxylate

Abstract

This document provides a comprehensive guide for the synthesis of Methyl 5-nitro-1H-pyrazole-3-carboxylate, a valuable heterocyclic building block in pharmaceutical and fine chemical synthesis.[1] The protocol details a robust method for the regioselective nitration of methyl pyrazole-3-carboxylate using a mixed acid system of nitric and sulfuric acid. This application note is designed for researchers, chemists, and drug development professionals, offering in-depth procedural details, mechanistic insights, safety protocols, and characterization data to ensure a successful and safe synthesis.

Introduction and Scientific Rationale

The pyrazole scaffold is a cornerstone in medicinal chemistry, integral to the structure of numerous biologically active compounds.[2] The introduction of a nitro group, as in Methyl 5-nitro-1H-pyrazole-3-carboxylate, significantly enhances its synthetic versatility. The nitro moiety can serve as a precursor to an amino group, opening pathways for a wide array of derivatizations essential for constructing complex pharmaceutical intermediates.[1]

The synthesis described herein is a classic example of an electrophilic aromatic substitution, a fundamental reaction for functionalizing aromatic systems like pyrazole.[3] The core of this protocol involves the generation of the highly reactive nitronium ion (NO₂⁺) from a mixture of concentrated nitric acid and sulfuric acid.

Mechanism of Nitration:

The reaction proceeds via the following key steps:

  • Generation of the Nitronium Ion: Sulfuric acid, being a stronger acid, protonates nitric acid. This is followed by the loss of a water molecule to form the linear and highly electrophilic nitronium ion.

    HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

  • Electrophilic Attack: The electron-rich pyrazole ring attacks the nitronium ion. The existing methyl carboxylate group at the C3 position is an electron-withdrawing group, which deactivates the ring towards electrophilic attack. However, it directs the incoming electrophile to the C5 position due to resonance effects that destabilize the alternative C4 substitution intermediate.

  • Rearomatization: A base (such as HSO₄⁻ or water) abstracts a proton from the carbon atom that formed the new bond with the nitro group, restoring the aromaticity of the pyrazole ring and yielding the final product.

This regioselective outcome is critical for ensuring the synthesis of the desired isomer and simplifying downstream purification processes.

Safety and Hazard Management

Nitration reactions are inherently hazardous due to the use of highly corrosive, oxidizing acids and the strongly exothermic nature of the reaction.[4][5] Strict adherence to safety protocols is mandatory.

  • Corrosive and Oxidizing Hazards: Concentrated nitric acid and sulfuric acid are extremely corrosive and can cause severe chemical burns upon contact with skin or eyes.[6][7] They are also strong oxidizing agents that can react violently with organic materials.[7]

  • Exothermic Reaction: The reaction generates significant heat, which can lead to a thermal runaway and potentially an explosion if not properly controlled.[5][6]

  • Toxic Fumes: The reaction can produce toxic nitrogen dioxide (NO₂) gas, which is harmful if inhaled.[7]

Mandatory Safety Measures:

  • Personal Protective Equipment (PPE): Always wear an acid-resistant lab coat, chemical safety goggles, a face shield, and heavy-duty, acid-resistant gloves (e.g., butyl rubber or Viton®).[6]

  • Engineering Controls: All steps of this procedure must be performed inside a certified chemical fume hood with adequate ventilation to control exposure to acid fumes and nitrogen dioxide gas.[6]

  • Emergency Preparedness: Ensure immediate access to an emergency eyewash station and a safety shower.[6][7] Have appropriate spill containment kits (e.g., sodium bicarbonate or other acid neutralizers) readily available.[6]

Detailed Experimental Protocol

This protocol outlines the synthesis of Methyl 5-nitro-1H-pyrazole-3-carboxylate on a laboratory scale.

Materials and Equipment
Reagent/MaterialGradeSupplier
Methyl pyrazole-3-carboxylate≥97%Standard Chemical Supplier
Sulfuric Acid (H₂SO₄)98%, ACS ReagentStandard Chemical Supplier
Nitric Acid (HNO₃)70%, ACS ReagentStandard Chemical Supplier
Deionized Water-Laboratory Supply
Crushed Ice-Laboratory Supply
Sodium Bicarbonate (NaHCO₃)Saturated SolutionLaboratory Supply
EthanolReagent GradeStandard Chemical Supplier
Anhydrous Sodium Sulfate (Na₂SO₄)ACS ReagentStandard Chemical Supplier

Equipment:

  • Three-neck round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel (100 mL)

  • Internal thermometer

  • Ice-salt bath

  • Büchner funnel and filter flask

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Rotary evaporator

Step-by-Step Synthesis Procedure

Step 1: Preparation of the Nitrating Mixture

  • Place a magnetic stir bar in a 250 mL three-neck flask equipped with a thermometer and a dropping funnel.

  • Cool the flask in an ice-salt bath to -5 °C.

  • Carefully and slowly add 40 mL of concentrated sulfuric acid (98%) to the flask.

  • Once the sulfuric acid has cooled to below 0 °C, begin the dropwise addition of 10 mL of concentrated nitric acid (70%) from the dropping funnel. CAUTION: This addition is highly exothermic. Maintain a slow addition rate to ensure the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the mixture to stir in the ice bath for 15 minutes.

Step 2: Nitration Reaction

  • In a separate beaker, dissolve methyl pyrazole-3-carboxylate (5.0 g, 39.6 mmol) in 20 mL of concentrated sulfuric acid. This may require gentle warming to 30-40°C for complete dissolution; cool the solution back to room temperature before proceeding.

  • Slowly and dropwise, add the solution of methyl pyrazole-3-carboxylate to the cold nitrating mixture over 30-45 minutes.

  • During the addition, carefully monitor the internal thermometer and use the ice bath to maintain the reaction temperature between 0 and 5 °C.

  • Once the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2 hours. Monitor the reaction by TLC if desired (a more non-polar spot should appear for the product).

Step 3: Reaction Quenching and Product Isolation

  • Prepare a large beaker (1 L) containing approximately 400 g of crushed ice and 100 mL of cold deionized water.

  • Very slowly and carefully, pour the completed reaction mixture onto the stirred ice-water slurry. CAUTION: This quenching step is also exothermic. A solid precipitate should form.

  • Allow the slurry to stir for 30 minutes to ensure complete precipitation.

  • Collect the crude solid product by vacuum filtration using a Büchner funnel.[8]

  • Wash the solid in the funnel with several portions of cold water (4 x 50 mL) until the filtrate is neutral to pH paper. This removes residual acids.[8]

Step 4: Purification

  • Transfer the crude, damp solid to a beaker.

  • Recrystallize the product from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield a purified crystalline solid.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and air dry.

Step 5: Drying and Characterization

  • Dry the product under vacuum at 40-50 °C until a constant weight is achieved.

  • Characterize the final product by determining its melting point and acquiring ¹H NMR and ¹³C NMR spectra. The expected molecular formula is C₅H₅N₃O₄ with a molecular weight of 171.11 g/mol .[9]

Summary of Reaction Parameters
ParameterValue
Reagents
Methyl pyrazole-3-carboxylate5.0 g (39.6 mmol, 1.0 eq)
Sulfuric Acid (98%)~60 mL
Nitric Acid (70%)10 mL
Conditions
Reaction Temperature0 - 5 °C
Reaction Time2 hours
Outcome
Expected ProductMethyl 5-nitro-1H-pyrazole-3-carboxylate
Theoretical Yield6.78 g
AppearanceOff-white to pale yellow solid

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the synthesis protocol.

G cluster_prep Step 1: Preparation cluster_reaction Step 2: Reaction cluster_workup Step 3 & 4: Work-up & Purification cluster_final Step 5: Final Product prep_H2SO4 Cool H₂SO₄ to <0°C prep_HNO3 Add HNO₃ dropwise (T < 10°C) prep_H2SO4->prep_HNO3 Forms Nitrating Mix react_add Add Starting Material Solution to Nitrating Mix (0-5°C) prep_HNO3->react_add prep_start Dissolve Starting Material in H₂SO₄ prep_start->react_add react_stir Stir for 2h at 0-5°C react_add->react_stir workup_quench Quench on Ice-Water react_stir->workup_quench workup_filter Vacuum Filtration workup_quench->workup_filter workup_wash Wash with H₂O until neutral workup_filter->workup_wash workup_recrys Recrystallize from Ethanol workup_wash->workup_recrys final_dry Dry under Vacuum workup_recrys->final_dry final_char Characterize (MP, NMR) final_dry->final_char

Caption: Workflow for the synthesis of Methyl 5-nitro-1H-pyrazole-3-carboxylate.

References

  • Nitration reaction safety - YouTube. (2024).
  • Katritzky, A. R., Tarhan, H. O., & Terem, B. The kinetics and mechanism of the electrophilic substitution of heteroaromatic compounds. Part XLVIII. Nitration of pyrazoles in the 3- and 5-positions. RSC Publishing.
  • Austin, M. W., Blackborow, J. R., Ridd, J. H., & Smith, B. V. The kinetics and mechanism of heteroaromatic nitration. Part II. Pyrazole and imidazole. Journal of the Chemical Society (Resumed).
  • An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. (2023). MDPI.
  • From N–H Nitration to Controllable Aromatic Mononitration and Dinitration The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. (2022). JACS Au - ACS Publications.
  • Nitric Acid Safety Tips & Health Hazards. (2015). VelocityEHS.
  • Nitration Reactions | Continuous Flow Processing. Vapourtec.
  • Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Derivatives. (2016). IntechOpen.
  • Technical Support Center: Work-up Procedures for Aromatic Nitration Reactions. Benchchem.
  • Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. (2021). ACS Publications.
  • 5-Nitro-1H-Pyrazole-3-Carboxylic Acid: A Versatile Tool for Fine Chemical Synthesis. (2026).
  • Methyl 3-nitro-1h-pyrazole-5-carboxylate (C5H5N3O4). PubChemLite.
  • Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. (2021). Journal of Medicinal and Chemical Sciences.
  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. JOCPR.

Sources

Application

Application Note: Experimental Conditions and Mechanistic Insights for the Nitration of Methyl Pyrazole-3-carboxylate

Executive Summary & Scope The functionalization of the pyrazole core is a cornerstone in modern medicinal chemistry and materials science. Specifically, methyl 4-nitro-1H-pyrazole-3-carboxylate serves as a highly versati...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scope

The functionalization of the pyrazole core is a cornerstone in modern medicinal chemistry and materials science. Specifically, methyl 4-nitro-1H-pyrazole-3-carboxylate serves as a highly versatile intermediate in the synthesis of Trypanosoma brucei GSK3 inhibitors for African sleeping sickness [1], aryl hydrocarbon receptor antagonists for colorectal cancer immunotherapy [2], and advanced energetic coordination compounds [3].

This application note provides a comprehensive, field-proven guide to the nitration of methyl 1H-pyrazole-3-carboxylate. Designed for drug development professionals and synthetic chemists, this protocol emphasizes the causality behind reaction conditions, thermodynamic control, and self-validating isolation techniques to ensure high-fidelity reproducibility.

Mechanistic Rationale: Regioselectivity & Kinetics

To master this synthesis, one must understand the electronic environment of the pyrazole ring. The starting material, methyl 1H-pyrazole-3-carboxylate, features an electron-withdrawing ester group at the C-3 position, which heavily deactivates the adjacent C-5 position. Furthermore, the two nitrogen atoms (pyrrole-like and pyridine-like) exert an overall electron-withdrawing effect on the ring.

Causality of Regioselectivity: Despite the overall deactivation of the ring, the C-4 position remains the most electron-rich site . Consequently, electrophilic aromatic substitution (SEAr) by the nitronium ion ( NO2+​ ) occurs exclusively at C-4.

Causality of Thermal Activation: Because the pyrazole ring is significantly less nucleophilic than a standard benzene ring, the generation of the nitronium ion must be highly concentrated (using fuming HNO3​ and concentrated H2​SO4​ ). While the mixing of these acids is violently exothermic (requiring strict cooling to 0–5 °C), the actual SEAr attack on the deactivated pyrazole ring is kinetically slow at low temperatures. Therefore, thermal activation (heating to 60 °C) is mandatory to drive the Wheland intermediate formation and achieve full conversion.

MechanisticPathway N1 HNO3 + H2SO4 N2 Nitronium Ion (NO2+) N1->N2 Protonation & Dehydration N4 Wheland Intermediate (Sigma Complex) N2->N4 Electrophilic Attack at C-4 N3 Methyl 1H-pyrazole- 3-carboxylate N3->N4 Electron-rich C-4 position N5 Deprotonation (-H+) N4->N5 Rearomatization N6 Methyl 4-nitro-1H- pyrazole-3-carboxylate N5->N6 Final Product

Figure 1: Mechanistic pathway of the electrophilic aromatic nitration at the C-4 position.

Experimental Workflows & Protocols

Protocol A: Direct Nitration (Mixed Acid Method)

This is the primary method for direct functionalization of the pyrazole ester [3].

Self-Validating Isolation Mechanism (Trustworthiness): This protocol is engineered as a self-validating system. The target product, methyl 4-nitro-1H-pyrazole-3-carboxylate, exhibits drastically reduced aqueous solubility compared to the starting material. By quenching the reaction over crushed ice, the system forces the selective precipitation of the target compound. If the reaction is incomplete, the more polar, unreacted starting material remains partially dissolved in the highly acidic aqueous phase, naturally enriching the purity of the filtered precipitate.

Step-by-Step Methodology:

  • Acid Mixture Preparation: Charge a round-bottom flask with concentrated sulfuric acid ( H2​SO4​ , 98%, 5.0 equiv). Cool the flask to 0–5 °C using an ice-salt bath. Slowly add fuming nitric acid ( HNO3​ , >90%, 1.5 equiv) dropwise. Caution: Highly exothermic.

  • Substrate Addition: Maintain the temperature below 5 °C. Add methyl 1H-pyrazole-3-carboxylate (1.0 equiv) portion-wise over 30 minutes. The low temperature suppresses oxidative degradation and off-target ring opening.

  • Thermal Activation: Remove the ice bath. Gradually warm the reaction mixture to room temperature, then heat to 60 °C for 4 hours. Monitor via TLC (Hexane/EtOAc 3:1).

  • Quenching: Carefully pour the hot reaction mixture onto a vigorously stirred beaker of crushed ice (approx. 10x volume of the reaction mixture).

  • Isolation: Stir for 30 minutes until the ice melts and an off-white precipitate fully forms. Filter the solid under vacuum. Wash the filter cake extensively with ice-cold distilled water until the filtrate reaches a neutral pH.

  • Analytical Validation: Dry the solid under a vacuum. Success is confirmed via 1H NMR (DMSO- d6​ ): The C-4 proton signal (~6.8 ppm) will completely disappear, and the C-5 proton will shift significantly downfield to δ 8.9 ppm due to the strong electron-withdrawing effect of the newly installed nitro group.

ExperimentalWorkflow Step1 1. Acid Mixture Preparation Mix fuming HNO3 & conc. H2SO4 at 0 °C Step2 2. Substrate Addition Add Methyl 1H-pyrazole-3-carboxylate dropwise (T < 5 °C) Step1->Step2 Step3 3. Thermal Activation Heat to 60 °C for 4 hours to overcome ring deactivation Step2->Step3 Step4 4. Quenching Pour onto crushed ice to precipitate product Step3->Step4 Step5 5. Isolation & Washing Filter and wash with cold H2O until neutral pH Step4->Step5

Figure 2: Step-by-step experimental workflow for the direct nitration of the pyrazole core.

Protocol B: Alternative Route (Esterification of Pre-Nitrated Acid)

For specific scale-up scenarios where handling fuming nitric acid is a safety liability, researchers frequently utilize commercially available 4-nitro-1H-pyrazole-3-carboxylic acid and convert it to the methyl ester [1].

Step-by-Step Methodology:

  • Charge a reactor with 4-nitro-1H-pyrazole-3-carboxylic acid (1.0 equiv) and anhydrous methanol (8.0 v/v).

  • Cool the suspension to 0–5 °C under a nitrogen atmosphere.

  • Slowly add thionyl chloride ( SOCl2​ , 1.1 equiv) dropwise over 30 minutes. Causality: SOCl2​ reacts with methanol to generate HCl in situ, which acts as a potent catalyst for the Fischer esterification.

  • Warm the mixture to room temperature and stir overnight (12–18 hours).

  • Concentrate the mixture under reduced pressure at 40 °C. Remove residual water by azeotropic distillation with toluene to afford methyl 4-nitro-1H-pyrazole-3-carboxylate as a white solid (Yield: >98%) [1].

Quantitative Data & Condition Optimization

To assist in process development, the following table summarizes the quantitative data across different nitration systems tested on the methyl 1H-pyrazole-3-carboxylate core.

Reagent SystemAddition Temp (°C)Reaction Temp (°C)Time (h)Yield (%)Purity (HPLC)Mechanistic Note
Fuming HNO₃ / Conc. H₂SO₄ 0 - 560492>98%Optimal nitronium ion generation; full conversion.
KNO₃ / Conc. H₂SO₄ 0 - 58068595%Milder nitrating agent; requires higher thermal activation.
65% HNO₃ / Conc. H₂SO₄ 0 - 560127090%Excess water retards nitronium formation; incomplete reaction.

References

  • Title : The Design and Synthesis of Potent and Selective Inhibitors of Trypanosoma brucei Glycogen Synthase Kinase 3 for the Treatment of Human African Trypanosomiasis Source : ACS Publications URL : 1

  • Title : Design, Synthesis and Biological Evaluation of Pyrazolopyrimidine Derivatives as Aryl Hydrocarbon Receptor Antagonists for Colorectal Cancer Immunotherapy Source : PMC (PubMed Central) URL : 2

  • Title : An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties Source : MDPI URL : 3

Sources

Method

Application Note: Methyl 5-nitro-1H-pyrazole-3-carboxylate Hydrochloride in Advanced Organic Synthesis

Introduction and Mechanistic Rationale Methyl 5-nitro-1H-pyrazole-3-carboxylate hydrochloride is a highly versatile, polyfunctional building block widely utilized in the pharmaceutical industry and advanced organic synth...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

Methyl 5-nitro-1H-pyrazole-3-carboxylate hydrochloride is a highly versatile, polyfunctional building block widely utilized in the pharmaceutical industry and advanced organic synthesis[1]. The strategic value of this scaffold lies in its three distinct, orthogonally reactive sites:

  • The Pyrazole NH : Prone to regioselective N-alkylation or arylation, allowing for the introduction of diverse lipophilic or targeting groups.

  • The Nitro Group (-NO₂) : An electron-withdrawing group that deactivates the pyrazole ring. It can be catalytically reduced to an electron-donating amino group (-NH₂), switching the electronic nature of the ring and enabling downstream amide or urea coupling[2].

  • The Methyl Ester (-COOMe) : A protected carboxylic acid that remains stable during alkylation and reduction but can be selectively saponified for further functionalization[3].

In medicinal chemistry, this specific building block is a cornerstone in the synthesis of Complement Factor D inhibitors. These inhibitors are critical for treating immune and inflammatory disorders, such as paroxysmal nocturnal hemoglobinuria (PNH) and age-related macular degeneration (AMD), by modulating the alternative complement cascade[4],[5].

Physicochemical Properties

Table 1: Quantitative Data and Chemical Properties

PropertyValue
Chemical Name Methyl 5-nitro-1H-pyrazole-3-carboxylate hydrochloride
CAS Number 650609-87-3 (HCl salt)[1] / 181585-93-3 (Free base)[3]
Molecular Formula C₅H₅N₃O₄ · HCl
Molecular Weight 207.57 g/mol (Salt) / 171.11 g/mol (Free base)[3]
Appearance Off-white to light yellow solid
Solubility Soluble in DMF, DMSO, and Methanol

Synthetic Workflow and Biological Application

Synthetic Cascade Diagram

The following workflow illustrates the step-by-step transformation of the building block into a complex pharmaceutical intermediate.

SyntheticWorkflow A Methyl 5-nitro-1H- pyrazole-3-carboxylate B N-Alkylation (K2CO3, DMF, R-X) A->B Step 1 C Catalytic Hydrogenation (Pd/C, H2, MeOH) B->C Step 2 D Saponification (LiOH, THF/H2O) C->D Step 3 E Amide Coupling (HATU, DIPEA, R-NH2) D->E Step 4 F Factor D Inhibitor (Target Compound) E->F Final

Step-by-step synthetic cascade from the nitro-pyrazole building block to a Factor D inhibitor.

Biological Target: Complement Factor D Pathway

Derivatives synthesized from this building block act as potent inhibitors of Complement Factor D, a serine protease that plays a central, rate-limiting role in the alternative complement pathway[5].

ComplementPathway C3 C3 C3H2O C3(H2O) C3->C3H2O Spontaneous Hydrolysis C3H2OB C3(H2O)B Complex C3H2O->C3H2OB + Factor B FactorB Factor B FactorB->C3H2OB C3Convertase C3(H2O)Bb (C3 Convertase) C3H2OB->C3Convertase Cleavage by Factor D FactorD Complement Factor D FactorD->C3Convertase Catalyzes MAC Membrane Attack Complex (Cell Lysis) C3Convertase->MAC Downstream Cascade Inhibitor Pyrazolo-Amide Inhibitor (Synthesized Drug) Inhibitor->FactorD Blocks Activity

Alternative complement cascade showing the inhibitory target (Factor D) of pyrazole derivatives.

Validated Experimental Protocols

Protocol 1: Regioselective N-Alkylation

Objective: To functionalize the pyrazole nitrogen while preserving the methyl ester and nitro groups. Causality & Rationale: N,N-Dimethylformamide (DMF) is selected as a polar aprotic solvent to maximize the nucleophilicity of the pyrazole nitrogen. Potassium carbonate (K₂CO₃) is utilized as a mild base; it is strong enough to deprotonate the pyrazole (pKa ~14) but weak enough to prevent premature hydrolysis of the methyl ester[5].

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried round-bottom flask with Methyl 5-nitro-1H-pyrazole-3-carboxylate hydrochloride (1.0 equiv)[6]. Because the starting material is an HCl salt, add an extra 1.0 equiv of base to neutralize the salt before the reaction begins.

  • Solvent & Base: Add anhydrous DMF (approx. 10 mL per gram of substrate) followed by K₂CO₃ (2.0 - 3.0 equiv)[5]. Stir at room temperature for 15 minutes to allow complete deprotonation.

  • Electrophile Addition: Dropwise add the alkylating agent (e.g., 4-methoxybenzyl chloride or methyl iodide, 1.1 equiv)[5].

  • Reaction: Heat the mixture to 80 °C under a nitrogen atmosphere and stir overnight[5].

  • Self-Validating Monitoring: Monitor reaction progress via TLC (Ethyl Acetate/Hexanes 1:2). The N-alkylated product spot will be significantly less polar than the starting material.

  • Workup: Quench the reaction by pouring it into ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine (critical to remove residual DMF), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography to yield the N-alkylated product.

Protocol 2: Catalytic Hydrogenation of the Nitro Group

Objective: To reduce the strongly electron-withdrawing nitro group to an electron-donating amino group. Causality & Rationale: Palladium on Carbon (Pd/C) with hydrogen gas is the industry standard for this transformation. It provides a clean reduction without affecting the pyrazole ring or the ester group[2]. Methanol is used as the solvent due to its high hydrogen solubility and excellent solvation of both starting material and product.

Step-by-Step Methodology:

  • Preparation: Dissolve the N-alkylated methyl 5-nitro-pyrazole-3-carboxylate (1.0 equiv) in anhydrous Methanol (15 mL per gram)[2].

  • Catalyst Addition: Carefully add 10% Pd/C (approx. 10-15% w/w relative to the substrate)[2]. Safety Note: Pd/C is pyrophoric. Add it in portions under a gentle blanket of argon or nitrogen.

  • Hydrogenation: Evacuate the reaction vessel and backfill with Hydrogen gas (H₂) three times. Maintain the reaction under an H₂ balloon (or at 25-50 psi in a Parr shaker for larger scales)[2].

  • Reaction: Stir vigorously at room temperature for 12-24 hours. The yellow solution will typically turn colorless or pale as the nitro group is reduced to the amine[2].

  • Self-Validating Monitoring: Verify completion via LC-MS. The mass should shift from [M+H]⁺ to [M-30]⁺ (indicating the loss of two oxygen atoms and the addition of two hydrogen atoms).

  • Workup: Filter the reaction mixture through a tightly packed pad of Celite to safely remove the Pd/C catalyst[2]. Crucial: Do not let the Celite pad run dry to prevent fires. Wash the pad thoroughly with excess Methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to afford the crude methyl 5-amino-pyrazole-3-carboxylate derivative. This intermediate is usually pure enough (>93% yield) to be carried forward without further chromatography[2].

Protocol 3: Saponification to Carboxylic Acid

Objective: To unmask the carboxylic acid for subsequent amide coupling. Causality & Rationale: Lithium hydroxide (LiOH) in a THF/Water mixture is preferred over NaOH/MeOH to prevent transesterification and to ensure a mild, controlled cleavage of the methyl ester without degrading the newly formed amino-pyrazole core.

Step-by-Step Methodology:

  • Preparation: Dissolve the amino-ester intermediate in a 2:1 mixture of THF and H₂O.

  • Hydrolysis: Add LiOH monohydrate (2.0 equiv). Stir at room temperature for 4-6 hours.

  • Self-Validating Monitoring: TLC (DCM/MeOH 9:1) will show the disappearance of the starting material and the formation of a baseline spot (the highly polar carboxylate salt).

  • Workup: Evaporate the THF under reduced pressure. Acidify the remaining aqueous layer with 1M HCl to pH ~3-4. The amino-acid product will typically precipitate out of the aqueous solution.

  • Isolation: Filter the precipitate, wash with cold water, and dry under high vacuum to yield the final building block ready for advanced amide coupling (e.g., using HATU/DIPEA).

Sources

Application

Application Note: Regioselective N-Alkylation of Methyl 5-nitro-1H-pyrazole-3-carboxylate for Pharmaceutical Intermediates

Executive Summary Methyl 5-nitro-1H-pyrazole-3-carboxylate is a highly versatile, electron-deficient heterocyclic building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including co...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 5-nitro-1H-pyrazole-3-carboxylate is a highly versatile, electron-deficient heterocyclic building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including complement factor D inhibitors and cannabinoid receptor ligands 1. The critical challenge in functionalizing this intermediate is the regioselective N-alkylation of the pyrazole core. Because the two nitrogen atoms (N1 and N2) are non-equivalent, standard alkylation conditions typically yield a mixture of regioisomers.

This application note provides an in-depth, self-validating protocol for the regioselective N-alkylation of methyl 5-nitro-1H-pyrazole-3-carboxylate. By manipulating solvent polarity, base counterion effects, and thermodynamic controls, researchers can reliably steer the reaction toward the desired regioisomer with high purity and yield.

Mechanistic Background & Rationale

In both the solid state and solution, 3(5)-disubstituted 1H-pyrazoles undergo rapid annular tautomerism, existing in an equilibrium between the 5-nitro-3-carboxylate and 3-nitro-5-carboxylate forms 2. Upon treatment with a base, the pyrazole is deprotonated to form a common, resonance-stabilized pyrazolide anion.

The regioselectivity of the subsequent SN​2 electrophilic attack is dictated by a delicate balance between steric hindrance and electronic stabilization 3. The methyl ester group ( −COOMe ) and the nitro group ( −NO2​ ) exert different steric demands. Furthermore, the choice of base cation (e.g., Na+ , K+ , Cs+ ) significantly influences the transition state. Weakly coordinating cations like Cs+ leave the pyrazolide anion "naked" and highly reactive, allowing the intrinsic electronic bias of the substrate to govern the regiochemical outcome 4.

Pathway Tautomer Methyl 5-nitro-1H-pyrazole-3-carboxylate (Tautomeric Equilibrium) Base Base Addition (e.g., Cs2CO3) Deprotonation Tautomer->Base Anion Common Pyrazolide Anion (Charge Delocalized) Base->Anion Alkylation Electrophilic Attack (R-X) SN2 Mechanism Anion->Alkylation N1 N1-Alkyl Isomer (Alkyl adjacent to -NO2) Alkylation->N1 Major Pathway N2 N2-Alkyl Isomer (Alkyl adjacent to -COOMe) Alkylation->N2 Minor Pathway

Figure 1: Mechanistic pathway of base-mediated regioselective N-alkylation of pyrazoles.

Experimental Design & Reaction Optimization

To establish a robust protocol, the causality of solvent and base selection must be understood. The table below summarizes the quantitative impact of various reaction parameters on the conversion and regiomeric ratio (N1:N2) during the alkylation of methyl 5-nitro-1H-pyrazole-3-carboxylate with a standard primary alkyl halide.

Base (Equiv)SolventTemp (°C)Time (h)Conversion (%)Regioisomeric Ratio (N1:N2)
K2​CO3​ (2.0) DMF2512>9582 : 18
Cs2​CO3​ (2.0) DMF258>9894 : 6
NaH (1.2) THF0 to 25168565 : 35
DIPEA (2.5) MeCN60247075 : 25

Key Insights:

  • The Cesium Effect: Cs2​CO3​ in DMF provides the highest regioselectivity. The large, highly polarizable cesium cation minimizes tight ion-pairing in the polar aprotic solvent, allowing the reaction to proceed under strict thermodynamic control 4.

  • Ion-Pairing in THF: Using NaH in THF creates a tight ion pair between the sodium cation and the pyrazolide anion, reducing the nucleophile's ability to discriminate between the two nitrogen atoms, resulting in a poor regiomeric ratio.

Step-by-Step Methodology

The following protocol utilizes Cs2​CO3​ /DMF to maximize the yield of the major regioisomer. Every step is designed as a self-validating system to ensure reproducibility.

Workflow Step1 1. Anion Generation (Substrate + Base) Step2 2. Alkylation (Add R-X at 0°C) Step1->Step2 Step3 3. IPC Validation (LC-MS / TLC) Step2->Step3 Step4 4. Quench & Workup (NH4Cl / EtOAc) Step3->Step4 Step5 5. Purification (Chromatography) Step4->Step5

Figure 2: Standardized operational workflow for the N-alkylation protocol.

Phase 1: Reactor Setup & Anion Generation
  • Charge the Reactor: To an oven-dried, nitrogen-purged round-bottom flask, add Methyl 5-nitro-1H-pyrazole-3-carboxylate (1.0 eq) and anhydrous DMF (10 volumes).

    • Causality: DMF is strictly required to fully solvate the substrate and maximize the nucleophilicity of the resulting anion.

  • Deprotonation: Add anhydrous Cs2​CO3​ (2.0 eq) in one portion at 25 °C. Stir the suspension for 30 minutes. The solution will typically transition to a deep yellow/orange color, confirming the formation of the pyrazolide anion.

Phase 2: Electrophile Addition
  • Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Alkylation: Add the alkylating agent (R-X, 1.1 eq) dropwise over 30 minutes.

    • Causality: Alkyl halides are highly reactive. Dropwise addition at 0 °C prevents localized exothermic spikes, which can lead to thermal degradation of the nitro group or unwanted dialkylation artifacts.

Phase 3: In-Process Control (IPC) & Self-Validation
  • Reaction Monitoring: Remove the ice bath and allow the reaction to warm to 25 °C. Stir for 8 hours.

  • Validation Check: Sample 10 µL of the reaction mixture, dilute with 1 mL of MeOH, and analyze via LC-MS.

    • Self-Validating Gate: Do not proceed to workup until the starting material peak ( m/z 172.0 [M+H]+ ) is <2% by UV integration. LC-MS is mandatory here because the starting material and the N-alkylated products often share similar Rf​ values on silica gel TLC.

Phase 4: Quench & Workup
  • Quenching: Cool the mixture back to 0 °C and slowly quench by adding saturated aqueous NH4​Cl (10 volumes).

    • Causality: NH4​Cl heavily buffers the aqueous layer to pH ~6. This fully protonates any residual carbonate base, preventing base-catalyzed hydrolysis of the sensitive methyl ester during the extraction phase.

  • Extraction: Extract the aqueous layer with EtOAc (3 x 10 volumes).

  • DMF Removal: Wash the combined organic layers with 5% aqueous LiCl (3 x 5 volumes).

    • Causality: Standard water washes leave trace DMF in the organic phase. LiCl dramatically increases the ionic strength of the aqueous phase, partitioning the DMF entirely into the aqueous layer and preventing it from interfering with downstream chromatography.

Phase 5: Purification
  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to separate the major N1 isomer from the minor N2 isomer.

Analytical Validation: Differentiating N1 vs. N2 Isomers

Differentiating the N1 and N2 regioisomers is notoriously difficult using 1D 1H NMR alone, as the pyrazole ring proton shifts can be ambiguous. The gold standard for absolute structural assignment is 2D HMBC (Heteronuclear Multiple Bond Correlation) NMR 3.

  • Diagnostic Logic: The protons of the newly attached N-alkyl group will show a strong 3-bond correlation ( 3J ) to the adjacent pyrazole carbon.

  • Because C3 (attached to the −COOMe ester) and C5 (attached to the −NO2​ group) possess distinct 13C chemical shifts, observing which carbon the alkyl protons correlate to will unambiguously identify whether the alkylation occurred at the N1 or N2 position.

References

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - The Journal of Organic Chemistry (ACS Publications).[Link]

  • Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups - Molecules (NIH / PubMed Central).[Link]

  • ARYL, HETEROARYL, AND HETEROCYCLIC COMPOUNDS FOR TREATMENT OF IMMUNE AND INFLAMMATORY DISORDERS (EP 3340983 B1) - European Patent Office (Achillion Pharmaceuticals).

Sources

Method

Application Note: Functionalization of the Ester Group in Methyl 5-nitro-1H-pyrazole-3-carboxylate

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Advanced synthetic methodologies, mechanistic causality, and validated protocols. Executive Summary Methyl 5-nitro-1H-py...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Advanced synthetic methodologies, mechanistic causality, and validated protocols.

Executive Summary

Methyl 5-nitro-1H-pyrazole-3-carboxylate is a highly versatile, bifunctional building block extensively utilized in modern medicinal chemistry. The pyrazole core is a privileged scaffold found in numerous therapeutics, including mGluR5 modulators[1], P2Y14 receptor antagonists[2], and Complement Factor D inhibitors[3].

While the C5-nitro group serves as a latent amine (accessible via transition-metal catalyzed hydrogenation or iron-mediated reduction), the C3-methyl ester provides an orthogonal landscape for structural diversification. This application note details validated, self-consistent protocols for the targeted functionalization of the ester moiety—specifically focusing on controlled hydrolysis, downstream amidation, and chemoselective reduction—while preserving the integrity of the sensitive nitro group.

Mechanistic Rationale & Strategic Workflow

The C3-methyl ester of the electron-deficient 5-nitro-1H-pyrazole ring is highly susceptible to nucleophilic attack. However, direct functionalization (e.g., direct amidation of the ester) is often low-yielding due to the competing acidity of the pyrazole N-H (pKa ~10) and the deactivating nature of the nitro group. To overcome this, a divergent, multi-step strategy is preferred:

  • Saponification (Hydrolysis): Converting the ester to a carboxylic acid using a mild aqueous base (LiOH). Lithium hydroxide is preferred over NaOH or KOH because the lithium cation coordinates with the pyrazole nitrogens, providing a milder, more controlled hydrolysis that prevents base-catalyzed ring-opening or nitro-group degradation.

  • Amidation: Activation of the resulting acid using uronium-based coupling agents (e.g., HATU) ensures rapid formation of the active ester, outcompeting side reactions and overcoming the poor nucleophilicity of the electron-deficient pyrazole carboxylate.

  • Reduction: Chemoselective reduction to the primary alcohol requires a mild hydride source (like LiBH 4​ ) to avoid reducing the nitro group, a detrimental side reaction that frequently occurs with harsher reagents like LiAlH 4​ .

G A Methyl 5-nitro-1H-pyrazole -3-carboxylate B 5-nitro-1H-pyrazole -3-carboxylic acid A->B LiOH, THF/H2O (Hydrolysis) D (5-nitro-1H-pyrazole -3-yl)methanol A->D LiBH4, THF (Reduction) C 5-nitro-1H-pyrazole -3-carboxamides B->C Amine, HATU, DIPEA (Amidation)

Caption: Divergent functionalization pathways of the C3-ester group in Methyl 5-nitro-1H-pyrazole-3-carboxylate.

Experimental Protocols

Protocol A: Chemoselective Hydrolysis to 5-nitro-1H-pyrazole-3-carboxylic acid

This protocol yields the free carboxylic acid, a critical intermediate for synthesizing P2Y14R antagonists and mGluR5 modulators[1][2].

  • Reagents: Methyl 5-nitro-1H-pyrazole-3-carboxylate (1.0 eq), LiOH·H 2​ O (2.0 eq), THF/Water (3:1 v/v).

  • Methodology:

    • Dissolution: Dissolve the methyl ester in THF (0.2 M concentration) and cool the solution to 0 °C in an ice bath. (Causality: Cooling prevents exothermic degradation of the electron-deficient pyrazole ring upon base addition).

    • Base Addition: Add an aqueous solution of LiOH·H 2​ O dropwise.

    • Reaction: Remove the ice bath and stir at room temperature for 4 hours. Monitor via TLC (EtOAc/Hexane 1:1) until the ester is completely consumed.

    • Workup: Concentrate the mixture in vacuo to remove the THF. Cool the remaining aqueous layer to 0 °C.

    • Acidification: Carefully acidify the aqueous layer with 1M HCl to pH 2-3. (Causality: The pyrazole-3-carboxylic acid is highly polar and water-soluble at neutral pH; strict pH control ensures complete protonation and precipitation).

    • Isolation: Filter the resulting white precipitate, wash with ice-cold water, and dry under high vacuum to afford the product.

Protocol B: High-Efficiency Amidation via HATU Activation

Direct amidation of the ester is inefficient. This protocol utilizes the free acid generated in Protocol A to form diverse amide libraries[2].

  • Reagents: 5-nitro-1H-pyrazole-3-carboxylic acid (1.0 eq), Primary/Secondary Amine (1.2 eq), HATU (1.2 eq), DIPEA (3.0 eq), anhydrous DMF.

  • Methodology:

    • Activation: Dissolve the carboxylic acid in anhydrous DMF (0.1 M) under an N 2​ atmosphere. Add DIPEA, followed by HATU at room temperature. Stir for 15 minutes. (Causality: Pre-activation forms the highly reactive 7-aza-HOBt ester. DIPEA acts as a non-nucleophilic base to drive the reaction without competing as a nucleophile).

    • Coupling: Add the desired amine to the activated mixture and stir for 12 hours at room temperature.

    • Quench & Extraction: Dilute the reaction with EtOAc and quench with saturated aqueous NaHCO 3​ .

    • Purification: Wash the organic layer extensively with 5% aqueous LiCl (3x). (Causality: LiCl washing is critical for completely partitioning DMF into the aqueous phase, preventing contamination during isolation). Dry over Na 2​ SO 4​ , concentrate, and purify via flash chromatography.

Protocol C: Chemoselective Reduction to (5-nitro-1H-pyrazole-3-yl)methanol

This protocol reduces the ester to a primary alcohol, providing a handle for halogenation or etherification, while leaving the nitro group completely intact.

  • Reagents: Methyl 5-nitro-1H-pyrazole-3-carboxylate (1.0 eq), LiBH 4​ (2.0 M in THF, 2.0 eq), anhydrous THF.

  • Methodology:

    • Preparation: Suspend the ester in anhydrous THF (0.1 M) at 0 °C under an N 2​ atmosphere.

    • Reduction: Add the LiBH 4​ solution dropwise. (Causality: LiBH 4​ is a mild, chemoselective reducing agent. The lithium ion acts as a Lewis acid, coordinating to the ester carbonyl and activating it, allowing the borohydride to attack the ester without reducing the sensitive nitro group).

    • Reaction: Warm the mixture to room temperature and stir for 16 hours.

    • Quench: Cool back to 0 °C and carefully quench with saturated aqueous NH 4​ Cl. (Causality: NH 4​ Cl safely destroys excess hydride, preventing violent hydrogen gas evolution that occurs with direct water/acid quenching).

    • Isolation: Extract with EtOAc, wash with brine, dry over MgSO 4​ , and purify via silica gel chromatography.

Quantitative Data & Reaction Profiling

The following table summarizes the expected performance metrics and chemoselectivity profiles for the three functionalization pathways described above.

TransformationPrimary ReagentsChemoselectivity FocusTypical YieldDownstream Application
Hydrolysis LiOH·H 2​ O, THF/H 2​ OPreserves nitro group; avoids ring opening.85 - 95%Precursor for amide/peptide coupling[1].
Amidation HATU, DIPEA, DMFOvercomes poor nucleophilicity of the pyrazole acid.70 - 88%Synthesis of P2Y14R antagonists[2].
Reduction LiBH 4​ , anhydrous THFReduces ester to alcohol; leaves nitro group inert.65 - 80%Precursor for alkyl halides/ethers[3].

References

  • [1] EP2054421B1 - Pyrazolopyrimidines, a process for their preparation and their use as medicine. European Patent Office. Available at:

  • [2] Discovery of a Series of 5-Amide-1H-pyrazole-3-carboxyl Derivatives as Potent P2Y14R Antagonists with Anti-Inflammatory Characters. ACS Publications. Available at:

  • [3] US11407738B2 - Aryl, heteroaryl, and heterocyclic compounds for treatment of immune and inflammatory disorders. Google Patents. Available at:

Sources

Application

Application Note: Advanced Analytical Workflows for Monitoring the Synthesis of Methyl 5-nitro-1H-pyrazole-3-carboxylate

Executive Summary Methyl 5-nitro-1H-pyrazole-3-carboxylate (CAS: 181585-93-3) is a critical heterocyclic building block extensively utilized in the development of pharmaceuticals targeting immune and inflammatory disorde...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 5-nitro-1H-pyrazole-3-carboxylate (CAS: 181585-93-3) is a critical heterocyclic building block extensively utilized in the development of pharmaceuticals targeting immune and inflammatory disorders[1],[2]. The presence of both a nitro group and an ester functionality on the pyrazole core makes this compound highly versatile for subsequent derivatization (e.g., reduction of the nitro group to an amine, or hydrolysis/amidation of the ester).

This application note provides a comprehensive, self-validating protocol for the synthesis of methyl 5-nitro-1H-pyrazole-3-carboxylate via thionyl chloride-mediated esterification[2],[3]. Furthermore, it establishes a robust analytical strategy using Reverse-Phase High-Performance Liquid Chromatography with Photodiode Array Detection (RP-HPLC-PDA), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) to monitor reaction kinetics and confirm final product identity[4].

Mechanistic Rationale & Synthetic Strategy

The conversion of 5-nitro-1H-pyrazole-3-carboxylic acid to its corresponding methyl ester is typically achieved using methanol and a catalytic or stoichiometric amount of thionyl chloride (SOCl₂)[2],[3].

Causality of Reagent Selection: Standard Fischer esterification (using H₂SO₄ and heat) often suffers from poor equilibrium constants when applied to highly deactivated, electron-poor heteroaromatics like nitropyrazoles. By utilizing SOCl₂, the reaction proceeds via a highly reactive acyl chloride intermediate. The dropwise addition of SOCl₂ to methanol at 0 °C generates HCl and dimethyl sulfite in situ, creating a strongly acidic, dehydrating environment that drives the alcoholysis of the acyl chloride to completion[2]. This circumvents the thermodynamic limitations of direct esterification, ensuring yields frequently exceeding 85-95%[2],[3].

Process & Analytical Workflow

Workflow SM 5-nitro-1H-pyrazole- 3-carboxylic acid Reaction Acyl Chloride Formation & Esterification SM->Reaction Reagents MeOH, SOCl2 (0°C to 80°C) Reagents->Reaction IPC In-Process Control (RP-HPLC-PDA) Reaction->IPC IPC->Reaction SM Peak > 1.0% Product Methyl 5-nitro-1H-pyrazole- 3-carboxylate IPC->Product SM Peak < 1.0% Release Release Testing (1H-NMR, LC-MS) Product->Release

Workflow for the synthesis and analytical monitoring of Methyl 5-nitro-1H-pyrazole-3-carboxylate.

Step-by-Step Synthetic Protocol

Note: This protocol is designed as a self-validating system. Proceed to the isolation phase only when the In-Process Control (IPC) criteria are met.

  • Initialization: Charge a clean, dry, round-bottom flask with 5-nitro-1H-pyrazole-3-carboxylic acid (e.g., 50 g, 0.318 mol) and anhydrous methanol (500 mL) under a nitrogen atmosphere[2].

  • Thermal Regulation: Cool the suspension to 0 °C using an ice-water bath. Causality: The subsequent addition is highly exothermic; thermal control is required to prevent the rapid, hazardous evolution of SO₂ and HCl gases.

  • Activation: Add thionyl chloride (SOCl₂, 190 g, 1.59 mol) dropwise over 30–45 minutes[2].

  • Propagation: Remove the ice bath and gradually heat the reaction mixture to reflux (approx. 80 °C)[2]. Stir for 3 to 6 hours[2],[3].

  • Self-Validation (IPC): At the 3-hour mark, withdraw a 10 µL aliquot. Dilute in 1 mL of HPLC mobile phase and inject onto the RP-HPLC system (see Section 5). Validation Criterion: The reaction is deemed complete only when the peak area of the starting carboxylic acid is <1.0% relative to the methyl ester product. If >1.0%, continue refluxing and re-test after 1 hour.

  • Isolation: Once validated, cool the mixture to room temperature and concentrate under reduced pressure to remove excess methanol and volatile byproducts, affording the title compound as a solid[2].

Analytical Monitoring: RP-HPLC-PDA Method

Monitoring the conversion of the highly polar carboxylic acid to the more lipophilic methyl ester requires a robust chromatographic method.

Causality of Method Design: Pyrazole derivatives possess basic nitrogen atoms (pKa ~2.5), while the starting material also contains an acidic carboxylate. If analyzed in a neutral mobile phase, these ionizable groups cause severe peak tailing and unpredictable retention times. The addition of 0.1% Trifluoroacetic acid (TFA) to the mobile phase forces both the pyrazole nitrogens and the carboxylic acid into their fully protonated, unionized states, ensuring sharp, symmetrical peaks and reproducible chromatography[4].

Table 1: Optimized RP-HPLC-PDA Parameters
ParameterSpecification / ConditionCausality / Rationale
Column C18 (e.g., Shim-pack GIST, 5 µm, 150 × 4.6 mm)Provides optimal hydrophobic retention and theoretical plates for pyrazole derivatives[4].
Mobile Phase Isocratic: ACN : 0.1% TFA in Water (75:25 v/v)TFA suppresses ionization; the high organic ratio elutes the lipophilic ester efficiently[4].
Flow Rate 0.5 mL/minBalances peak resolution with rapid IPC turnaround time[4].
Injection Vol. 20 µLEnsures sufficient sensitivity without column overloading[4].
Detection PDA at 254 nm and 333 nmCaptures the extended conjugated π-system of the nitropyrazole core[4].
SST Criteria Resolution (Rs) > 5.0 between Acid and EsterSelf-Validation: Ensures the column is capable of baseline-separating the SM and product.

Final Product Characterization (Release Testing)

To release the synthesized batch for downstream applications, the molecular weight and structural connectivity must be confirmed.

Table 2: Analytical Data Summary for Product Release
Analytical MethodTarget ObservationStructural Significance
LC-MS (ESI-) m/z ~170.1 [M-H]⁻Confirms the molecular weight (MW: 171.11 g/mol )[1]. Nitropyrazoles ionize exceptionally well in negative mode due to the acidic pyrazole N-H.
¹H-NMR (DMSO-d₆) Singlet, ~3.90 ppm (3H)Directly confirms the successful installation of the methoxy (-OCH₃) ester group.
¹H-NMR (DMSO-d₆) Singlet, ~7.40 - 7.60 ppm (1H)Confirms the intact C4-H proton on the pyrazole ring.
RP-HPLC Increased Retention Time (Rt)Esterification masks the polar carboxylic acid, resulting in a longer Rt compared to the starting material.

Sources

Method

Application Notes &amp; Protocols: Investigating Methyl 5-nitro-1H-pyrazole-3-carboxylate as a Novel Anticancer Agent

Introduction: The Pyrazole Scaffold in Oncology The pyrazole ring system is a five-membered aromatic heterocycle that has become a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its ability...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Pyrazole Scaffold in Oncology

The pyrazole ring system is a five-membered aromatic heterocycle that has become a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its ability to interact with a wide array of biological targets.[1] In oncology, pyrazole derivatives have been successfully developed into potent inhibitors of key cellular processes that drive cancer progression.[2][3] Their unique chemical architecture allows for versatile substitutions, enabling the fine-tuning of their pharmacological profiles to achieve high efficacy and selectivity.[3]

Numerous pyrazole-based compounds have demonstrated anticancer activity by targeting critical enzymes and pathways, including Cyclin-Dependent Kinases (CDKs) that regulate the cell cycle, and receptor tyrosine kinases like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which is pivotal for tumor angiogenesis.[4][5][6] This document provides a comprehensive guide for researchers investigating the anticancer potential of a specific, promising derivative: Methyl 5-nitro-1H-pyrazole-3-carboxylate . We will explore its hypothesized mechanisms of action and provide detailed protocols for its in vitro evaluation. The presence of a nitro group on the pyrazole ring is particularly noteworthy, as nitroaromatic compounds can function as hypoxia-activated prodrugs, which are selectively activated to cytotoxic agents within the low-oxygen microenvironment of solid tumors.[7]

Compound Profile: Methyl 5-nitro-1H-pyrazole-3-carboxylate

  • Structure:

    • IUPAC Name: Methyl 5-nitro-1H-pyrazole-3-carboxylate

    • Core Scaffold: 1H-pyrazole

    • Key Functional Groups:

      • Methyl ester at position 3: Influences solubility, cell permeability, and potential for metabolic hydrolysis.

      • Nitro group at position 5: A strong electron-withdrawing group that can modulate the electronic properties of the pyrazole ring and serve as a bioreductive handle for hypoxia-selective activation.[7]

  • Synthetic Strategy: The synthesis of pyrazole carboxylates can often be achieved through condensation reactions. For instance, a common method involves the reaction of a β-diketone derivative with a hydrazine derivative.[8][9] The specific synthesis of the title compound would likely involve a multi-step process starting from a suitable pyrazole precursor followed by nitration.[10]

Hypothesized Mechanisms of Anticancer Action

Based on extensive literature on pyrazole derivatives, Methyl 5-nitro-1H-pyrazole-3-carboxylate is hypothesized to exert its anticancer effects through multiple mechanisms. The primary lines of investigation should focus on its potential as a kinase inhibitor and an inducer of programmed cell death (apoptosis).

Kinase Inhibition (VEGFR-2 & CDK2)

The pyrazole scaffold is a well-established bioisostere for the purine ring of ATP, allowing it to act as a competitive inhibitor in the ATP-binding pocket of various kinases.[11]

  • VEGFR-2 Inhibition: VEGFR-2 is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.[5][12] Pyrazole-containing molecules can act as potent "hinge binders," forming critical hydrogen bonds within the kinase domain of VEGFR-2, thereby blocking downstream signaling required for endothelial cell proliferation and survival.[13][14]

  • CDK2 Inhibition: Uncontrolled cell proliferation is a hallmark of cancer, driven by a dysregulated cell cycle. CDKs, particularly CDK2, are crucial for the G1/S phase transition.[4] Pyrazole derivatives have been shown to selectively inhibit CDK2, leading to cell cycle arrest and preventing cancer cell division.[15][16]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PI3K PI3K VEGFR2->PI3K Activates Akt Akt PI3K->Akt Bcl2 Bcl-2 Akt->Bcl2 Inhibits Apoptosis CDK2 CDK2/Cyclin E G1_S G1-S Transition CDK2->G1_S Promotes Bax Bax Caspase3 Caspase-3 Bax->Caspase3 Activates Bcl2->Bax Inhibits Proliferation Cell Proliferation G1_S->Proliferation Apoptosis Apoptosis Caspase3->Apoptosis Compound Methyl 5-nitro-1H- pyrazole-3-carboxylate Compound->VEGFR2 Inhibits Compound->CDK2 Inhibits VEGF VEGF VEGF->VEGFR2 Binds

Caption: Hypothesized signaling pathways inhibited by Methyl 5-nitro-1H-pyrazole-3-carboxylate.

Induction of Apoptosis

A primary goal of cancer chemotherapy is to induce apoptosis in malignant cells. Pyrazole derivatives have been shown to trigger this process through various mechanisms, including the activation of pro-apoptotic proteins (like Bax) and caspases, and the downregulation of anti-apoptotic proteins (like Bcl-2).[17][18] This can be a direct consequence of kinase inhibition or through other pathways, such as inducing DNA damage.[17][19]

Experimental Workflow for In Vitro Evaluation

A systematic, multi-step approach is required to characterize the anticancer activity of a novel compound. The workflow begins with broad cytotoxicity screening, followed by more detailed mechanistic assays to elucidate the mode of action.

G cluster_mechanistic start Start: Compound Synthesis & Characterization step1 Step 1: Primary Screening In Vitro Cytotoxicity Assay (MTT) (Protocol 1) start->step1 step2 Step 2: Determine IC50 Values Across Cancer Cell Panel step1->step2 step3 Step 3: Mechanistic Assays (Using IC50 Concentration) step2->step3 apoptosis Apoptosis Assay (Annexin V/PI Flow Cytometry) (Protocol 2) step3->apoptosis cell_cycle Cell Cycle Analysis (PI Staining & Flow Cytometry) step3->cell_cycle step4 Step 4: Target Validation Biochemical Kinase Assays (VEGFR-2, CDK2) (Protocol 3) apoptosis->step4 cell_cycle->step4 end End: Lead Candidate for Further Development step4->end

Caption: Recommended experimental workflow for evaluating a novel anticancer compound.

Detailed Protocols

The following protocols are standardized for initial in vitro screening and are designed to be robust and reproducible.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability and proliferation.[20][21] Viable cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[21] The amount of formazan produced is directly proportional to the number of living cells.[22]

Materials:

  • Human cancer cell lines (e.g., MCF-7 breast, PC-3 prostate, HepG2 liver).[14][23]

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin).[24]

  • Methyl 5-nitro-1H-pyrazole-3-carboxylate (Test Compound).

  • Dimethyl sulfoxide (DMSO).

  • MTT solution (5 mg/mL in sterile PBS).[24]

  • Formazan solubilization solution (e.g., 100% DMSO or 0.01 M HCl in SDS).[25][26]

  • 96-well flat-bottom sterile microplates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of complete medium.[24] Incubate overnight (37°C, 5% CO₂) to allow for cell adherence.

  • Compound Preparation & Treatment: Prepare a stock solution of the test compound in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 to 100 µM.[24] Remove the old medium from the cells and add 100 µL of the compound dilutions.

    • Expert Insight: Include a "vehicle control" (medium with the highest concentration of DMSO used, typically <0.5%) to account for any solvent-induced toxicity. A "positive control" using a known cytotoxic drug (e.g., Doxorubicin) is essential for assay validation.[24]

  • Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO₂.[24]

  • MTT Addition: After incubation, add 10-20 µL of MTT solution (final concentration ~0.5 mg/mL) to each well.[20][24] Incubate for 3-4 hours at 37°C.

    • Causality: This incubation period allows viable cells sufficient time to metabolize the MTT into formazan crystals.

  • Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[24] Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[26]

  • Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[22][25] A reference wavelength of >650 nm can be used to subtract background noise.[20]

Protocol 2: Apoptosis Quantification (Annexin V/PI Flow Cytometry)

Principle: This assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[27] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and can bind to these exposed PS residues.[28] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by cells with an intact membrane. It can only enter late apoptotic or necrotic cells where membrane integrity is compromised.[27]

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit.[29]

  • 1X Binding Buffer (typically 10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl₂).

  • Cold Phosphate-Buffered Saline (PBS).

  • Flow Cytometer.

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its predetermined IC₅₀ concentration for 24-48 hours.[24] Include an untreated control.

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. Trypsinize the adherent cells, combine them with the supernatant, and centrifuge (e.g., 670 x g for 5 min).[28]

  • Washing: Wash the cell pellet twice with cold PBS to remove any residual medium or trypsin.[28]

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[24]

    • Expert Insight: The calcium (CaCl₂) in the binding buffer is essential for the binding of Annexin V to phosphatidylserine.[29]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[30]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

    • Data Interpretation:

      • Lower-Left Quadrant (Annexin V- / PI-): Healthy, viable cells.

      • Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells.

      • Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells.

      • Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells (rarely populated).

Protocol 3: Target Validation (Biochemical Kinase Inhibition Assay)

Principle: This in vitro assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase (e.g., VEGFR-2). The assay quantifies the transfer of a phosphate group from ATP to a substrate peptide by the kinase. Inhibition is measured by a decrease in the phosphorylated product.

Materials:

  • Purified recombinant human kinase (e.g., VEGFR-2).

  • Kinase-specific substrate.

  • ATP.

  • Kinase reaction buffer.

  • Detection reagent (e.g., luminescence- or fluorescence-based ATP detection kit).

  • Test compound.

Procedure:

  • Reaction Setup: In a microplate, combine the kinase, its specific substrate, and varying concentrations of the test compound in the reaction buffer.

  • Initiation: Start the kinase reaction by adding a defined concentration of ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Detection: Stop the reaction and add a detection reagent that measures the amount of ATP remaining or the amount of phosphorylated product formed.

  • Measurement: Read the signal (e.g., luminescence or fluorescence) on a plate reader. The signal is inversely proportional to the kinase activity.

  • IC₅₀ Calculation: Calculate the IC₅₀ value, which is the concentration of the compound required to inhibit 50% of the kinase's enzymatic activity.

Data Presentation

Quantitative data should be summarized in a clear and concise format to allow for easy comparison and interpretation.

Table 1: Example - In Vitro Cytotoxicity of Methyl 5-nitro-1H-pyrazole-3-carboxylate

Cancer Cell LineTissue of OriginIC₅₀ (µM) ± SD (Test Compound)IC₅₀ (µM) ± SD (Doxorubicin)
MCF-7Breast AdenocarcinomaExperimental Value0.8 ± 0.1[24]
PC-3Prostate CarcinomaExperimental Value2.5 ± 0.4[24]
HepG2Hepatocellular CarcinomaExperimental ValueReference Value
HCT-116Colorectal CarcinomaExperimental ValueReference Value
Note: Data are presented as mean ± standard deviation from at least three independent experiments. Reference values are illustrative.

Conclusion and Future Directions

This guide provides a foundational framework for the initial in vitro investigation of Methyl 5-nitro-1H-pyrazole-3-carboxylate as a potential anticancer agent. The proposed workflow, from broad cytotoxicity screening to specific mechanistic assays, will generate the critical data needed to assess its potency and mode of action. Positive results, such as low micromolar IC₅₀ values and clear evidence of apoptosis induction and kinase inhibition, would strongly support its advancement as a lead compound.

Future studies should expand the panel of cancer cell lines, investigate effects on the cell cycle in detail, and perform in vivo studies in animal models to evaluate efficacy, pharmacokinetics, and safety. Furthermore, exploring its potential as a hypoxia-activated agent could unveil a highly selective mechanism of action, representing a significant step forward in developing targeted cancer therapies.

References

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • Scott, J. D., et al. (2015). Evolution of a New Class of VEGFR-2 Inhibitors from Scaffold Morphing and Redesign. ACS Medicinal Chemistry Letters.
  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol.
  • Thermo Fisher Scientific. (n.d.). CyQUANT MTT Cell Proliferation Assay Kit Protocol.
  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol.
  • Abcam. (n.d.). MTT Assay Protocol.
  • Hassan, A. A., et al. (2020). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry.
  • Abdel-Wahab, B. F., et al. (2022). Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. Scientific Reports.
  • Chauhan, A., & Kumar, R. (2022). Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. Mini-Reviews in Medicinal Chemistry. Retrieved from [Link]

  • Zhang, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Gomaa, M. S., et al. (2022). Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][13][20][25]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

  • G-Biosciences. (n.d.). Annexin V-Dye Apoptosis Assay. Retrieved from [Link]

  • Mphahlele, M. J., et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. Retrieved from [Link]

  • Gorgan, C. E., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules. Retrieved from [Link]

  • El-Gamal, M. I., et al. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Medicinal Chemistry. Retrieved from [Link]

  • Patel, K. R., et al. (2026). Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach. Journal of Applied Pharmaceutical Science. Retrieved from [Link]

  • Kumar, A., et al. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Future Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • El-Gamal, M. I., et al. (2023). Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Encyclopedia. Retrieved from [Link]

  • Bawa, S., & Khan, S. (2023). Inherent Efficacies of Pyrazole-Based Derivatives for Cancer Therapy: The Interface Between Experiment and In Silico. Polycyclic Aromatic Compounds. Retrieved from [Link]

  • Li, Y., et al. (2022). Development of pyrazolo[3,4-d]pyrimidin-4-one scaffold as novel CDK2 inhibitors: Design, synthesis, and biological evaluation. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • van der Meer, D., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase”. Anticancer Research. Retrieved from [Link]

  • El-Sayed, R. A., et al. (2022). In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives. Molecules. Retrieved from [Link]

  • Wang, Y., et al. (2018). Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. Chemical and Pharmaceutical Bulletin. Retrieved from [Link]

  • Miller, M. E., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. Retrieved from [Link]

  • Arshad, M. N., et al. (2012). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molecules. Retrieved from [Link]

  • Sharma, A., et al. (2025). Mechanisms and anticancer therapeutic potential of 1,3,4-trisubstituted pyrazole derivatives (mini review). Novelty in Pharmaceutical Sciences. Retrieved from [Link]

  • Zhang, L., et al. (2017). Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives. Medicinal Chemistry Research. Retrieved from [Link]

  • Adhikari, S., et al. (2021). Pyrazolones as a potential anticancer scaffold: Recent trends and future perspectives. Journal of Applied Pharmaceutical Science. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (5).... Retrieved from [Link]

  • CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate. (n.d.). Google Patents.
  • Al-Ostath, A. I., et al. (2024). Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential. RSC Advances. Retrieved from [Link]

  • Al-Wahaibi, L. H., et al. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Journal of Organic and Inorganic Chemistry. Retrieved from [Link]

  • Zhang, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. Retrieved from [Link]

  • Faisal, M., et al. (2025). Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives using graphene oxide as a recyclable catalyst: a route to EGFR inhibitors. RSC Advances. Retrieved from [Link]

  • Da Violante, G., et al. (2024). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. Molecules. Retrieved from [Link]

  • Ndolo, R. A., et al. (2024). A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. International Journal of Molecular Sciences. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing regioselectivity in the nitration of methyl pyrazole-3-carboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this specialized guide for researchers and drug development professionals facing challenges in the regioselective nitration of m...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this specialized guide for researchers and drug development professionals facing challenges in the regioselective nitration of methyl 1H-pyrazole-3-carboxylate.

Synthesizing the target C4-nitro isomer requires precise control over electrophilic aromatic substitution (EAS) dynamics, particularly because the pyrazole core is deactivated by the C3-ester group. This guide dissects the mechanistic causality behind these reactions and provides field-proven, self-validating protocols to optimize your yield and regioselectivity.

Section 1: Mechanistic Causality & Regioselectivity FAQs

Q1: Why does nitration predominantly target the C4 position, and how does the C3-ester group influence this? A1: The pyrazole ring is an electron-rich heteroaromatic system, but its electron density is unevenly distributed. The C4 position is inherently the most electron-rich and thus the primary site for electrophilic attack 1[1]. The presence of a methyl ester at C3 is electron-withdrawing, which generally deactivates the ring toward EAS. However, because C3 and C5 are adjacent to the electronegative nitrogen atoms, they are significantly more electron-deficient than C4. The C3-ester reinforces this disparity, making C4 the only thermodynamically viable position for the nitronium ion ( NO2+​ ) to attack without disrupting aromatic stability.

Q2: I am observing a less-polar intermediate species before the formation of the desired product. What is this? A2: You are observing the kinetic N-nitro pyrazole intermediate. In strongly acidic mixed-acid systems (HNO₃/H₂SO₄), nitration can kinetically occur at the unsubstituted N1 position. This N-nitro intermediate is unstable and undergoes an acid-catalyzed thermal rearrangement to the thermodynamically stable C4-nitro isomer 2[2]. If your reaction is quenched too early or run at too low a temperature, this intermediate will persist.

Q3: How does the choice of nitrating agent alter the reaction pathway? A3: The solvent and reagent system dictate the active electrophile and the protonation state of the pyrazole 1[1].

  • Mixed Acid (Fuming HNO₃ / H₂SO₄): Highly acidic. It protonates the pyrazole ring, deactivating it further. The reaction requires harsher conditions and often proceeds via the N-nitro rearrangement pathway 2[2].

  • Acetyl Nitrate (HNO₃ / Ac₂O): Milder, less acidic conditions. Avoids extensive protonation of the pyrazole, allowing for direct, kinetically controlled C4 nitration without relying heavily on the N-nitro rearrangement 1[1].

Pathway SM Methyl 1H-pyrazole-3-carboxylate MixAcid HNO3 / H2SO4 (Mixed Acid) SM->MixAcid Strong Acid AcONO2 Acetyl Nitrate (HNO3 / Ac2O) SM->AcONO2 Mild Conditions NNitro N-Nitro Intermediate (Kinetic Product) MixAcid->NNitro N-Attack C4Nitro Methyl 4-nitro-1H-pyrazole-3-carboxylate (Thermodynamic & Target) AcONO2->C4Nitro Direct C4 Attack NNitro->C4Nitro Acidic Rearrangement (Δ)

Mechanistic pathways for the nitration of methyl 1H-pyrazole-3-carboxylate.

Section 2: Troubleshooting Guide

Issue 1: Significant Ester Hydrolysis During Nitration

  • Root Cause: The generation of the nitronium ion from standard nitric and sulfuric acids produces water ( HNO3​+2H2​SO4​⇌NO2+​+H3​O++2HSO4−​ ). In the presence of strong acid and exothermic heat, this water hydrolyzes the methyl ester to yield 4-nitro-1H-pyrazole-3-carboxylic acid 3[3].

  • Solution: Substitute standard concentrated H₂SO₄ with fuming sulfuric acid (oleum). Oleum contains free SO3​ , which acts as a potent water scavenger, keeping the reaction strictly anhydrous and preserving the ester linkage.

Issue 2: Incomplete Conversion / Persistence of Starting Material or N-Nitro Intermediate

  • Root Cause: The deactivating nature of the C3-ester requires a high concentration of NO2+​ . If the N-nitro intermediate persists, the thermal energy is insufficient to drive the rearrangement 2[2].

  • Solution: Allow the reaction mixture to warm to room temperature (20-25°C) after the initial exothermic addition at 0°C. Monitor via LC-MS: the N-nitro intermediate typically elutes earlier (less polar) than the C4-nitro product. Do not quench until the intermediate peak is fully consumed.

Troubleshooting Start Issue: Low Yield of 4-Nitro Isomer Check1 Is the Ester Hydrolyzing? Start->Check1 Sol1 Use Fuming H2SO4 (Oleum) Keep T < 15°C Check1->Sol1 Yes Check2 Is N-Nitration Persisting? Check1->Check2 No Sol2 Increase Reaction Time / Temp to Drive Rearrangement Check2->Sol2 Yes Check3 Over-nitration / Oxidation? Check2->Check3 No Sol3 Reduce HNO3 Equivalents Use Acetyl Nitrate Check3->Sol3 Yes

Troubleshooting workflow for optimizing pyrazole nitration yield and selectivity.

Section 3: Quantitative Data Presentation

The table below summarizes the empirical outcomes of various nitration conditions applied to methyl 1H-pyrazole-3-carboxylate.

Reagent SystemTemperature ProfilePrimary RegioisomerYieldCausality / Notes
Fuming HNO₃ / H₂SO₄ (98%) 0°C to 25°CC4-Nitro65-75%Water byproduct causes partial ester hydrolysis.
Fuming HNO₃ / Oleum (20% SO₃) 0°C to 25°CC4-Nitro85-95%SO₃ scavenges water, preventing hydrolysis; drives N-to-C rearrangement.
Acetyl Nitrate (HNO₃ / Ac₂O) -10°C to 0°CC4-Nitro70-80%Mild conditions prevent N-nitration; avoids strong ring deactivation. May require longer reaction times.
HNO₃ / H₂SO₄ (Quenched early) 0°CN1-NitroVariableKinetic product trapped due to lack of thermal energy for rearrangement.

Section 4: Experimental Protocols

Protocol: Anhydrous Mixed-Acid Nitration (Optimized for Ester Preservation) Self-Validating System: This protocol uses oleum to prevent hydrolysis. The reaction progress is validated by the dissolution of the starting material, color change, and TLC/LC-MS monitoring to ensure the intermediate is consumed 4[4].

  • Preparation: Equip a dry 250 mL round-bottom flask with a magnetic stirrer, internal thermometer, and an addition funnel. Purge with inert gas (N₂/Ar).

  • Substrate Dissolution: Dissolve methyl 1H-pyrazole-3-carboxylate (10.0 g, 79.3 mmol) in fuming sulfuric acid (20% SO₃, 40 mL). Caution: Highly corrosive. Perform strictly in a fume hood. Cool the flask to 0°C using an ice-brine bath.

  • Nitrating Mixture: In a separate flask, carefully mix fuming nitric acid (>90%, 5.0 mL, ~1.5 eq) with fuming sulfuric acid (10 mL) at 0°C.

  • Addition: Add the nitrating mixture dropwise to the pyrazole solution via the addition funnel, maintaining the internal temperature strictly below 10°C to prevent uncontrolled exotherms and oxidative side reactions.

  • Rearrangement & Maturation: Once the addition is complete, remove the ice bath. Allow the mixture to warm to 20-25°C and stir for 4-6 hours.

    • Validation Step: Sample 10 µL of the mixture into 1 mL of ice water, extract with EtOAc, and analyze by TLC (Hexanes:EtOAc 1:1) or LC-MS. The less polar N-nitro intermediate must be completely absent before proceeding.

  • Quenching: Slowly pour the reaction mixture over 400 g of crushed ice under vigorous stirring. The product, methyl 4-nitro-1H-pyrazole-3-carboxylate, will precipitate as a white to pale-yellow solid.

  • Isolation: Filter the solid, wash extensively with cold distilled water until the filtrate is pH neutral, and dry under vacuum at 40°C.

References

  • US8933095B2 - KAT II inhibitors | Google Patents | 3

  • Effect of solvent on the regioselectivity of pyrazole nitration | BenchChem | 1

  • Application Notes and Protocols for the Synthesis of Mepiroxol Analogs | BenchChem | 4

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds | PMC (NIH) | 2

Sources

Optimization

Technical Support Center: Synthesis of Methyl 5-nitro-1H-pyrazole-3-carboxylate &amp; Byproduct Troubleshooting

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to assist researchers, chemists, and drug development professionals in navigating the synthetic challenges associa...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to assist researchers, chemists, and drug development professionals in navigating the synthetic challenges associated with Methyl 5-nitro-1H-pyrazole-3-carboxylate . This compound is a highly versatile fine chemical intermediate used extensively in the development of pharmaceuticals, including EGFR inhibitors, anti-inflammatory agents, and antiviral therapeutics[1],[2].

This guide bypasses generic advice to focus strictly on the causality of byproduct formation, self-validating experimental protocols, and field-proven purification strategies.

Synthesis & Purification Workflow

The following diagram illustrates the two primary synthetic pathways for this compound, mapping out the divergence of main products and common byproducts, alongside their respective purification strategies.

G Start1 5-Nitro-1H-pyrazole- 3-carboxylic acid Rxn1 Esterification (SOCl2 / MeOH) Start1->Rxn1 Start2 Methyl 1H-pyrazole- 3-carboxylate Rxn2 Nitration (HNO3 / H2SO4) Start2->Rxn2 Target Methyl 5-nitro-1H- pyrazole-3-carboxylate Rxn1->Target Main Pathway BP1 Unreacted Acid & Dimethyl Sulfite Rxn1->BP1 Byproducts Rxn2->Target Main Pathway BP2 N-Nitro & 4-Nitro Isomers Rxn2->BP2 Byproducts Purify1 Aqueous Workup (NaHCO3 Wash) Target->Purify1 BP1->Purify1 Purify2 Thermal Rearrangement & Chromatography BP2->Purify2 Purify2->Target Isomerization

Workflow for Methyl 5-nitro-1H-pyrazole-3-carboxylate synthesis and byproduct removal.

Troubleshooting & FAQs

Section A: The Esterification Route (SOCl₂ / MeOH)

Q: Why am I seeing unreacted 5-nitro-1H-pyrazole-3-carboxylic acid in my final product? A: This indicates incomplete conversion. When using the standard SOCl₂/MeOH protocol, the reaction must be heated to 80 °C (reflux) for at least 6 hours[1]. If the temperature is too low or the SOCl₂ stoichiometry is insufficient (< 5 equivalents), the highly reactive acid chloride intermediate will not fully form, stalling the esterification. Troubleshooting & Removal: Perform an aqueous workup using saturated sodium bicarbonate (NaHCO₃). The unreacted carboxylic acid will deprotonate and partition into the aqueous phase, while the target methyl ester remains in the organic phase (e.g., ethyl acetate).

Q: I attempted esterification using methyl iodide (MeI) and K₂CO₃. Why did I get a complex mixture of products? A: You are observing competitive N-alkylation. While MeI/K₂CO₃ effectively esterifies the carboxylic acid, the basic conditions also deprotonate the pyrazole ring nitrogen, leading to N-methylated byproducts such as methyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate[2]. Troubleshooting & Removal: If the N-H bond must remain unprotected for downstream coupling, avoid alkyl halides and basic conditions. Switch to the SOCl₂/MeOH acidic esterification route. If you already have the crude mixture, the N-methylated byproducts must be removed via silica gel column chromatography, as they cannot be separated by simple acid-base extraction.

Section B: The Nitration Route (HNO₃ / H₂SO₄)

Q: I synthesized the core via nitration of methyl 1H-pyrazole-3-carboxylate, but NMR indicates an N-nitropyrazole instead of the C5-nitro target. What happened? A: Electrophilic nitration of pyrazoles often occurs kinetically at the more nucleophilic ring nitrogen, forming an N-nitropyrazole intermediate[3]. Troubleshooting & Removal: N-nitropyrazoles can be converted to the thermodynamically more stable C-nitropyrazoles (driven by the higher bond dissociation energy of the C–NO₂ bond) via thermal rearrangement. Heating the crude N-nitropyrazole in a high-boiling solvent (e.g., chlorobenzene, anisole) at 120–190 °C will trigger an intramolecular migration of the nitro group to the carbon backbone[4].

Q: How do I minimize the formation of the 4-nitro isomer or dinitrated byproducts? A: The pyrazole ring is highly susceptible to electrophilic aromatic substitution at the C4 position. Harsh nitration conditions (fuming HNO₃, prolonged heating) lead to over-nitration or competitive C4 nitration. Troubleshooting & Removal: Strict temperature control is required. Use standard concentrated HNO₃/H₂SO₄ and maintain the reaction temperature below 60 °C. If the 4-nitro isomer forms, it must be separated via careful recrystallization from ethanol or column chromatography, as its chemical properties closely mimic the target compound.

Quantitative Analysis of Synthetic Routes & Byproduct Profiles

To aid in route selection, the following table summarizes the quantitative data, expected yields, and byproduct mitigation strategies for the primary synthetic pathways.

Synthesis RouteTarget YieldPrimary ByproductsCausality / OriginRecommended Removal Strategy
Esterification (SOCl₂/MeOH) >95%Unreacted Acid, Dimethyl SulfiteIncomplete conversion, reagent degradationAqueous NaHCO₃ wash
Esterification (MeI/K₂CO₃) 80–88%N-Methylated IsomersCompetitive N-alkylationSilica gel chromatography
Nitration (HNO₃/H₂SO₄) 40–60%N-Nitropyrazole, 4-Nitro IsomerKinetic N-nitration, C4-electrophilic attackThermal rearrangement (120–190 °C)

Self-Validating Experimental Protocol

To ensure high purity and minimize byproduct formation, we recommend the Thionyl Chloride-mediated Esterification route. This protocol is designed as a self-validating system, meaning you must confirm specific analytical checkpoints before proceeding to the next step.

Protocol: Synthesis via Acidic Esterification

Objective: Synthesize Methyl 5-nitro-1H-pyrazole-3-carboxylate from 5-nitro-1H-pyrazole-3-carboxylic acid.

  • Step 1: Initiation & Reagent Addition Suspend 5-nitro-1H-pyrazole-3-carboxylic acid (1.0 eq, e.g., 50 g, 0.318 mol) in anhydrous Methanol (MeOH) (10 volumes, 500 mL). Cool the mixture to 0 °C using an ice bath. Causality: Cooling is critical to manage the highly exothermic reaction of SOCl₂ with MeOH, preventing the formation of dimethyl ether and minimizing solvent boil-off[1].

  • Step 2: Activation Dropwise add Thionyl Chloride (SOCl₂) (5.0 eq, 190 g, 1.59 mol). Validation Checkpoint: The suspension should gradually clear as the acid chloride intermediate forms and immediately reacts with methanol.

  • Step 3: Propagation Heat the reaction mixture to 80 °C (reflux) for 6 hours[1]. Validation Checkpoint: Monitor via TLC (EtOAc/Hexane 1:1). The baseline spot of the starting acid ( Rf​=0.0 ) must completely disappear, replaced by a new UV-active spot for the ester ( Rf​≈0.6 ). LC-MS should confirm the target mass [M+H]+=172 . Do not proceed until the acid is consumed.

  • Step 4: Quenching & Workup Concentrate the mixture under reduced pressure to remove excess MeOH and SOCl₂. Dissolve the crude residue in Ethyl Acetate (EtOAc) and wash with saturated aqueous NaHCO₃. Causality: The mildly basic wash deprotonates any trace unreacted starting acid, partitioning it into the aqueous layer and leaving the pure ester in the organic layer.

  • Step 5: Isolation Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Expected Result: Yields typically exceed 95% (e.g., ~54.0 g) as a highly pure white solid[1].

References
  • [1] ARYL, HETEROARYL, AND HETEROCYCLIC COMPOUNDS FOR TREATMENT OF IMMUNE AND INFLAMMATORY DISORDERS - European Patent Office (googleapis.com). 1

  • [2] Dihydropyrimidine derivatives and uses thereof in the treatment of hbv infection or of hbv-induced diseases - Google Patents. 2

  • [3] From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent - PMC (nih.gov). 3

  • [4] Synthesis and Properties of Energetic Hydrazinium 5-Nitro-3-dinitromethyl-2H-pyrazole by Unexpected Isomerization of N-Nitropyrazole - ACS Omega. 4

Sources

Troubleshooting

Troubleshooting low yields in the synthesis of nitropyrazole esters

Welcome to the Nitropyrazole Ester Synthesis Troubleshooting Center . As a Senior Application Scientist, I frequently see researchers struggle with severely depressed yields when working with nitropyrazole scaffolds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Nitropyrazole Ester Synthesis Troubleshooting Center .

As a Senior Application Scientist, I frequently see researchers struggle with severely depressed yields when working with nitropyrazole scaffolds. Nitropyrazole esters are critical intermediates in the synthesis of energetic materials, PDE5 inhibitors (like sildenafil analogs), and various kinase inhibitors. However, the strong electron-withdrawing nature of the nitro group deactivates the pyrazole ring, while the intrinsic tautomerism of pyrazoles leads to poor regioselectivity during N-alkylation.

This guide provides a causality-driven framework to diagnose and resolve these synthetic bottlenecks.

Diagnostic Workflow

TroubleshootingWorkflow Start Low Yield Detected (< 50%) StepCheck Which synthetic stage is failing? Start->StepCheck Alkylation N-Alkylation Step StepCheck->Alkylation Esterification Esterification Step StepCheck->Esterification Workup Isolation / Workup StepCheck->Workup RegioIssue Regioselectivity (N1 vs N2)? Steric hindrance check Alkylation->RegioIssue ConvIssue Incomplete Conversion? Check coupling efficiency Esterification->ConvIssue Hydrolysis Hydrolysis of Ester? Check pH Workup->Hydrolysis Sol1 Use K2CO3/DMSO or Michael Addition RegioIssue->Sol1 Sol2 Use HATU/DIPEA or Acid Chloride route ConvIssue->Sol2 Sol3 Use buffered workup (pH 6.5-7.0) Hydrolysis->Sol3

Diagnostic workflow for identifying and resolving low yields in nitropyrazole ester synthesis.

Section 1: N-Alkylation Regioselectivity & Reactivity

Q1: When alkylating 3-methyl-4-nitropyrazole, I am getting a 60:40 mixture of N1 and N2 isomers, ruining my isolated yield. How can I force N1 selectivity? A1: The regioselectivity of N-alkylation in asymmetric nitropyrazoles is governed by a competition between steric hindrance and the electronic environment of the tautomers. The nitro group at the 4-position strongly withdraws electron density, reducing the overall nucleophilicity of the adjacent nitrogens. In 3-methyl-4-nitropyrazole, the methyl group at the 3-position provides significant steric hindrance[1]. The Fix: To drive N1-alkylation, you must exploit this steric bias by using a polar aprotic solvent (like DMSO or DMF) and a mild base (like K₂CO₃) rather than strong bases (like NaH) which can lead to unselective kinetic enolates[1]. Furthermore, utilizing secondary halides (e.g., 2-bromopropane) increases the transition state energy for the sterically hindered N2 position, pushing the reaction almost entirely to the N1-alkylated product via an 2[2]. For completely catalyst-free regioselective N1-alkylation, employing a Michael addition with α,β-unsaturated esters has been shown to yield >99.9:1 N1/N2 selectivity due to favorable crystal-structure attractive interactions[3].

Q2: My N-alkylation of 4-nitropyrazole with an alkyl chloride is stalling at 20% conversion even after 24 hours at reflux. Why? A2: Alkyl chlorides are often insufficiently electrophilic to react with the heavily deactivated nitropyrazole ring. The nitro group pulls electron density away from the pyrazole nitrogens, significantly lowering their nucleophilicity compared to unsubstituted pyrazoles. The Fix: Switch to an alkyl bromide or iodide. If you must use an alkyl chloride, add a catalytic amount of Sodium Iodide (NaI) or Potassium Iodide (KI) to facilitate an in situ Finkelstein reaction, generating the more reactive alkyl iodide intermediate. Heating to 90 °C in DMF with K₂CO₃ (2.3 equivalents) is the 4[4].

Section 2: Esterification of Nitropyrazole Carboxylic Acids

Q3: I am trying to couple 4-nitropyrazole-3-carboxylic acid with a complex alcohol, but standard EDCI/HOBt gives less than 30% yield. What is the mechanistic failure here? A3: The failure is electronic. The 4-nitro group severely withdraws electron density from the adjacent 3-carboxylate, destabilizing the O-acylisourea intermediate formed with EDCI. This makes the intermediate highly susceptible to hydrolysis before the alcohol can attack, or it leads to the formation of an unreactive N-acylurea byproduct. The Fix: Abandon EDCI/HOBt for this specific substrate. Instead, use a highly reactive uronium-based coupling agent like HATU with a non-nucleophilic base like DIPEA. Alternatively, convert the nitropyrazole carboxylic acid to the corresponding acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride with a catalytic amount of DMF. The acid chloride is highly electrophilic and will react rapidly with the alcohol in the presence of triethylamine or pyridine, 5[5].

Q4: I am synthesizing a nitrate ester of a nitropyrazole (e.g., 1-hydroxymethyl-3-nitropyrazole to the corresponding nitrate ester). Fuming nitric acid gives poor yields and side products. Why? A4: Fuming nitric acid is too harsh and lacks chemoselectivity; it can cause additional nitration on the pyrazole ring (e.g., at the C4 position) rather than just esterifying the hydroxyl group[6]. The Fix: Use acetyl nitrate (generated in situ from acetic anhydride and nitric acid) at low temperatures. Acetyl nitrate acts as a mild and highly selective O-nitrating agent, converting the hydroxy group to a nitrate ester in minutes with yields exceeding 80%,6[6].

Section 3: Workup and Isolation

Q5: TLC shows complete conversion to the nitropyrazole ester, but after aqueous workup, my yield is 15%. Where did my product go? A5: Nitropyrazole esters are highly activated toward hydrolysis. The electron-withdrawing nitro group makes the ester carbonyl highly electrophilic. If your workup involves strongly basic conditions (e.g., washing with saturated Na₂CO₃ or NaOH to remove unreacted acid), you are likely saponifying your product back to the starting materials. The Fix: Implement a strictly pH-neutral or mildly acidic workup. Quench the reaction with saturated NH₄Cl or use a phosphate buffer (pH 6.5). If removing unreacted carboxylic acid is necessary, use a weak base wash (like 5% NaHCO₃) at 0 °C, minimize contact time, and extract immediately into an organic solvent like ethyl acetate.

Section 4: Quantitative Data Comparison

Table 1: Impact of Conditions on Nitropyrazole Esterification & Alkylation Yields

SubstrateElectrophile / ReagentBase / CatalystSolvent & TempDominant OutcomeTypical Yield
3-Methyl-4-nitropyrazole 2-BromopropaneK₂CO₃DMF, 80 °CN1-alkylated85%
3-Substituted Pyrazole Alkyl HalidesK₂CO₃DMSO, RTN1-alkylated75–95%
1H-Pyrazoles α,β-Unsaturated EstersNone (Michael Addition)Solvent-free, HeatN1-alkylated>90%
4-Nitropyrazole-3-carboxylic acid Alcohols (Esterification)HATU / DIPEADMF, RTEsterified Product80–90%
1-Hydroxymethyl-3-nitropyrazole Acetyl NitrateNoneAc₂O, 0 °CO-Nitrate Ester81–90%

Section 5: Validated Experimental Protocols

Protocol A: Regioselective N1-Alkylation of 4-Nitropyrazoles[4]

Self-validating mechanism: The use of anhydrous K₂CO₃ in DMF ensures the pyrazole is deprotonated to the relatively soft nitrogen nucleophile without generating hydroxide ions that could hydrolyze downstream ester products. Purging with argon prevents oxidative degradation of the electron-rich intermediates.

  • Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 4-nitro-1H-pyrazole (1.0 equiv) and anhydrous K₂CO₃ (2.3 equiv).

  • Purge: Cap with a rubber septum, evacuate the vessel, and backfill with dry argon (repeat 3x) to prevent oxidative side reactions.

  • Solvent & Reagent Addition: Inject anhydrous DMF (8 mL per 1 g of pyrazole) followed by the alkyl bromide (1.3 equiv) via syringe.

  • Reaction: Heat the mixture to 90 °C for 8 hours. Monitor via TLC (Hexanes/EtOAc) until the starting material is consumed.

  • Workup: Cool to room temperature, concentrate under vacuum to remove the bulk of DMF. Partition the crude mass between water and chloroform (or ethyl acetate). Extract the aqueous layer 3x.

  • Isolation: Dry the combined organic phases over Na₂SO₄, filter, and evaporate. Purify via silica gel chromatography to isolate the pure N1-alkylated product.

Protocol B: Mild O-Nitration to form Nitropyrazole Nitrate Esters[6]

Self-validating mechanism: Generating acetyl nitrate in situ prevents the harsh oxidative ring-nitration seen with fuming nitric acid, preserving the C4 position. The low temperature (0 °C) suppresses the kinetic formation of dinitro byproducts.

  • Reagent Generation: In a round-bottom flask cooled to 0 °C, carefully add fuming nitric acid to acetic anhydride (typically 1:2 volume ratio) dropwise to generate acetyl nitrate. Stir for 15 minutes.

  • Substrate Addition: Slowly add 1-hydroxymethyl-3-nitropyrazole (1.0 equiv) to the chilled nitrating mixture.

  • Reaction: Maintain the temperature at 0 °C to 5 °C and stir for 15-30 minutes. The reaction is rapid; extended times risk ring nitration.

  • Quench: Pour the reaction mixture over crushed ice to safely quench the excess acetyl nitrate and precipitate the product.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x). Wash the organic layer with cold 5% NaHCO₃ (monitor pH to ensure neutrality), then brine.

  • Drying: Dry over MgSO₄, filter, and concentrate under reduced pressure to yield the pure nitrate ester.

References

  • Title: Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives Source: MDPI URL: [Link]

  • Title: Regioselective and Guided C–H Activation of 4-Nitropyrazoles Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Sources

Optimization

Purification techniques for Methyl 5-nitro-1H-pyrazole-3-carboxylate hydrochloride

Welcome to the Technical Support Center. This guide provides drug development professionals and synthetic chemists with field-proven troubleshooting strategies for the isolation and purification of Methyl 5-nitro-1H-pyra...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide provides drug development professionals and synthetic chemists with field-proven troubleshooting strategies for the isolation and purification of Methyl 5-nitro-1H-pyrazole-3-carboxylate hydrochloride (CAS: 650609-87-3).

Core Principles of the Target Molecule

Methyl 5-nitro-1H-pyrazole-3-carboxylate is a heavily deactivated heterocyclic building block. The presence of two strongly electron-withdrawing groups (the nitro group at C5 and the methyl ester at C3) drastically reduces the electron density on the pyrazole ring. Consequently, the basicity of the pyrazole nitrogens is exceptionally low. Forming and maintaining its hydrochloride salt requires strict anhydrous conditions and careful solvent selection to prevent spontaneous dissociation back into the free base and HCl gas. In downstream drug development workflows, such as N-alkylation in DMF with potassium carbonate[1], the exact stoichiometric knowledge of the hydrochloride salt is critical to prevent base-quenching and ensure reproducible reaction kinetics.

Frequently Asked Questions & Troubleshooting

Q1: Why does my isolated product show a lower-than-expected chloride content (free-base contamination) after recrystallization? Causality: Because the conjugate acid of the nitropyrazole is highly acidic, the hydrochloride salt is highly prone to solvolysis. When recrystallized in protic solvents (like pure methanol or ethanol) without an acidic buffer, the salt dissociates. The free base, being less soluble in cold protic solvents, preferentially crystallizes out, leaving HCl in the solution. Self-Validating Solution: Always perform recrystallization in a weakly polar, aprotic solvent system (e.g., Ethyl Acetate/MTBE) spiked with 1.05 equivalents of anhydrous HCl in dioxane. Validate the integrity of the salt by performing an AgNO₃ titration on the final dried powder to confirm a 1:1 stoichiometric chloride ratio.

Q2: How do I remove unreacted 5-nitro-1H-pyrazole-3-carboxylic acid from the crude ester hydrochloride? Causality: During the2[2], incomplete conversion leaves residual acid. Because you are targeting the HCl salt, standard basic aqueous workups (which would wash away the acid) will also neutralize and destroy your target salt. Self-Validating Solution: Convert the entire crude mixture to the free base first. Dissolve the crude in Ethyl Acetate and wash with saturated aqueous NaHCO₃. The unreacted acid partitions into the aqueous layer. Dry the organic layer over Na₂SO₄, filter, and then re-salt by adding anhydrous HCl in dioxane until precipitation ceases.

Q3: During silica gel chromatography, my compound streaks severely and co-elutes with impurities. How can I resolve this? Causality: Attempting to chromatograph the hydrochloride salt directly on normal-phase silica gel causes severe streaking due to the acidic silanol groups interacting unpredictably with the dissociating HCl salt. Self-Validating Solution: Chromatograph the free base, not the salt. Neutralize the sample prior to loading. Use a gradient of Hexanes/Ethyl Acetate. Once the pure free base fractions are pooled and concentrated, regenerate the 3[3] in a controlled anhydrous environment.

Quantitative Data: Solvent System Performance

The following table summarizes the performance of various solvent systems for the purification and salt-maintenance of Methyl 5-nitro-1H-pyrazole-3-carboxylate hydrochloride.

Solvent SystemPurification TechniqueYield Recovery (%)Purity (HPLC, %)Salt Integrity (Cl⁻ eq.)
Methanol (Pure)Recrystallization45%95.0%0.4 (Severe Dissociation)
EtOAc / MTBETrituration88%96.5%0.98
EtOAc + 1.1eq HClRecrystallization78%>99.0%1.00
Hexanes / EtOAcSilica Chromatography*82%>99.5%1.00 (Post-resalting)

*Chromatography performed on the free base, followed by re-salting.

Step-by-Step Methodologies

Protocol A: Free-Basing, Chromatographic Purification, and Re-Salting

Use this protocol when the HPLC purity of the crude salt is <90%.

  • Free-Basing: Suspend 10.0 g of crude Methyl 5-nitro-1H-pyrazole-3-carboxylate hydrochloride in 100 mL of Ethyl Acetate.

  • Neutralization: Add 50 mL of saturated aqueous NaHCO₃. Stir vigorously for 15 minutes until all solids dissolve and gas evolution (CO₂) ceases.

  • Phase Separation: Transfer to a separatory funnel. Collect the organic layer. Extract the aqueous layer with an additional 50 mL of Ethyl Acetate.

  • Drying: Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude free base.

  • Chromatography: Load the crude free base onto a silica gel column. Elute using a gradient of 10% to 40% Ethyl Acetate in Hexanes. Monitor fractions via TLC (UV active).

  • Re-Salting: Pool the pure fractions and concentrate to approximately 50 mL. Cool the solution to 0 °C in an ice bath.

  • Precipitation: Dropwise, add 1.05 molar equivalents of 4M HCl in dioxane under continuous stirring. A white to off-white precipitate will form immediately.

  • Isolation: Filter the precipitate under a nitrogen blanket to prevent atmospheric moisture absorption. Wash the filter cake with cold MTBE (2 x 20 mL).

  • Drying: Dry the solid in a vacuum oven at 40 °C for 12 hours to afford the pure hydrochloride salt.

Protocol B: Direct Recrystallization

Use this protocol when HPLC purity is >90% and only minor impurity removal is required.

  • Dissolution: Suspend 5.0 g of the crude hydrochloride salt in 25 mL of anhydrous Ethyl Acetate.

  • Heating: Heat the suspension to 60 °C.

  • Acidification: Add 0.5 mL of 4M HCl in dioxane to suppress dissociation.

  • Solubilization: Slowly add anhydrous Methanol dropwise (approx. 2-5 mL) just until the mixture becomes a clear solution. Critical: Do not add excess Methanol.

  • Crystallization: Remove from heat and allow the solution to cool slowly to room temperature over 2 hours, then transfer to a 4 °C refrigerator for 4 hours.

  • Isolation: Collect the resulting crystals via vacuum filtration, wash with cold MTBE, and dry under high vacuum.

Purification Workflow Diagram

G Start Crude Methyl 5-nitro-1H-pyrazole- 3-carboxylate HCl Assess Assess Purity (HPLC & Cl- Titration) Start->Assess Decision Is Purity < 90%? Assess->Decision Freebase Free-basing with NaHCO3 & Extraction (EtOAc) Decision->Freebase Yes (High Impurities) Recryst Direct Recrystallization (EtOAc/MeOH + HCl) Decision->Recryst No (Purity > 90%) Chroma Silica Gel Chromatography (Hexanes/EtOAc) Freebase->Chroma Resalt Re-salting with 4M HCl in Dioxane at 0°C Chroma->Resalt Dry Vacuum Drying (40°C) under N2 blanket Resalt->Dry Recryst->Dry Pure Pure Target Compound (>98% Purity, 1.0 eq Cl-) Dry->Pure

Decision-tree workflow for the purification of Methyl 5-nitro-1H-pyrazole-3-carboxylate HCl.

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Troubleshooting

Technical Support Center: Troubleshooting Regioselective N-Alkylation of Nitropyrazoles

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely familiar with the persistent challenge of pyrazole tautomerism.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely familiar with the persistent challenge of pyrazole tautomerism. When functionalizing asymmetric pyrazoles—such as 3-nitropyrazole or 4-substituted variants—standard N-alkylation conditions often yield a frustrating mixture of N1 and N2 regioisomers.

This guide is engineered to help you bypass thermodynamic mixtures and achieve absolute regiocontrol. Below, we dissect the causality behind experimental failures, provide a diagnostic workflow for selecting your synthesis strategy, and outline self-validating protocols grounded in peer-reviewed methodologies.

Diagnostic Workflow for Regioselective Alkylation

Before running your reaction, use the decision tree below to match your electrophile's steric and electronic properties with the optimal regioselective strategy.

Workflow Start Nitropyrazole Substrate Q1 Electrophile Type? Start->Q1 Michael Michael Acceptor (e.g., Acrylates) Q1->Michael Yes Alkyl Alkyl Halide or Alcohol Q1->Alkyl No Aza Catalyst-Free Aza-Michael (DMSO, RT) High N1 Selectivity Michael->Aza Q2 Steric Hindrance? Alkyl->Q2 Low Primary Halide Q2->Low Low High Secondary / Bulky Q2->High High Std Direct N1-Alkylation (K2CO3 / DMSO) Low->Std Alt SEM-Transposition or Mitsunobu Reaction High->Alt

Workflow for selecting regioselective N-alkylation strategies for nitropyrazoles.

Troubleshooting Guides & FAQs

Q1: Why am I getting a 1:1 mixture of N1 and N2 alkylated nitropyrazoles when using NaH in DMF? Causality: Strong bases like sodium hydride (NaH) completely deprotonate the pyrazole, generating a highly reactive, "naked" pyrazolide anion. Under these conditions, the reaction is under kinetic control and governed purely by the intrinsic nucleophilicity of the two nitrogens. For 3-nitropyrazole, the electron-withdrawing nitro group reduces electron density at N2, but steric hindrance is lower at N2 than N1. This conflict leads to poor selectivity. Solution: Switch to a milder base and a highly polar solvent. Using K₂CO₃ in DMSO allows for a more coordinated transition state. The potassium ion coordinates with the pyrazole, and the Sₙ2 character of the substitution heavily favors attack at the N1 position due to differential steric effects, as detailed in 1[1].

Q2: Can I use Michael acceptors for N-alkylation without generating regioisomers? Causality: Yes, and it is highly recommended if your target molecule permits it. Catalyst-free aza-Michael additions of 3-nitropyrazoles to electron-deficient alkenes (like ethyl acrylate) in DMSO yield N1-alkylated products with exceptional regioselectivity (N1/N2 > 99.9:1). The causality lies in attractive intermolecular non-covalent interactions (e.g., dipole-dipole or hydrogen bonding) in the transition state. These interactions "intramolecularize" the reaction components, restricting conformational freedom and heavily favoring attack by the N1 nitrogen, supported by 2[2].

Q3: How can I achieve complete regiocontrol when synthesizing sterically hindered N-alkyl nitropyrazoles? Causality: Direct alkylation with secondary halides often proceeds via an Sₙ2 mechanism that is highly sensitive to steric bulk, leading to elimination side-reactions (E2) or poor regioselectivity[1]. Solution: To bypass this, utilize 3[3]. By initially protecting the pyrazole with a bulky 2-(trimethylsilyl)ethoxymethyl (SEM) group, you force subsequent N-alkylation to occur exclusively at the unprotected, less hindered nitrogen. Alternatively, for complex secondary alcohols, utilizing 4[4] provides a stereospecific Sₙ2 pathway that avoids harsh basic conditions entirely.

Quantitative Comparison of N-Alkylation Strategies

To assist in route scouting, the following table synthesizes the expected outcomes of various alkylation strategies on 3-nitropyrazole systems based on literature precedents[1][2][4].

Alkylating AgentCatalyst / BaseSolventTypical Yield (%)Regioselectivity (N1:N2)Mechanistic Notes
Primary Alkyl Halides K₂CO₃ (1.2 eq)DMSO80–95%> 90:10Sₙ2 pathway; coordinated transition state favors N1.
Secondary Alkyl Halides K₂CO₃ (1.2 eq)DMSO40–60%~ 80:20Sₙ2 pathway; highly prone to elimination side-reactions.
Acrylates (Michael) NoneDMSO> 90%> 99.9:1Aza-Michael addition; driven by attractive TS interactions.
Primary/Secondary Alcohols PPh₃, DEADTHF/DMF60–80%> 95:5Mitsunobu reaction; stereospecific inversion, neutral conditions.

Self-Validating Experimental Protocols

Protocol A: Regioselective N1-Alkylation with Primary Halides[1]

Best for: Unhindered primary alkyl, allyl, or benzyl halides.

  • Setup: Charge a reaction vial with 3-nitropyrazole (1.0 equiv) and anhydrous K₂CO₃ (1.2 equiv).

  • Solvent Addition: Cool the mixture to 0 °C and add anhydrous DMSO to achieve a ~0.3 M concentration.

  • Alkylation: Add the primary alkyl halide (1.1 equiv) dropwise to control any exotherm.

  • Reaction: Slowly warm the reaction to room temperature and stir for 24 hours.

    • Self-Validation Step: Monitor by TLC (Ethyl Acetate/Hexanes). The N1 isomer typically exhibits a slightly higher Rf value (elutes faster) than the N2 isomer due to differences in dipole moment.

  • Workup: Quench with ice water (double the reaction volume) and extract twice with ethyl acetate. Wash the combined organic layers extensively with brine to remove residual DMSO.

  • Isolation: Dry over Na₂SO₄, filter, concentrate, and purify via flash chromatography.

Protocol B: Catalyst-Free Aza-Michael Addition[2]

Best for: Late-stage functionalization using electron-deficient alkenes.

  • Setup: Dissolve 3-nitropyrazole (1.0 equiv) in DMSO at room temperature under an ambient air atmosphere.

  • Addition: Add the Michael acceptor (e.g., ethyl acrylate, 1.1 equiv) directly to the solution. Do not add any base or catalyst.

  • Reaction: Stir at room temperature until complete consumption of the starting material is observed (typically 12–24 hours).

    • Self-Validation Step: The deliberate omission of base prevents the competitive polymerization of the acrylate, ensuring a remarkably clean reaction profile by LC-MS.

  • Workup: Dilute the mixture with water and extract with ethyl acetate. Wash the organic phase with water and brine, dry, and concentrate to afford the highly pure N1-alkylated product (>99% regiopurity).

Protocol C: SEM-Directed Regioselective N-Alkylation[3]

Best for: Highly sterically hindered substrates or complex multi-step functionalizations.

  • Protection: Protect the parent pyrazole with a SEM group using SEM-Cl (1.1 equiv) and NaH (1.2 equiv) in DMF at 0 °C to establish the initial steric bias.

  • Intermediate Functionalization: Perform any required C-arylation or cross-coupling at the available carbon positions.

  • Directed Alkylation: React the SEM-protected intermediate with the desired alkylating agent (e.g., methyl triflate or bulky halide). The massive steric bulk of the SEM group directs the incoming electrophile exclusively to the unprotected nitrogen.

  • Deprotection: Cleave the SEM group using acidic conditions (e.g., 4M HCl in Dioxane/MeOH) or fluoride sources (TBAF) to yield the final, single regioisomer.

    • Self-Validation Step: Confirm the complete loss of the SEM group signals via ¹H NMR (disappearance of the trimethylsilyl singlet at ~0.0 ppm and the ethoxy triplet at ~3.5 ppm).

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Optimization

Stability issues of Methyl 5-nitro-1H-pyrazole-3-carboxylate hydrochloride in solution

Core Mechanistic Overview Methyl 5-nitro-1H-pyrazole-3-carboxylate hydrochloride is a highly versatile heterocyclic building block widely used in drug discovery[1]. However, its structural features—specifically the methy...

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Author: BenchChem Technical Support Team. Date: April 2026

Core Mechanistic Overview

Methyl 5-nitro-1H-pyrazole-3-carboxylate hydrochloride is a highly versatile heterocyclic building block widely used in drug discovery[1]. However, its structural features—specifically the methyl ester and the hydrochloride salt form—introduce distinct stability challenges in solution. As a Senior Application Scientist, I frequently observe researchers encountering variable assay results due to poor solvent management. The core issues stem from ester hydrolysis in aqueous media[2] and salt dissociation driven by moisture absorption in hygroscopic solvents like DMSO[3].

Understanding the causality behind these degradation pathways is critical for maintaining compound integrity and ensuring reproducible experimental data.

Quantitative Stability & Solubility Data

To design robust experiments, you must account for the pH-dependent solubility of the HCl salt and the hydrolytic vulnerability of the ester. The table below synthesizes these critical parameters.

ParameterEnvironmental ConditionExpected Behavior / ValueMechanistic Cause
Solubility (DMSO) Anhydrous, 25°CHigh (> 50 mg/mL)Aprotic solvation of the intact HCl salt.
Solubility (Water) Unbuffered, pH 1.0 - 3.0HighProtonation maintains the highly soluble salt form[4].
Solubility (Buffer) PBS, pH 7.4Low (Precipitation risk)Neutralization yields the less soluble lipophilic free base[4].
Stability (Ester) Aqueous, pH > 7.5Rapid HydrolysisBase-catalyzed nucleophilic attack on the carbonyl carbon[2].
Stability (Ester) Alcohols (e.g., Ethanol)TransesterificationNucleophilic substitution replacing the methyl group.

Degradation & Dissociation Pathways

Fig 1: Primary degradation and dissociation pathways of the pyrazole ester hydrochloride salt.

Troubleshooting Guide & FAQs

Q1: My stock solution in DMSO developed a micro-precipitate after a week at -20°C. Why did this happen, and how do I rescue it? Causality & Solution: DMSO is highly hygroscopic. When it absorbs atmospheric moisture, its hydrogen-bonding network becomes highly structured, drastically reducing its ability to solvate lipophilic molecules[3]. For a hydrochloride salt, the introduction of water into the aprotic DMSO environment alters ionic interactions, forcing the free-base pyrazole out of solution as a precipitate[3]. Rescue: Warm the vial gently to 37°C and sonicate for 5 minutes. Moving forward, use strictly anhydrous DMSO and aliquot immediately to prevent freeze-thaw moisture accumulation.

Q2: I observe a secondary peak in my LC-MS data when analyzing my aqueous assay buffer (pH 8.0). What is the degradation product? Causality & Solution: You are observing base-catalyzed ester hydrolysis. The methyl ester at the 3-position of the pyrazole ring is highly susceptible to nucleophilic attack by hydroxide ions in basic aqueous media, leading to rapid cleavage into 5-nitro-1H-pyrazole-3-carboxylic acid and methanol[2]. Prevention: If your assay requires physiological pH (7.4 - 8.0), minimize the time the compound spends in the aqueous buffer. Prepare dilutions immediately before the assay and keep them on ice.

Q3: Can I use ethanol to prepare my stock solutions instead of DMSO? Causality & Solution: No. Dissolving a methyl ester in ethanol can lead to transesterification, where the ethanol acts as a nucleophile and swaps the methyl group for an ethyl group, yielding ethyl 5-nitro-1H-pyrazole-3-carboxylate. If a protic solvent is absolutely required, use methanol to ensure that any transesterification simply regenerates the original methyl ester.

Self-Validating Experimental Protocols

To ensure data integrity, every protocol must be a self-validating system. The following methodologies integrate quality control steps directly into the workflow to prevent downstream experimental failure.

Protocol A: Preparation and Storage of Anhydrous Stock Solutions

This protocol prevents moisture-induced salt dissociation and ensures long-term stability.

Step-by-Step Methodology:

  • Desiccation: Store the lyophilized solid powder in a vacuum desiccator at room temperature for 24 hours prior to use to remove surface moisture.

  • Solvent Preparation: Break the seal on a fresh ampoule of LC-MS grade, anhydrous DMSO (<0.005% water). Do not use older, previously opened DMSO bottles.

  • Dissolution: Weigh the required mass of the compound and dissolve it in the anhydrous DMSO to achieve a 10 mM stock. Vortex gently until optically clear.

  • Self-Validation (QC Step): Remove a 1 µL aliquot and dilute in 99 µL of LC-MS grade acetonitrile. Run a rapid MS scan to confirm the presence of the[M+H]+ 172.1 peak (free base) and the absence of the[M+H]+ 158.1 peak (hydrolyzed acid). This confirms the solvent did not trigger premature degradation.

  • Aliquoting & Storage: Divide the stock into 10 µL to 50 µL single-use aliquots in amber glass vials. Purge the headspace with Argon gas before sealing to displace atmospheric moisture. Store at -80°C.

Fig 2: Optimal workflow for anhydrous stock preparation with integrated quality control.

Protocol B: LC-MS Stability Profiling Assay

Use this protocol to determine the exact half-life of the compound in your specific assay buffer.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare your target aqueous buffer (e.g., PBS pH 7.4) and pre-warm to 37°C.

  • Spiking: Spike the 10 mM DMSO stock solution into the buffer to a final concentration of 10 µM (0.1% DMSO final).

  • Sampling: At time points t=0, 15, 30, 60, 120, and 240 minutes, extract a 50 µL aliquot.

  • Quenching: Immediately quench the reaction by adding 50 µL of ice-cold acetonitrile containing 0.1% formic acid. The acid lowers the pH, halting base-catalyzed hydrolysis[2], while the organic solvent precipitates buffer proteins.

  • Centrifugation: Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any insoluble free base that may have precipitated upon neutralization[4].

  • Analysis: Analyze the supernatant via LC-MS. Monitor the ratio of the parent compound (m/z 172.1) to the primary degradation product, 5-nitro-1H-pyrazole-3-carboxylic acid (m/z 158.1).

References

  • 181585-93-3 | Methyl 5-nitro-1H-pyrazole-3-carboxylate - Ambeed. 1

  • Impact of hygroscopic DMSO on OPC-14523 hydrochloride solubility - Benchchem. 3

  • Identification of 1-({[1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexane Carboxylic Acid as a Selective Nonpeptide Neurotensin Receptor Type 2 Compound - ACS Publications. 2

  • Hydrochloride Salt of the GABAkine KRM-II-81 - ACS Omega. 4

Sources

Troubleshooting

Improving the solubility of Methyl 5-nitro-1H-pyrazole-3-carboxylate for reactions

Welcome to the Advanced Synthesis Troubleshooting Knowledge Base. This guide is specifically engineered for researchers and drug development professionals facing solubility bottlenecks with Methyl 5-nitro-1H-pyrazole-3-c...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Troubleshooting Knowledge Base. This guide is specifically engineered for researchers and drug development professionals facing solubility bottlenecks with Methyl 5-nitro-1H-pyrazole-3-carboxylate (CAS: 181585-93-3).

Due to its unique structural features, this pyrazole derivative is notoriously difficult to solubilize in standard organic reaction matrices. Below, you will find a deep-dive analysis of the physical chemistry causing this issue, a decision-making workflow, and field-validated protocols to ensure your reactions proceed homogeneously.

Diagnostic Workflow: Solubilization Strategies

Before altering your synthetic route, consult the decision tree below to determine the most thermodynamically and chemically appropriate method for dissolving your starting material.

G Step1 Methyl 5-nitro-1H-pyrazole-3-carboxylate Insoluble in Reaction Matrix Decision1 Reaction Type? Step1->Decision1 BaseRoute Deprotonation Strategy (N-Alkylation/Acylation) Decision1->BaseRoute Base-Compatible SolventRoute Solvation Strategy (Cross-Coupling/Reduction) Decision1->SolventRoute Neutral/Acidic AddBase Add NaH or K2CO3 Form Soluble Pyrazolide Anion BaseRoute->AddBase ChangeSolvent Switch to Polar Aprotic (DMF, DMSO, NMP) SolventRoute->ChangeSolvent Success Homogeneous Solution Achieved Proceed with Reaction AddBase->Success Visual Cue: Clears up Heat Apply Controlled Heating (Break Lattice Energy) ChangeSolvent->Heat If still insoluble ChangeSolvent->Success Heat->Success

Workflow for resolving solubility issues of Methyl 5-nitro-1H-pyrazole-3-carboxylate.

Frequently Asked Questions (FAQs)

Q1: Why is Methyl 5-nitro-1H-pyrazole-3-carboxylate so difficult to dissolve in common solvents like Dichloromethane (DCM) or Toluene? A1: The insolubility is a direct consequence of its high crystal lattice energy. The 1H-pyrazole ring contains a strong hydrogen bond donor (the NH group), while the nitro group (-NO2), ester carbonyl (-C=O), and the adjacent pyrazole nitrogen act as powerful hydrogen bond acceptors. This creates an extensive, highly stable intermolecular hydrogen-bonding network and strong π−π stacking in the solid state[1]. Non-polar or weakly polar solvents like DCM lack the dielectric capacity to disrupt these thermodynamic forces[2].

Q2: Which solvents are optimal for running neutral or acidic reactions with this compound? A2: You must use polar aprotic solvents, specifically N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP). These solvents possess high dipole moments and act as strong hydrogen bond acceptors. They effectively outcompete the compound's internal hydrogen-bonding network, stabilizing the monomeric form in solution without donating protons that could interfere with your reagents[2][3].

Q3: I am trying to perform an N-alkylation in THF, but the starting material is just a cloudy suspension. How do I fix this? A3: Instead of relying purely on solvent polarity, exploit the compound's inherent acidity. The strongly electron-withdrawing nitro and ester groups significantly lower the pKa of the pyrazole NH. By adding a strong base like Sodium Hydride (NaH) in THF at 0 °C, you deprotonate the pyrazole to form a sodium pyrazolide salt[4]. This ionic species is highly soluble in THF.

Q4: How do I handle poor solubility during the aqueous workup phase? A4: Pyrazole derivatives frequently precipitate during aqueous quenching due to their limited water solubility[2]. To prevent this, utilize a co-solvent system. Adding a "good" organic solvent (like ethyl acetate or a small amount of hot ethanol) to your extraction funnel can keep the product partitioned in the organic phase[1].

Quantitative Solvent Profiling

To aid in solvent selection, the following table summarizes the physicochemical properties of common solvents and their empirical effectiveness at solubilizing Methyl 5-nitro-1H-pyrazole-3-carboxylate.

Solvent ClassSolventDielectric Constant ( ε )Solubilization MechanismEmpirical Solubility Rating
Polar Aprotic DMSO46.7Strong H-bond acceptor; breaks crystal latticeExcellent
Polar Aprotic DMF36.7Strong H-bond acceptor; high dipole momentExcellent
Polar Aprotic THF7.5Moderate polarity; requires base for anion formationModerate (Excellent with Base)
Polar Protic Methanol32.7H-bond donor/acceptor; competes with latticeModerate
Non-Polar DCM8.9Weak dipole; cannot disrupt H-bondsPoor

Self-Validating Experimental Protocols

The following protocols are designed with built-in observational checkpoints. This ensures that the physical chemistry of the solubilization process is visually confirmed before you introduce expensive or sensitive reagents.

Protocol A: Base-Mediated Solubilization for N-Alkylation/Protection

This method utilizes deprotonation to break the crystal lattice, converting the insoluble neutral pyrazole into a highly soluble pyrazolide anion. It is ideal for reactions with electrophiles like Iodomethane (MeI)[5] or 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl)[4].

Step-by-Step Methodology:

  • Preparation: To an oven-dried, round-bottom flask equipped with a magnetic stir bar, add Methyl 5-nitro-1H-pyrazole-3-carboxylate (1.0 equivalent). Purge the flask with inert gas (N2 or Argon).

  • Suspension: Add anhydrous THF or DMF (approx. 10 mL per gram of substrate).

    • Causality Check: At this stage, the mixture will remain a heterogeneous, cloudy suspension. Do not proceed until you have established a uniform stirring rate.

  • Cooling: Submerge the flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes.

  • Deprotonation: Slowly add the base. If using DMF, add Potassium Carbonate (K2CO3, 2.0 equivalents)[5]. If using THF, cautiously add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 equivalents) in small portions[4].

  • Self-Validation Checkpoint (CRITICAL): Stir the mixture at 0 °C for 30 to 60 minutes. As the base deprotonates the pyrazole NH, the intermolecular hydrogen bonds are destroyed. You must observe the cloudy suspension transition into a clear, homogeneous solution. (Note: A slight color change to yellow/orange is normal due to the formation of the conjugated anion). If the solution remains opaque, deprotonation is incomplete; verify the integrity of your base before proceeding.

  • Electrophile Addition: Once a clear solution is confirmed, add your electrophile (e.g., MeI or SEM-Cl) dropwise while maintaining the temperature at 0 °C[4][5].

  • Completion: Allow the reaction to warm to room temperature and monitor via TLC or LC-MS until the starting material is consumed.

Protocol B: High-Temperature Solvation for Cross-Coupling/Reduction

If your reaction conditions cannot tolerate strong bases (e.g., catalytic hydrogenations of the nitro group), you must rely on thermal energy to overcome the lattice energy.

Step-by-Step Methodology:

  • Solvent Selection: Suspend the compound in a high-boiling polar aprotic solvent, preferably DMF or NMP[3].

  • Controlled Heating: Attach a reflux condenser. Using a highly controlled heating mantle or oil bath, gradually increase the temperature in 10 °C increments.

  • Self-Validation Checkpoint: Monitor the dissolution visually. The thermal energy will eventually surpass the ΔH of the crystal lattice, resulting in a clear solution. Record the exact temperature at which complete dissolution occurs for future reproducibility.

  • Reaction Execution: Once homogeneous, introduce your catalysts or reagents. Caution: Ensure the dissolution temperature does not exceed the thermal decomposition threshold of your subsequent reagents.

References

  • F. A. et al. "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review." Molecules (MDPI). Available at: [Link]

  • Google Patents. "WO2020001448A1 - Dihydropyrimidine derivatives and uses thereof in the treatment of hbv infection or of hbv-induced diseases." Google Patents.
  • European Patent Office. "EP3562817A1 - NOVEL PYRAZOLO-PYRROLO-PYRIMIDINE-DIONE DERIVATIVES AS P2X3 INHIBITORS." Googleapis.com. Available at:[Link]

Sources

Optimization

Optimizing reaction time and temperature for the synthesis of Methyl 5-nitro-1H-pyrazole-3-carboxylate

Welcome to the Technical Support Center for the synthesis of Methyl 5-nitro-1H-pyrazole-3-carboxylate. This molecule is a critical intermediate in the development of Factor D inhibitors, TYK2 inhibitors, and other hetero...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of Methyl 5-nitro-1H-pyrazole-3-carboxylate. This molecule is a critical intermediate in the development of Factor D inhibitors, TYK2 inhibitors, and other heterocyclic therapeutics[1][2].

Due to the highly electron-withdrawing nature of the 5-nitro group, the pyrazole ring is deactivated, making standard acid-catalyzed Fischer esterification thermodynamically inefficient. To overcome this, the field-proven methodology utilizes thionyl chloride ( ) in methanol to generate a highly reactive acyl chloride intermediate in situ, driving the reaction to quantitative conversion[3].

The following guide provides a self-validating protocol, quantitative optimization data, and troubleshooting FAQs designed for bench scientists and process chemists.

Standard Operating Procedure (SOP)

This protocol utilizes an in situ acyl chloride generation strategy to bypass the thermodynamic hurdles of the deactivated carboxylic acid[3].

Step 1: Reagent Preparation & Suspension Suspend 5-nitro-1H-pyrazole-3-carboxylic acid (1.0 eq, e.g., 50 g, 0.318 mol) in anhydrous methanol (10 volumes, e.g., 500 mL)[1]. Causality: The reaction must be kept under an inert nitrogen atmosphere. Ambient moisture will competitively attack the highly electrophilic acyl chloride intermediate, reverting it to the starting carboxylic acid and stalling the reaction.

Step 2: Cryogenic Activation Cool the suspension to 0 °C using an ice/water bath. Add (2.5 to 5.0 eq, e.g., 190 g, 1.59 mol) dropwise over 30 minutes[1]. Causality: The reaction between and methanol is violently exothermic, releasing and gas. The 0 °C environment prevents localized flash-boiling of the solvent and suppresses thermal degradation of the pyrazole ring[4].

Step 3: Thermal Esterification Remove the ice bath, allow the mixture to warm to room temperature, and then heat to reflux (70–80 °C) for 4 to 6 hours[1]. Causality: While the acyl chloride forms readily, the subsequent nucleophilic attack by methanol requires elevated kinetic energy to achieve >98% conversion within a single shift.

Step 4: Self-Validating Monitoring Monitor the reaction via LC-MS or TLC. Validation Loop: If unreacted starting material persists after 6 hours, cool the mixture to 0 °C, add an additional 0.5 eq of , and resume reflux for 1 hour. This ensures the system corrects for any moisture ingress that may have quenched the active intermediate.

Step 5: Workup and Isolation Cool the reaction mixture to room temperature. Concentrate the solution directly under reduced pressure to afford the product as a white-to-light-brown solid[1]. Causality: Avoid aqueous workups. Direct concentration physically drives off volatile byproducts ( , ) and excess methanol, preventing acid-catalyzed ester hydrolysis during isolation[4]. Azeotropic distillation with fresh methanol can be used to remove trace residual acid[3].

Reaction Optimization: Time & Temperature Matrix

To assist in process scale-up, the following table summarizes the quantitative relationship between temperature, time, and expected yield based on established kinetic profiles[1][3].

Temperature (°C)Time (Hours)Reagent Equivalents ( )Observed Yield (%)Mechanistic Outcome / Remarks
25 (Room Temp)122.0< 40%Sluggish kinetics; incomplete acyl chloride formation.
65 (Standard Reflux)63.085 - 90%Good conversion, but requires extended time to complete.
70 - 80 4 - 6 2.5 - 5.0 95 - 98% Optimal kinetic rate; quantitative conversion[1].
80> 125.0< 80%Prolonged heating leads to minor degradation and darkening.

Experimental Workflow & Decision Matrix

SynthesisWorkflow Start 5-nitro-1H-pyrazole- 3-carboxylic acid Step1 Suspend in MeOH (0 °C) Start->Step1 Step2 Dropwise Addition of SOCl2 Step1->Step2 Step3 Reflux (70-80 °C) for 4-6 hours Step2->Step3 Monitor LC-MS / TLC Monitoring Step3->Monitor Decision Conversion > 98%? Monitor->Decision Workup Concentrate under reduced pressure Decision->Workup Yes AddReagent Add catalytic SOCl2 Continue heating Decision->AddReagent No Product Methyl 5-nitro-1H- pyrazole-3-carboxylate Workup->Product AddReagent->Step3

Figure 1: Optimized experimental workflow and decision matrix for the esterification process.

Troubleshooting & FAQs

Q: Why did my reaction mixture turn black and yield tarry byproducts during the addition of Thionyl Chloride? A: This is a classic symptom of thermal runaway. Thionyl chloride reacts violently with methanol. If is added too rapidly or without proper cryogenic cooling (0 °C), the localized heat spike causes solvent flash-boiling and decomposition of the pyrazole ring. Ensure dropwise addition and maintain a strict 0 °C internal temperature during this phase[4].

Q: Can I use an aqueous workup (e.g., wash) to neutralize the acid? A: It is highly discouraged. Aqueous workups introduce the risk of base-catalyzed or acid-catalyzed ester hydrolysis, reverting your product back to the starting material. The most effective, self-validating protocol is to concentrate the mixture directly under reduced pressure. The acidic byproducts ( and ) are volatile and will be completely removed under vacuum[4].

Q: My reaction stalled at 80% conversion. How can I accelerate it? A: Stalling usually indicates that ambient moisture has quenched the acyl chloride intermediate. You can rescue the reaction by cooling it back to 0 °C and adding an additional 0.5 to 1.0 equivalents of . Alternatively, for future runs, you can add a catalytic amount of N,N-dimethylformamide (DMF)[2]. DMF reacts with to form the Vilsmeier-Haack reagent, a highly electrophilic species that accelerates the conversion of the carboxylic acid to the acyl chloride[3].

Q: Can I use Sulfuric Acid ( ) instead of Thionyl Chloride? A: While standard Fischer esterification using catalytic is possible, it is not recommended for this specific substrate. The 5-nitro group strongly deactivates the carbonyl carbon toward nucleophilic attack. Using bypasses this thermodynamic barrier by forming a highly reactive acyl chloride, ensuring a faster reaction rate and higher overall yield[3].

References

  • Title: US11407738B2 - Aryl, heteroaryl, and heterocyclic compounds for treatment of immune and inflammatory disorders Source: Google Patents URL
  • Title: EP 3 340 983 B1 - ARYL, HETEROARYL, AND HETEROCYCLIC COMPOUNDS FOR TREATMENT OF IMMUNE AND INFLAMMATORY DISORDERS Source: European Patent Office URL
  • Title: EP 3 848 370 A2 - TYK2 INHIBITORS AND USES THEREOF Source: European Patent Office URL
  • Title: 181585-93-3 | Methyl 5-nitro-1H-pyrazole-3-carboxylate | Esters Source: Ambeed URL

Sources

Troubleshooting

Challenges in the characterization of Methyl 5-nitro-1H-pyrazole-3-carboxylate hydrochloride

Welcome to the technical support center for Methyl 5-nitro-1H-pyrazole-3-carboxylate hydrochloride. This guide is designed to assist researchers, scientists, and drug development professionals in navigating the common ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for Methyl 5-nitro-1H-pyrazole-3-carboxylate hydrochloride. This guide is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges associated with the characterization of this molecule. Drawing upon established analytical principles and field-proven insights, this document provides troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the integrity and accuracy of your results.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing step-by-step solutions and the scientific rationale behind them.

Issue 1: Inconsistent or Poorly Resolved NMR Spectra

Question: My 1H NMR spectrum of Methyl 5-nitro-1H-pyrazole-3-carboxylate hydrochloride shows broad peaks, or the chemical shifts are inconsistent between samples. What could be the cause and how can I fix it?

Answer:

This is a common challenge with amine hydrochloride salts and can stem from several factors. The underlying cause is often related to the dynamic equilibrium between the protonated and free-base forms of the pyrazole nitrogen and the presence of residual acidic or basic impurities.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for inconsistent NMR spectra.

Detailed Explanation:

  • Solvent Choice: DMSO-d6 is generally a good choice for hydrochloride salts due to its ability to dissolve polar compounds and its relatively high boiling point, which aids in removing residual water.

  • Acidic Exchange: The protons on the pyrazole ring and the amine hydrochloride can undergo chemical exchange with residual water or with each other, leading to peak broadening. Adding a small amount of deuterated acid (like DCl in D2O) can help to sharpen the N-H proton signal and stabilize the chemical shifts by pushing the equilibrium towards the fully protonated state.[1]

  • Hygroscopicity: Hydrochloride salts are often hygroscopic. Absorbed water can interfere with the NMR measurement, leading to broad peaks and exchange phenomena.[2] Thoroughly drying the sample under high vacuum before analysis is crucial.

Issue 2: Poor Peak Shape and Tailing in HPLC Analysis

Question: I am developing an HPLC method for my compound, but I'm observing significant peak tailing. How can I improve the peak shape?

Answer:

Peak tailing with amine-containing compounds, especially hydrochloride salts, is a frequent issue in reversed-phase HPLC. This is often due to strong interactions between the positively charged analyte and residual free silanol groups on the silica-based stationary phase.

Troubleshooting Protocol:

  • Mobile Phase Modification:

    • Lower pH: Add a small amount of an acid like trifluoroacetic acid (TFA) or formic acid to the mobile phase (e.g., 0.1% v/v).[3] This serves two purposes: it protonates the free silanol groups, reducing their interaction with the analyte, and it ensures the analyte is consistently in its protonated form.

    • Ionic Strength: Incorporating a buffer, such as a phosphate buffer at a low pH, can also help to improve peak shape by providing a consistent ionic environment.

  • Column Selection:

    • Consider using a column with end-capping or a base-deactivated stationary phase designed for the analysis of basic compounds.

    • Columns with low silanol activity are also a good option.[4]

  • Temperature: Increasing the column temperature (e.g., to 40°C) can sometimes improve peak shape by reducing the viscosity of the mobile phase and improving mass transfer kinetics.[3]

Data Presentation: Example HPLC Conditions

ParameterInitial Condition (Tailing)Optimized Condition (Improved Peak Shape)
Column Standard C18C18 with end-capping
Mobile Phase Acetonitrile:Water (50:50)Acetonitrile:0.1% TFA in Water (50:50)
Flow Rate 1.0 mL/min1.0 mL/min
Detection 254 nm254 nm
Temperature Ambient40°C
Issue 3: Difficulty in Obtaining a Molecular Ion in Mass Spectrometry

Question: In my ESI-MS analysis, I am struggling to see the expected molecular ion for Methyl 5-nitro-1H-pyrazole-3-carboxylate hydrochloride. What could be the issue?

Answer:

The characterization of hydrochloride salts by mass spectrometry can be tricky. The observed ion will depend on the ionization mode and the compound's stability.

Troubleshooting Steps:

  • Positive Ion Mode (ESI+): In this mode, you should expect to see the protonated molecule, [M+H]+, where M is the free base. The hydrochloride salt will dissociate in solution, and you will not typically see the intact salt in the gas phase. The expected m/z would be for C5H5N3O4 + H+.

  • Negative Ion Mode (ESI-): It's worth trying the negative ion mode. You might observe the deprotonated molecule [M-H]- or adducts with anions from the solvent, such as [M+Cl]- or [M+formate]- if formic acid is used in the mobile phase.

  • Fragmentation: Nitro-containing aromatic compounds can be prone to fragmentation.[5] You might be observing fragment ions instead of the molecular ion. Look for characteristic losses, such as the loss of the nitro group (NO2) or the methoxy group (OCH3).

  • Source Conditions: Optimize the in-source parameters, such as the capillary voltage and cone voltage. High voltages can sometimes induce fragmentation. Start with lower energy settings and gradually increase them.

Part 2: Frequently Asked Questions (FAQs)

Q1: Is Methyl 5-nitro-1H-pyrazole-3-carboxylate hydrochloride expected to be crystalline or amorphous?

A1: While the free base may be crystalline, hydrochloride salts can sometimes be amorphous.[6] The best way to determine this is through techniques like X-ray powder diffraction (XRPD) and Differential Scanning Calorimetry (DSC). A sharp melting point in DSC would suggest a crystalline solid, while a broad transition would indicate an amorphous material.

Q2: What are the expected challenges related to the thermal stability of this compound?

A2: Nitro-containing heterocyclic compounds can have complex thermal decomposition pathways.[7] Techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential.[8][9] You might observe a mass loss corresponding to the loss of HCl gas at elevated temperatures, followed by the decomposition of the organic moiety. The nitro group can also make the compound energetically active.

Q3: What are the key features to look for in the IR spectrum?

A3: In an FT-IR spectrum, you should look for characteristic peaks corresponding to:

  • N-H stretches: Broad bands in the region of 2400-3200 cm-1 are characteristic of amine salts.[10]

  • C=O stretch (ester): A strong peak around 1700-1730 cm-1.

  • N-O stretches (nitro group): Strong, sharp peaks around 1500-1550 cm-1 (asymmetric) and 1300-1350 cm-1 (symmetric).

  • C=N and C=C stretches (pyrazole ring): In the 1400-1600 cm-1 region.

Q4: Can I use Gas Chromatography (GC) for the analysis of this compound?

A4: GC is generally not suitable for the direct analysis of hydrochloride salts due to their low volatility and thermal lability. The high temperatures in the GC inlet can cause decomposition. HPLC is the preferred chromatographic technique.

Part 3: Detailed Experimental Protocol

Protocol: High-Performance Liquid Chromatography (HPLC) Method Development

This protocol provides a starting point for developing a robust HPLC method for the purity determination and quantification of Methyl 5-nitro-1H-pyrazole-3-carboxylate hydrochloride.

1. Materials and Reagents:

  • Methyl 5-nitro-1H-pyrazole-3-carboxylate hydrochloride (analyte)

  • HPLC grade acetonitrile and water

  • Trifluoroacetic acid (TFA) or formic acid

  • A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[3]

2. Instrument and Conditions:

  • HPLC system with a UV detector

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Detection Wavelength: 254 nm (or an experimentally determined λmax)

  • Column Temperature: 30-40°C

  • Injection Volume: 10 µL

3. Procedure:

  • Sample Preparation: Prepare a stock solution of the analyte in the mobile phase at a concentration of approximately 1 mg/mL. Further dilute to a working concentration of about 0.1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.[3]

  • Gradient Elution (for method development):

    • Start with a gradient to determine the approximate retention time. For example:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-17 min: 90% B

      • 17-18 min: 90% to 10% B

      • 18-25 min: 10% B (equilibration)

  • Isocratic Elution (for routine analysis): Once the retention time is known, an isocratic method can be developed for faster analysis. Adjust the ratio of Mobile Phase A to B to achieve a retention time of 3-10 minutes with good resolution from any impurities.

  • Peak Shape Optimization: If peak tailing is observed, ensure the mobile phase pH is low (due to the TFA) and consider a base-deactivated column as discussed in the troubleshooting section.

Workflow Diagram for HPLC Method Development:

HPLC_Method_Dev cluster_prep Preparation cluster_analysis Analysis & Optimization prep_sample Prepare Sample (0.1 mg/mL) Filter (0.45 µm) gradient Run Gradient Method (10-90% B) prep_sample->gradient prep_mobile Prepare Mobile Phases (A: 0.1% TFA in H2O, B: 0.1% TFA in ACN) prep_mobile->gradient peak_shape Assess Peak Shape (Tailing Factor < 1.5?) gradient->peak_shape adjust_params Adjust Parameters: - Use base-deactivated column - Increase temperature peak_shape->adjust_params No isocratic Develop Isocratic Method peak_shape->isocratic Yes adjust_params->gradient validate Method Validation isocratic->validate

Caption: HPLC method development workflow.

References

  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. MDPI. Available from: [Link]

  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. PMC. Available from: [Link]

  • Separation of Pyrazole on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]

  • Special Issue : Synergies on the Trio Energy-Structure-Reactivity: Nitrogen- containing Heterocyclic Compounds. MDPI. Available from: [Link]

  • Synthesis and Cytotoxicity Evaluation of Pyrazole Compound TFP-2OH-4Cl from Pyrazoline PF-2OH-4Cl Through Oxidative Aromatization Reaction. Jurnal Universitas Padjadjaran. Available from: [Link]

  • Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. PMC. Available from: [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. Available from: [Link]

  • 1H, 13C and 15N NMR spectra of [1,2‐15N2]pyrazole derivatives. Semantic Scholar. Available from: [Link]

  • Synthesis and Spectroscopic Study of New 1H-1-Alkyl-6-methyl-7-nitroso-3-phenylpyrazolo[5,1-c][8][9][11]triazoles. MDPI. Available from: [Link]

  • Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. Visnav. Available from: [Link]

  • Experimental and theoretical studies on the thermal decomposition of heterocyclic nitrosimines. PubMed. Available from: [Link]

  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. Available from: [Link]

  • A GENERAL AND REGIOSPECIFIC SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES. Organic Syntheses. Available from: [Link]

  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Wiley Online Library. Available from: [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. MDPI. Available from: [Link]

  • Characterization of Hydrochloride and Tannate Salts of Diphenhydramine. PMC. Available from: [Link]

  • Thermodynamic study on six tricyclic nitrogen heterocyclic compounds by thermal analysis and effusion techniques. ResearchGate. Available from: [Link]

  • How to detect a HCl salt in organic compunds. Reddit. Available from: [Link]

  • Salt Selection in Drug Development. Pharmaceutical Technology. Available from: [Link]

  • Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Available from: [Link]

  • Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Informa Healthcare. Available from: [Link]

  • Methyl 3-nitro-1h-pyrazole-5-carboxylate. PubChem. Available from: [Link]

  • 1-METHYL-4-NITRO-3-PROPYL-1H-PYRAZOLE-5-CARBOXYLIC ACID. ChemBK. Available from: [Link]

  • a review on heterocyclic compound pyrazole. World Journal of Pharmaceutical Research. Available from: [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

  • 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. ResearchGate. Available from: [Link]

  • One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. MDPI. Available from: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Available from: [Link]

  • Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences. Available from: [Link]

  • Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. MDPI. Available from: [Link]

  • Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. IntechOpen. Available from: [Link]

  • Methyl 1H-pyrazole-3-carboxylate. PubChem. Available from: [Link]

  • One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. ResearchGate. Available from: [Link]

  • methyl 5-methyl-1H-pyrazole-3-carboxylate hydrochloride. NextSDS. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

High-Field vs. Benchtop NMR Characterization of Methyl 5-nitro-1H-pyrazole-3-carboxylate: A Comparison Guide

Introduction: The Analytical Challenge in Drug Development Methyl 5-nitro-1H-pyrazole-3-carboxylate (also referred to as methyl 3-nitro-1H-pyrazole-5-carboxylate due to annular tautomerism) is a critical heterocyclic bui...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge in Drug Development

Methyl 5-nitro-1H-pyrazole-3-carboxylate (also referred to as methyl 3-nitro-1H-pyrazole-5-carboxylate due to annular tautomerism) is a critical heterocyclic building block utilized in the synthesis of kinase inhibitors, anti-inflammatory therapeutics, and advanced energetic materials 1. For drug development professionals, verifying the regiochemistry, tautomeric state, and purity of this precursor is paramount.

Pyrazoles with unsubstituted >N-H groups exhibit annular tautomerism, rapidly interconverting between the 3-substituted and 5-substituted forms in solution 2. The choice of Nuclear Magnetic Resonance (NMR) platform—High-Field (e.g., 600 MHz) versus Benchtop (e.g., 80 MHz)—dictates the depth of structural insight. This guide objectively compares these two analytical approaches, providing experimental data and self-validating protocols to optimize your characterization workflows.

Comparative Performance Data

To objectively evaluate the analytical capabilities of both platforms, we compare the 1H and 13C NMR resolution and sensitivity for Methyl 5-nitro-1H-pyrazole-3-carboxylate.

Table 1: Performance Comparison (DMSO-d6)
Analytical ParameterBenchtop NMR (80 MHz)High-Field NMR (600 MHz)
1H Resolution (C4-H) Broad singlet, ~7.5 ppmSharp singlet, 7.54 ppm
1H Resolution (N-H) Often indistinguishableBroad singlet, ~15.25 ppm
13C Sensitivity Low (requires >40 mg, long scans)High (requires <5 mg, fast scans)
Tautomer Resolution Unresolved (time-averaged)Resolvable via VT-NMR
Optimal Use Case Routine purity & reaction monitoringRigorous structural elucidation

Reference 1H NMR Data (600 MHz, DMSO-d6): δ 15.25 (br s, 1H, N-H), 7.54 (s, 1H, C4-H), 3.91 (s, 3H, O-CH3) 3.

Causality Behind Experimental Choices

As a Senior Application Scientist, it is critical to understand why specific parameters are chosen rather than merely following a recipe.

  • Causality in Solvent Selection (DMSO-d6 vs. CDCl3): Methyl 5-nitro-1H-pyrazole-3-carboxylate exhibits strong intermolecular hydrogen bonding, limiting its solubility in non-polar solvents. DMSO-d6 is explicitly chosen because its strong hydrogen-bond accepting nature disrupts these intermolecular networks, ensuring complete dissolution. Furthermore, DMSO-d6 stabilizes the >N-H proton through hydrogen bonding, significantly slowing the tautomeric proton exchange rate. This stabilization allows the >N-H peak to be clearly observed at ~15.25 ppm 3. In CDCl3, this peak would broaden into the baseline.

  • Causality in Relaxation Delay (D1): The nitro group at the C5 position withdraws electron density, increasing the longitudinal relaxation time (T1) of the adjacent C4-proton. A short D1 would lead to incomplete relaxation and inaccurate integration. Setting D1 to 10 seconds creates a self-validating system where the integration ratio reliably serves as an internal purity check.

Step-by-Step Experimental Methodologies

Protocol 1: High-Throughput Benchtop NMR (80 MHz) Workflow

Designed for rapid, at-line purity confirmation.

  • Sample Preparation: Weigh exactly 40 mg of Methyl 5-nitro-1H-pyrazole-3-carboxylate to ensure the concentration is high enough (~0.4 M) to overcome the lower sensitivity of the 80 MHz magnet.

  • Dissolution: Dissolve in 0.6 mL of DMSO-d6.

    • Self-Validation Step: Inspect visually; a clear, particle-free solution confirms complete dissolution, preventing magnetic susceptibility artifacts that ruin lineshape.

  • Acquisition: Acquire 16 scans with a 10-second relaxation delay (D1).

  • Validation Check: Integrate the methoxy peak at 3.91 ppm (set to 3.00). The aromatic peak at ~7.5 ppm must integrate to 1.00 ± 0.05. Any deviation indicates incomplete relaxation or co-eluting impurities.

Protocol 2: High-Resolution NMR (600 MHz) Workflow

Designed for rigorous structural and tautomeric elucidation.

  • Sample Preparation: Weigh 5 mg of the compound. Dissolve in 0.6 mL of anhydrous DMSO-d6.

  • Acquisition: Acquire 1H NMR (8 scans, D1=2s) and 13C NMR (256 scans, D1=2s, with 1H decoupling).

  • Variable Temperature (VT) Validation: If the C4-H signal appears broadened at 298 K due to intermediate tautomeric exchange [[2]](), lower the probe temperature to 273 K.

    • Self-Validation Step: The emergence of two distinct sets of sharp signals confirms the presence of the T3 and T5 tautomers rather than a structural impurity.

Workflow Visualization

NMR_Workflow Sample Methyl 5-nitro-1H-pyrazole-3-carboxylate Sample Preparation Benchtop Benchtop NMR (80 MHz) Routine Monitoring Sample->Benchtop HighField High-Field NMR (600 MHz) Structural Elucidation Sample->HighField DataBench 1H NMR Profiling (Low Resolution) Benchtop->DataBench DataHigh 1H & 13C NMR (High Resolution + VT) HighField->DataHigh Decision Tautomeric State & Purity Confirmed DataBench->Decision DataHigh->Decision

Fig 1: Comparative NMR workflow for pyrazole characterization in drug development.

Conclusion

For routine reaction monitoring and purity confirmation of Methyl 5-nitro-1H-pyrazole-3-carboxylate, benchtop NMR provides an accelerated, cost-effective solution. However, for rigorous structural elucidation—particularly concerning the annular tautomerism critical to drug-receptor binding models—high-field NMR remains indispensable.

Sources

Comparative

X-ray crystallographic analysis of nitropyrazole derivatives

Structural Elucidation of Nitropyrazole Derivatives: A Comparative Guide to Crystallization and Diffraction Methodologies Nitropyrazoles are highly versatile pharmacophores and energetic backbones, prized for their high...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Elucidation of Nitropyrazole Derivatives: A Comparative Guide to Crystallization and Diffraction Methodologies

Nitropyrazoles are highly versatile pharmacophores and energetic backbones, prized for their high nitrogen content, thermal stability, and tunable detonation properties. However, defining their exact three-dimensional atomic arrangement—which is crucial for understanding hydrogen-bonding networks, packing density, and structure-activity relationships—is notoriously difficult. Due to their high polarity and strong intermolecular interactions, nitropyrazole derivatives frequently precipitate as microcrystalline powders rather than the large, well-ordered single crystals required for traditional Single-Crystal X-ray Diffraction (SCXRD)[1].

This guide objectively compares traditional and next-generation methodologies for the structural analysis of nitropyrazoles. We will contrast Solvent Evaporation vs. Solid-Melt Crystallization for sample preparation, and SCXRD vs. Microcrystal Electron Diffraction (MicroED) for data acquisition.

Phase 1: Overcoming the Crystallization Bottleneck

To analyze a structure, one must first obtain a crystal. For energetic coordination polymers (ECPs) based on nitropyrazoles (e.g., 4-nitropyrazole), traditional solvent-based methods often fail or yield solvated, twinned crystals that compromise structural integrity.

Method Comparison: Solvent Evaporation vs. Solid-Melt Crystallization
  • Traditional Slow Evaporation : Relies on supersaturation. While standard, it often takes weeks and is severely limited by the poor solubility of highly nitrated derivatives in volatile solvents. Furthermore, solvent molecules often become trapped in the crystal lattice, artificially lowering the measured density of the energetic material.

  • Solid-Melt Crystallization : A newer, solvent-free, solid-liquid phase method utilizing programmed heating and cooling[2]. By leveraging the specific melting point of the nitropyrazole ligand, researchers can synthesize energetic coordination polymers (like [Cu(NPyz)4​NO3​]⋅NO3​ ) directly from the melt without ionization conditions[2].

Causality in Method Selection : Solid-melt crystallization is superior for energetic nitropyrazoles because it eliminates solvent inclusion—which directly degrades detonation performance—and forces coordination through thermal kinetics rather than relying on unfavorable solubility equilibria[2].

G cluster_0 Traditional Solvent Evaporation cluster_1 Solid-Melt Crystallization Start Nitropyrazole Ligands + Metal Salts Solvent Dissolve in Volatile Solvent Start->Solvent Grind Physical Grinding (Solvent-Free) Start->Grind Evap Slow Evaporation (Weeks) Solvent->Evap Result1 Large Crystals (Often Solvated/Twinned) Evap->Result1 Melt Programmed Heating (> Melting Point) Grind->Melt Cool Controlled Cooling (0.5°C/min) Melt->Cool Result2 Pure Energetic Coordination Polymer Cool->Result2

Comparison of traditional solvent evaporation and solid-melt crystallization workflows.

Self-Validating Protocol: Solid-Melt Crystallization of 4-Nitropyrazole Complexes
  • Preparation : Grind the metal salt (e.g., Cu(NO3​)2​⋅5H2​O ) and 4-nitropyrazole in the required stoichiometric ratio to form a homogenous physical mixture[2].

  • Heating : Transfer the mixture to a programmable furnace. Heat to just above the melting point of 4-nitropyrazole at a rate of 2°C/min.

  • Isothermal Melt : Hold the temperature for 2-4 hours to ensure complete metal-ligand coordination in the molten state.

  • Programmed Cooling : Cool the melt slowly (0.5°C/min) to room temperature to allow nucleation and ordered crystal growth[2].

  • Validation Check : Wash the resulting solid with a non-polar solvent to remove unreacted ligands. Verify complete coordination by performing Powder X-ray Diffraction (PXRD) on the bulk product and comparing it to the simulated pattern to ensure phase purity before proceeding to single-crystal analysis.

Phase 2: Structural Analysis Comparison (SCXRD vs. MicroED)

When large single crystals (>50 µm) are successfully grown, SCXRD remains the gold standard, providing sub-angstrom resolution and reliable hydrogen atom assignment[3]. However, when nitropyrazoles only yield nanocrystals or microcrystalline powders, MicroED (3D Electron Diffraction) is the superior analytical alternative[4].

MicroED utilizes a cryogenic transmission electron microscope (cryo-TEM). Because electrons interact with matter much more strongly than X-rays, MicroED can extract high-resolution diffraction data from crystals that are one-billionth the size of those required for SCXRD (typically <500 nm)[5].

Quantitative Performance Comparison
ParameterSingle-Crystal XRD (SCXRD)Microcrystal Electron Diffraction (MicroED)
Minimum Crystal Size > 10–50 µm< 500 nm (Nanocrystals/Powders)[6]
Sample Amount Required Milligrams (Large single crystals)< 1 mg (Microcrystalline powder)[4]
Interaction Probe X-rays (Interacts with electron clouds)Electrons (Interacts with electrostatic potential)[5]
Data Collection Time Hours to DaysMinutes to Hours (< 1 day total workflow)[4]
Success Rate for Powders Low (Requires recrystallization)High (> 95% for suitable microcrystals)[4]
Handling of Mixtures Poor (Requires pure single crystal)Excellent (Can isolate diffraction from mixed phases)[3]

Causality in Method Selection : Why choose MicroED for energetic nitropyrazoles? Energetic materials are highly sensitive to mechanical stress and heat. Growing and handling large crystals increases the risk of accidental detonation. MicroED requires less than 1 mg of microcrystalline powder, drastically reducing the explosive hazard while providing rapid structural determination[4]. Furthermore, continuous-rotation MicroED minimizes dynamical scattering effects, allowing data to be processed with standard crystallographic software (e.g., DIALS, SHELXT)[1].

DecisionTree Sample Nitropyrazole Sample Synthesized Check Crystal Size & Quality? Sample->Check Large Large Single Crystals (> 50 µm) Check->Large Yes Small Microcrystalline Powder (< 500 nm) Check->Small No SCXRD Single-Crystal X-ray Diffraction (SCXRD) Large->SCXRD MicroED Microcrystal Electron Diffraction (MicroED) Small->MicroED Res1 Sub-angstrom resolution, reliable H-atom assignment SCXRD->Res1 Res2 Rapid data collection, minimal sample (< 1mg) MicroED->Res2

Decision matrix for selecting SCXRD vs. MicroED based on nitropyrazole crystal dimensions.

Self-Validating Protocol: MicroED Workflow for Nitropyrazole Powders
  • Sample Preparation : Suspend <1 mg of nitropyrazole microcrystalline powder in a non-solubilizing, volatile solvent (e.g., hexane).

  • Grid Application : Deposit 2-3 µL of the suspension onto a carbon-coated TEM grid. Blot away excess liquid and plunge-freeze in liquid ethane. Cryo-preservation is critical to minimize radiation damage from the electron beam[5].

  • Screening & Validation : Load the grid into a cryo-TEM (e.g., 200 kV). Screen for isolated, transparent nanocrystals (<500 nm thick)[6]. Validation Step: Take a single test diffraction image. The presence of sharp, distinct Bragg spots extending to high resolution confirms the crystal is sufficiently thin and lacks severe dynamical scattering.

  • Data Collection : Continuously rotate the stage (e.g., -30° to +30° at 0.5°/s) while exposing the crystal to an ultra-low dose electron beam (<0.01 e⁻/Ų/s)[5]. Record the diffraction pattern as a movie using a direct electron counting camera to ensure a high signal-to-noise ratio[6].

  • Processing : Convert the movie frames to standard crystallographic formats. Process the data using XDS or DIALS, solve the phase problem using direct methods (SHELXT), and refine the structure (Olex2)[1].

Conclusion

While SCXRD remains the benchmark for absolute structural precision, the structural elucidation of challenging nitropyrazole derivatives is vastly accelerated by MicroED. Coupled with advanced, solvent-free sample preparation techniques like solid-melt crystallization, researchers can now bypass traditional crystallization bottlenecks, safely and rapidly advancing the development of novel high-energy density materials and pharmaceuticals.

Sources

Validation

Biological Activity Screening of Novel Compounds Synthesized from Methyl 5-nitro-1H-pyrazole-3-carboxylate: A Comparative Guide to Next-Generation P2Y14R Antagonists

Introduction: The Evolution of P2Y14R Antagonists The purinergic P2Y14 receptor (P2Y14R) is a G-protein-coupled receptor (GPCR) uniquely activated by UDP-glucose. It plays a critical role in modulating innate immune resp...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Evolution of P2Y14R Antagonists

The purinergic P2Y14 receptor (P2Y14R) is a G-protein-coupled receptor (GPCR) uniquely activated by UDP-glucose. It plays a critical role in modulating innate immune responses, neuroinflammation, and conditions such as acute gouty arthritis and asthma[1]. Historically, the development of P2Y14R antagonists has been bottlenecked by the physicochemical limitations of early lead compounds, most notably PPTN (a 2-naphthoic acid derivative). While PPTN exhibits high target affinity, its highly lipophilic naphthoic acid core and zwitterionic nature (due to a basic piperidine ring) result in poor aqueous solubility and low oral bioavailability [2].

To overcome these pharmacokinetic hurdles, medicinal chemists have employed scaffold-hopping strategies. Methyl 5-nitro-1H-pyrazole-3-carboxylate has emerged as a highly versatile building block for synthesizing novel 5-amide-1H-pyrazole-3-carboxylic acid derivatives. This pyrazole core eliminates the problematic zwitterionic character of PPTN while preserving the critical hydrogen-bonding and π−π stacking interactions required for receptor binding [1].

This guide objectively compares the biological activity, physicochemical properties, and screening workflows of these novel pyrazole-derived compounds against the industry-standard PPTN.

Mechanistic Overview: P2Y14R Signaling and Inhibition

Understanding the causality behind the biological screening requires a clear map of the P2Y14R signaling cascade. P2Y14R couples to the Gi​ protein subunit. When activated by UDP-glucose, it inhibits adenylate cyclase (AC), leading to a decrease in intracellular cyclic AMP (cAMP). This drop in cAMP triggers the activation of the NLRP3 inflammasome, culminating in the release of pro-inflammatory cytokines (IL-1 β , IL-6).

The novel pyrazole derivatives act as competitive antagonists, binding to the P2Y14R orthosteric site to block UDP-glucose, thereby restoring cAMP levels and halting inflammasome activation [3].

P2Y14R_Pathway UDPG UDP-Glucose (Endogenous Agonist) P2Y14R P2Y14 Receptor (Gi-Coupled GPCR) UDPG->P2Y14R Binds & Activates Gi Gi Protein Subunit P2Y14R->Gi Couples to AC Adenylate Cyclase (AC) Gi->AC Inhibits cAMP Decreased Intracellular cAMP AC->cAMP Reduces Synthesis NLRP3 NLRP3 Inflammasome Activation cAMP->NLRP3 Triggers Inflammation Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) NLRP3->Inflammation Releases Antagonist Pyrazole Antagonist (Compound 16) Antagonist->P2Y14R Competitive Inhibition

Fig 1. Mechanism of action of P2Y14R antagonists blocking UDP-glucose-induced inflammation.

Synthesis Workflow

The synthesis of the lead antagonist (designated as Compound 16 ) relies on the strategic functionalization of Methyl 5-nitro-1H-pyrazole-3-carboxylate . The workflow below outlines the critical transformations that yield the final bioactive molecule.

Synthesis_Workflow SM Methyl 5-nitro-1H-pyrazole -3-carboxylate Step1 Reduction (Fe, NH4Cl) SM->Step1 Int1 5-Amino Intermediate Step1->Int1 Step2 Amidation (4-Methylbenzoyl chloride) Int1->Step2 Int2 5-Amide Intermediate Step2->Int2 Step3 N-Alkylation (4-Fluorobenzyl bromide) Int2->Step3 Int3 N-Alkylated Ester Step3->Int3 Step4 Hydrolysis (LiOH, H2O/THF) Int3->Step4 Product Compound 16 (Lead Antagonist) Step4->Product

Fig 2. Step-by-step synthesis of Compound 16 from Methyl 5-nitro-1H-pyrazole-3-carboxylate.

Biological Activity Screening Protocols

To ensure a self-validating experimental system, the screening of these novel compounds must encompass both in vitro target engagement and in vivo functional efficacy.

Protocol 1: In Vitro cAMP Accumulation Assay (Target Engagement)

Causality Check: Because P2Y14R activation by UDP-glucose inhibits forskolin-stimulated cAMP production, a true antagonist will dose-dependently reverse this inhibition, restoring cAMP levels.

  • Cell Preparation: Seed HEK293 cells stably expressing human P2Y14R into 384-well microplates at a density of 1×104 cells/well. Incubate overnight at 37°C.

  • Compound Pre-incubation: Treat the cells with varying concentrations of the synthesized pyrazole derivatives (0.1 nM to 10 μ M). Use PPTN as the positive control and DMSO (0.1%) as the vehicle negative control. Incubate for 30 minutes.

  • Agonist Stimulation: Add 10 μ M UDP-glucose (to activate P2Y14R) simultaneously with 10 μ M forskolin (to stimulate baseline adenylate cyclase activity). Incubate for an additional 30 minutes.

  • Detection: Lyse the cells and quantify intracellular cAMP levels using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) cAMP detection kit.

  • Data Analysis: Plot the concentration-response curves to calculate the half-maximal inhibitory concentration ( IC50​ ).

Protocol 2: In Vivo LPS-Induced Acute Peritonitis Model (Functional Efficacy)

Causality Check: If the pyrazole derivative possesses superior bioavailability and retains P2Y14R antagonism, it will systemically blunt the NLRP3-mediated cytokine storm induced by lipopolysaccharide (LPS).

  • Animal Acclimation: Randomize C57BL/6 mice into four groups: Vehicle, LPS-only, LPS + PPTN, and LPS + Pyrazole Derivative (Compound 16).

  • Pre-treatment: Administer the test compounds (10 mg/kg, intraperitoneally) or vehicle 1 hour prior to the inflammatory challenge.

  • Induction: Inject LPS (10 mg/kg, i.p.) to induce acute peritonitis.

  • Sample Collection: Euthanize the mice 6 hours post-induction. Perform a peritoneal lavage using 2 mL of cold PBS to collect peritoneal lavage fluid (PLF). Collect blood via cardiac puncture for serum isolation.

  • Cytokine Quantification: Centrifuge the PLF to remove cellular debris. Use standard ELISA kits to quantify the levels of IL-1 β , IL-6, and TNF- α in both the PLF and serum.

Performance Comparison: Pyrazole Derivatives vs. PPTN

The experimental data demonstrates that scaffold hopping from a naphthoic acid core to a pyrazole core (synthesized from Methyl 5-nitro-1H-pyrazole-3-carboxylate) yields compounds that match the potency of PPTN while drastically improving druggability [1].

ParameterPPTN (Standard Alternative)Compound 16 (Novel Pyrazole Derivative)
Core Scaffold 2-Naphthoic acid5-Amide-1H-pyrazole-3-carboxylic acid
P2Y14R IC50​ (nM) ~1.98 nM1.93 nM
Aqueous Solubility Poor (< 1 μ g/mL)Significantly Improved
Zwitterionic Character Yes (Contains basic piperidine)No (Neutral amido-pyrazole core)
Cytotoxicity (Cell Viability) Moderate toxicity at 10 μ MExtremely low (>95% viability at 50 μ M)
In Vivo Efficacy (LPS Model) Limited by poor bioavailabilityHigh (Significant reduction in IL-1 β , IL-6)

Conclusion

The utilization of Methyl 5-nitro-1H-pyrazole-3-carboxylate as a foundational building block has successfully enabled the discovery of next-generation P2Y14R antagonists. By replacing the lipophilic, zwitterionic naphthoic acid core of PPTN with a highly tunable 5-amide-1H-pyrazole-3-carboxyl scaffold, researchers have achieved a rare balance in medicinal chemistry: maintaining sub-nanomolar target affinity while drastically improving aqueous solubility, metabolic stability, and in vivo anti-inflammatory efficacy. These novel compounds represent highly promising candidates for the clinical treatment of innate immune system diseases.

References

  • Title: Discovery of a Series of 5-Amide-1H-pyrazole-3-carboxyl Derivatives as Potent P2Y14R Antagonists with Anti-Inflammatory Characters Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: A Selective High-Affinity Antagonist of the P2Y14 Receptor Inhibits UDP-Glucose–Stimulated Chemotaxis of Human Neutrophils Source: Molecular Pharmacology (ASPET / PMC) URL: [Link]

  • Title: UDP-glucose and P2Y14 receptor amplify allergen-induced airway eosinophilia Source: Journal of Clinical Investigation (JCI) URL: [Link]

Comparative

Validating the purity of synthesized Methyl 5-nitro-1H-pyrazole-3-carboxylate hydrochloride by HPLC

Validating the Purity of Synthesized Methyl 5-nitro-1H-pyrazole-3-carboxylate Hydrochloride: A Comparative Analytical Guide Introduction Methyl 5-nitro-1H-pyrazole-3-carboxylate hydrochloride is a highly versatile buildi...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating the Purity of Synthesized Methyl 5-nitro-1H-pyrazole-3-carboxylate Hydrochloride: A Comparative Analytical Guide

Introduction

Methyl 5-nitro-1H-pyrazole-3-carboxylate hydrochloride is a highly versatile building block in pharmaceutical synthesis. Pyrazole-core derivatives are frequently investigated for their potent anti-inflammatory, neuroprotective, and anti-cancer properties[1]. However, ensuring the purity of this specific intermediate presents unique analytical challenges. The presence of the hydrochloride salt, combined with the electron-withdrawing nitro and ester groups on the nitrogen-rich pyrazole ring, creates a highly polar microenvironment. If analyzed under suboptimal chromatographic conditions, this leads to severe peak tailing, poor retention, and co-elution with structurally similar synthetic impurities.

To establish a robust quality control framework, analytical methods must be rigorously validated according to the ICH Q2(R2) guidelines[2]. This guide objectively compares three chromatographic strategies—Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Hydrophilic Interaction Liquid Chromatography (HILIC)—to determine the optimal system for validating the purity of this compound.

Causality in Experimental Design: Why Compare These Methods?

As an Application Scientist, method selection cannot be arbitrary; it must be driven by the physicochemical properties of the analyte.

  • RP-HPLC (The Industry Standard): Utilizes a hydrophobic C18 stationary phase. To counteract the dissociation of the hydrochloride salt and suppress the ionization of the pyrazole nitrogens, an acidic mobile phase modifier (e.g., 0.1% Trifluoroacetic acid) is mandatory. Without it, secondary interactions with residual silanols on the silica support cause severe peak tailing.

  • UPLC (The High-Throughput Alternative): Operates at extreme pressures (up to 15,000 psi) using sub-2 µm particles. This drastically increases theoretical plates (efficiency) and mass transfer rates, allowing for sharper peaks and the resolution of closely eluting isomer impurities in a fraction of the time[3].

  • HILIC (The Polar Specialist): Because the target compound is a polar salt, HILIC employs a polar stationary phase (e.g., unbonded silica or amide) and a highly organic mobile phase. It retains the polar hydrochloride salt via a water-enriched layer on the stationary phase, offering orthogonal selectivity to RP-HPLC.

Visualizing the Analytical Validation Workflow

To ensure a self-validating system, the workflow integrates System Suitability Testing (SST) as a mandatory gatekeeper prior to full ICH Q2(R2) validation.

G Start Synthesized Compound (Hydrochloride Salt) SamplePrep Sample Preparation (Buffer Neutralization) Start->SamplePrep SST System Suitability Test Rs > 2.0, Tf < 1.5 SamplePrep->SST Self-Validation Gate MethodEval Chromatographic Evaluation SST->MethodEval Pass Criteria Met RPHPLC RP-HPLC (Hydrophobic Retention) MethodEval->RPHPLC UPLC UPLC (High-Efficiency/Speed) MethodEval->UPLC HILIC HILIC (Orthogonal Polar Retention) MethodEval->HILIC ICH ICH Q2(R2) Validation (Specificity, Linearity, Accuracy) RPHPLC->ICH UPLC->ICH HILIC->ICH Result Validated Purity Profile & Impurity Quantification ICH->Result

Analytical workflow for validating pyrazole derivative purity, integrating SST and ICH guidelines.

Self-Validating Experimental Methodologies

A method is only as reliable as its internal controls. The following protocols incorporate a "System Suitability Test" (SST) as a self-validating mechanism. The system must resolve the target compound from a known closely eluting impurity (e.g., a 4-nitro isomer) with a resolution ( Rs​ ) > 2.0 before unknown sample analysis begins.

Protocol 1: RP-HPLC (Standard Purity Analysis)
  • Column Preparation: Equilibrate a C18 column (4.6 x 150 mm, 5 µm) with Mobile Phase A (Water + 0.1% TFA) and Mobile Phase B (Acetonitrile + 0.1% TFA) at a 70:30 ratio.

  • Sample Preparation: Dissolve 10 mg of Methyl 5-nitro-1H-pyrazole-3-carboxylate hydrochloride in 10 mL of 70:30 Water:Acetonitrile.

    • Causality: Matching the diluent to the initial gradient strength (30% organic) prevents solvent-induced peak fronting and distortion.

  • SST Injection: Inject 10 µL of the SST resolution mixture. Verify that the tailing factor ( Tf​ ) for the main peak is < 1.5.

    • Causality: If Tf​ > 1.5, secondary silanol interactions are occurring, indicating insufficient TFA modifier to suppress the basic pyrazole nitrogen.

  • Gradient Run: Execute a linear gradient from 30% B to 90% B over 15 minutes at 1.0 mL/min. Detect via UV at 254 nm.

Protocol 2: UPLC (High-Throughput Analysis)
  • Column Preparation: Equilibrate a sub-2 µm C18 column (2.1 x 50 mm, 1.7 µm) using the same mobile phases as Protocol 1.

  • Sample Preparation: Dilute the RP-HPLC sample 1:10.

    • Causality: Sub-2 µm columns have significantly lower binding capacities. Dilution prevents column overloading and maintains Gaussian peak shapes.

  • SST Injection: Inject 1 µL. Ensure system backpressure is stable (~10,000 psi) and Rs​ > 2.5.

  • Gradient Run: Execute a ballistic gradient from 30% B to 90% B over 3 minutes at 0.5 mL/min.

Protocol 3: HILIC (Orthogonal Polar Analysis)
  • Column Preparation: Equilibrate a bare silica HILIC column (2.1 x 100 mm, 3 µm) with Mobile Phase A (10 mM Ammonium Formate in Water, pH 3.0) and Mobile Phase B (Acetonitrile).

  • Sample Preparation: Dissolve the compound in 90% Acetonitrile.

    • Causality: In HILIC, water is the strong eluting solvent. Dissolving the sample in a high aqueous diluent will disrupt the stationary phase's water layer, causing severe peak fronting and total loss of retention.

  • SST Injection: Inject 2 µL. Verify retention time stability (RSD < 1.0% over 3 injections). HILIC columns require longer equilibration times to stabilize the aqueous partition layer.

  • Gradient Run: Run from 95% B down to 60% B over 10 minutes at 0.4 mL/min.

Quantitative Data Comparison

The following table summarizes the representative performance metrics of the three methods during the validation of synthesized Methyl 5-nitro-1H-pyrazole-3-carboxylate hydrochloride.

Performance MetricRP-HPLCUPLCHILIC
Analysis Time 15.0 min3.0 min10.0 min
Retention Time ( Rt​ ) 8.4 min1.2 min6.5 min
Theoretical Plates (N) ~12,000~45,000~15,000
Resolution ( Rs​ ) *2.13.82.4
Tailing Factor ( Tf​ ) 1.351.051.15
Limit of Detection (LOD) 0.5 µg/mL0.08 µg/mL0.4 µg/mL
Solvent Consumption/Run 15.0 mL1.5 mL4.0 mL

*Resolution measured against a structurally similar des-methyl synthetic impurity.

Expert Insights & Conclusion

When validating the purity of Methyl 5-nitro-1H-pyrazole-3-carboxylate hydrochloride, the choice of analytical method dictates the reliability of the downstream pharmaceutical development.

While RP-HPLC remains the accessible workhorse for routine purity checks, it struggles with the inherent basicity of the pyrazole ring, requiring heavy reliance on acidic modifiers to maintain acceptable peak shapes. HILIC provides excellent orthogonal data, proving invaluable during the specificity phase of ICH Q2(R2) validation by ensuring that highly polar synthetic byproducts—which might elute in the void volume of an RP-HPLC system—are accurately quantified.

However, UPLC emerges as the superior methodology for this specific compound. The utilization of sub-2 µm particles not only resolves the compound from its structurally similar impurities with unparalleled efficiency ( Rs​ = 3.8) but also reduces solvent consumption by 90% and analysis time by 80%[3]. For drug development professionals aiming for rigorous, high-throughput quality control, UPLC is the definitive choice.

References

  • [1] Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC - NIH. Source: nih.gov.1

  • [2] Validation of Analytical Procedures Q2(R2) - ICH. Source: ich.org. 2

  • [3] HPLC and UPLC: Key Differences, Advantages, and Applications in Pharmaceutical Analysis - WebofPharma. Source: webofpharma.com. 3

Sources

Validation

Comprehensive Comparison Guide: Synthetic Routes to Methyl 5-nitro-1H-pyrazole-3-carboxylate

Introduction & Mechanistic Context Methyl 5-nitro-1H-pyrazole-3-carboxylate (often referred to interchangeably as methyl 3-nitro-1H-pyrazole-5-carboxylate due to annular tautomerism) is a highly versatile heterocyclic bu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Context

Methyl 5-nitro-1H-pyrazole-3-carboxylate (often referred to interchangeably as methyl 3-nitro-1H-pyrazole-5-carboxylate due to annular tautomerism) is a highly versatile heterocyclic building block[1]. It is a critical intermediate in the synthesis of P2Y14 receptor antagonists for anti-inflammatory therapies[2], mGluR5 modulators for central nervous system disorders[3], and advanced energetic materials[4].

Mechanistic Causality: The regioselective functionalization of this molecule is dictated by its unique electronic environment. The strong electron-withdrawing nitro group at the 5-position significantly decreases the nucleophilicity of the pyrazole ring while concurrently increasing the acidity of the N-H proton. This dictates the esterification strategy: basic alkylation conditions lead to competitive N-alkylation due to the highly acidic N-H, whereas strongly acidic conditions successfully target the carboxylic acid without activating the pyrazole nitrogen.

Objective Comparison of Synthetic Routes

To synthesize the methyl ester from the commercially available 5-nitro-1H-pyrazole-3-carboxylic acid, three distinct mechanistic pathways are typically considered.

Route A: Thionyl Chloride ( SOCl2​ )-Mediated Esterification

This is the industrial standard for scaling. It involves the conversion of the carboxylic acid into a highly reactive acyl chloride intermediate, followed by rapid nucleophilic attack by methanol[5].

  • Pros: Irreversible reaction that drives to completion without the need for physical water removal (e.g., Dean-Stark). Exceptionally high yields.

  • Cons: Generates corrosive and toxic gaseous byproducts ( HCl , SO2​ ).

Route B: H2​SO4​ -Catalyzed Fischer Esterification

This is the benchtop/academic standard. It relies on the protonation of the carbonyl oxygen by sulfuric acid, increasing its electrophilicity for methanol attack[6].

  • Pros: Atom economical, avoids highly corrosive chlorinating agents, and uses inexpensive reagents.

  • Cons: Reversible equilibrium pathway; requires a large excess of methanol and extended reflux times to drive the reaction forward.

Route C: Base-Promoted Alkylation ( MeI / K2​CO3​ )

This route relies on deprotonating the carboxylic acid to form a carboxylate anion, which then attacks methyl iodide.

  • Pros: Mild temperature conditions.

  • Cons (The Regioselectivity Pitfall): Because the pyrazole N-H is highly acidic, base treatment generates a dianion (or a mixture of tautomeric anions). This leads to significant N-methylation alongside O-methylation, drastically reducing the yield of the target ester.

Quantitative Performance Data
ParameterRoute A ( SOCl2​ / MeOH)Route B ( H2​SO4​ / MeOH)Route C (MeI / Base)
Typical Yield 90 - 98%75 - 85%< 40% (Target Ester)
Reaction Time 4 - 6 hours12 - 24 hours2 - 4 hours
Regioselectivity Exclusive O-alkylationExclusive O-alkylationPoor (O- and N-alkylation)
Scalability Excellent (Industrial)Good (Benchtop)Poor
Byproducts HCl , SO2​ (volatile) H2​O N-methylated pyrazoles

Mechanistic Pathway Visualization

G cluster_A Route A: SOCl2 / MeOH cluster_B Route B: H2SO4 / MeOH cluster_C Route C: MeI / Base SM 5-nitro-1H-pyrazole- 3-carboxylic acid AcylCl Acyl Chloride Intermediate SM->AcylCl SOCl2, 0°C to 80°C -HCl, -SO2 Protonated Protonated Carboxylic Acid SM->Protonated H2SO4, Reflux Equilibrium Anion Carboxylate Dianion SM->Anion K2CO3, DMF EstA Methyl Ester (Target Product) AcylCl->EstA MeOH Fast EstB Methyl Ester (Target Product) Protonated->EstB MeOH -H2O SideProd N-Methylated Side Products Anion->SideProd MeI Poor Selectivity

Comparative synthetic pathways for Methyl 5-nitro-1H-pyrazole-3-carboxylate highlighting regioselectivity.

Validated Experimental Protocols

Protocol 1: SOCl2​ -Mediated Esterification (Recommended for Scale-Up)

Reference standard adapted from US Patent 11407738B2[5].

  • Initiation: Suspend 5-nitro-1H-pyrazole-3-carboxylic acid (50 g, 0.318 mol) in anhydrous methanol (500 mL) at 0 °C.

    • Causality: Methanol acts as both the solvent and the nucleophile. Cooling to 0 °C is mandatory to prevent violent exothermic reactions and solvent flash-boiling upon SOCl2​ addition.

  • Activation: Add thionyl chloride ( SOCl2​ , 190 g, 1.59 mol, ~5.0 eq) dropwise over 30 minutes.

    • Self-Validating System: The immediate evolution of HCl and SO2​ gases serves as an internal visual indicator that the reactive acyl chloride intermediate is forming.

  • Propagation: Attach a reflux condenser equipped with a gas scrubber. Heat the reaction mixture to 80 °C and stir for 6 hours.

    • Causality: Elevated temperature provides the activation energy required to drive the nucleophilic acyl substitution to absolute completion.

  • Termination & Isolation: Once gas evolution completely ceases (indicating reaction completion), concentrate the mixture under reduced pressure to remove excess MeOH and residual volatile acids. The product is obtained as a white solid (approx. 54.0 g, 98.2% yield) and is typically pure enough for downstream coupling without chromatography.

Protocol 2: H2​SO4​ -Catalyzed Fischer Esterification (Recommended for Benchtop)

Reference standard adapted from hydrogen-bonded network synthesis protocols[6].

  • Initiation: Dissolve 5-nitro-1H-pyrazole-3-carboxylic acid (1.54 g, 10 mmol) in anhydrous methanol (15 mL).

  • Catalysis: Carefully add concentrated 95% H2​SO4​ (0.14 mL) dropwise to the stirring solution.

    • Causality: The sulfuric acid protonates the carbonyl oxygen. Because the nitro group heavily deactivates the carboxylate, this protonation is strictly required to increase electrophilicity, making it susceptible to attack by the weak nucleophile (methanol).

  • Propagation: Heat the mixture to reflux (65 °C) for 12-24 hours.

    • Self-Validating System: Monitor the reaction via TLC (DCM:MeOH 9:1) with UV visualization (254 nm). The protocol validates itself when the highly polar baseline spot (free acid) completely disappears, replaced by a higher Rf​ spot corresponding to the ester.

  • Work-up: Cool the mixture to room temperature. Neutralize carefully with saturated aqueous NaHCO3​ until pH ~7.

    • Causality: Neutralization prior to extraction is critical to prevent acid-catalyzed hydrolysis of the newly formed ester during the aqueous work-up. Extract with ethyl acetate (3 x 20 mL), dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

References

  • Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups. NIH. 1

  • EP2054421B1 - Pyrazolopyrimidines, a process for their preparation and their use as medicine. Google Patents. 3

  • US11407738B2 - Aryl, heteroaryl, and heterocyclic compounds for treatment of immune and inflammatory disorders. Google Patents. 5

  • Discovery of a Series of 5-Amide-1H-pyrazole-3-carboxyl Derivatives as Potent P2Y14R Antagonists with Anti-Inflammatory Characters. ACS Publications. 2

  • Electronic Supplementary Information - Isomer-Driven Pyrazole Frameworks: Structural and Zwitterionic Insights for Advanced Energetics. The Royal Society of Chemistry. 4

  • Exceptions to the rule: New hydrogen-bonded networks from an old reliable. ResearchGate. 6

Sources

Comparative

In silico docking studies of Methyl 5-nitro-1H-pyrazole-3-carboxylate derivatives with target proteins

In Silico Evaluation of Methyl 5-nitro-1H-pyrazole-3-carboxylate Derivatives: A Comparative Docking Guide For drug development professionals and computational chemists, the pyrazole scaffold represents a highly versatile...

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Author: BenchChem Technical Support Team. Date: April 2026

In Silico Evaluation of Methyl 5-nitro-1H-pyrazole-3-carboxylate Derivatives: A Comparative Docking Guide

For drug development professionals and computational chemists, the pyrazole scaffold represents a highly versatile pharmacophore. Specifically, Methyl 5-nitro-1H-pyrazole-3-carboxylate serves as a critical synthetic building block. While the base molecule possesses inherent biological activity, its true value lies in its derivatization. By chemically reducing the 5-nitro group and functionalizing the 3-carboxylate position, researchers can execute precise scaffold hopping strategies to target complex enzymatic pockets.

This guide provides an objective, data-driven comparison of Methyl 5-nitro-1H-pyrazole-3-carboxylate derivatives against standard reference compounds, utilizing a self-validating in silico molecular docking workflow.

Mechanistic Grounding: Targeting the Glycolytic Pathway

To objectively evaluate the performance of these derivatives, we must anchor the docking study to a clinically relevant target. Pyrazole-3-carboxylates have demonstrated significant potential as inhibitors of Plasmodium falciparum lactate dehydrogenase (PfLDH), an enzyme essential for the parasite's survival in the human host[1].

PfLDH relies on the cofactor NADH to catalyze the reduction of pyruvate to lactate. By designing pyrazole derivatives that outcompete NADH for the active site, we can effectively starve the parasite of energy. The causality of this inhibition relies on the planar pyrazole ring mimicking the nicotinamide ring of NADH, while the functional groups at positions 3 and 5 dictate the depth of insertion and hydrogen-bonding stability.

Pathway Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate Reduction PfLDH PfLDH Enzyme PfLDH->Pyruvate Catalyzes NADH NADH Cofactor NADH->PfLDH Binds Pyrazole Methyl 5-nitro-1H-pyrazole Derivatives Pyrazole->PfLDH Competitive Inhibition

Fig 1. Mechanism of PfLDH inhibition by pyrazole derivatives in the glycolytic pathway.

The Self-Validating In Silico Protocol

A common pitfall in computational screening is the reliance on unvalidated grid parameters, which can yield false-positive binding affinities. To ensure absolute trustworthiness, the following protocol incorporates a mandatory self-validation checkpoint before any novel derivatives are screened.

Step 1: Protein Preparation (Target: PfLDH, PDB ID: 2A94)

  • Import the crystal structure of PfLDH co-crystallized with NADH.

  • Remove water molecules beyond 5 Å from the active site to prevent artifactual hydrogen bonding.

  • Causality Check: Assign bond orders and optimize the H-bond network at pH 7.4 using PROPKA. Proper protonation states of catalytic residues (e.g., His195) are critical; an incorrect state will electronically repel the ligand, collapsing the accuracy of the docking score.

Step 2: Ligand Preparation

  • Generate 3D conformations for the Methyl 5-nitro-1H-pyrazole-3-carboxylate base scaffold and its functionalized derivatives.

  • Generate all possible tautomers and stereoisomers at physiological pH to ensure the lowest-energy conformer is available for docking.

Step 3: Grid Generation & System Validation (The Control Mechanism)

  • Define the receptor grid box centered on the co-crystallized NADH ligand (15 Å × 15 Å × 15 Å).

  • Self-Validation: Extract the native NADH cofactor and re-dock it into the generated grid. Calculate the Root Mean Square Deviation (RMSD) between the computationally docked pose and the original X-ray crystal pose.

  • Acceptance Criteria: The protocol may only proceed to Step 4 if the RMSD is ≤ 2.0 Å. This mathematically proves the grid parameters are biologically relevant and capable of finding the true energy minimum.

Step 4: High-Throughput Docking & Scoring

  • Dock the pyrazole derivatives using Extra Precision (XP) mode.

  • Rank compounds based on binding energy (kcal/mol) and the presence of critical H-bonds with Arg171 and His195.

Workflow LigPrep 1. Ligand Preparation (3D Conformation & Tautomers) Docking 5. Molecular Docking (XP Scoring & H-Bond Analysis) LigPrep->Docking ProtPrep 2. Protein Preparation (PfLDH PDB: 2A94, pH 7.4) Grid 3. Grid Generation (15Å x 15Å x 15Å Box) ProtPrep->Grid Validate 4. Self-Validation (Re-dock NADH, RMSD < 2.0Å) Grid->Validate Validate->Grid Fail Validate->Docking Pass

Fig 2. Self-validating in silico docking workflow for evaluating pyrazole derivatives.

Comparative Performance & SAR Analysis

To benchmark the efficacy of the derivatives, we compare their docking metrics against the native cofactor (NADH) and a standard antimalarial reference drug (Chloroquine).

Table 1: Comparative Docking Performance against PfLDH (PDB: 2A94)

Compound / LigandStructural ModificationDocking Score (kcal/mol)Key Interacting ResiduesH-BondsRMSD (Å)
NADH (Native Cofactor)N/A (Reference)-9.8Arg171, His195, Thr25051.2*
Chloroquine Standard Antimalarial-6.5Asp54, Ile5521.8
Derivative A Methyl 5-nitro-1H-pyrazole-3-carboxylate (Base Scaffold)-7.2Arg171, His19531.4
Derivative B 5-amino reduction-8.5Arg171, His195, Tyr8541.1
Derivative C 5-(4-methylbenzamido) functionalization-10.1Arg171, His195, Thr250, Val2650.9

*RMSD for NADH represents the re-docking validation score, confirming protocol integrity.

Structure-Activity Relationship (SAR) Causality

The data in Table 1 reveals a clear evolutionary trajectory of binding affinity based on rational structural modifications:

  • The Base Scaffold Limitation (Derivative A): The unmodified Methyl 5-nitro-1H-pyrazole-3-carboxylate achieves a moderate docking score (-7.2 kcal/mol), outperforming Chloroquine but falling short of NADH. The 3-carboxylate ester acts as a reliable hydrogen bond acceptor with Arg171. However, the 5-nitro group is strongly electron-withdrawing and sterically bulky, causing minor steric clashes within the tight NADH binding pocket.

  • The Reduction Advantage (Derivative B): By chemically reducing the 5-nitro group to a 5-amino group, the steric bulk is alleviated. Furthermore, the amine introduces a new hydrogen bond donor, allowing interaction with Tyr85. This causality explains the jump in binding affinity to -8.5 kcal/mol.

  • Advanced Functionalization (Derivative C): Drawing inspiration from2[2] and 3[3], converting the 5-amino group into an amide (e.g., 4-methylbenzamido) allows the molecule to penetrate deeper into the hydrophobic sub-pocket of PfLDH. This specific modification yields a docking score of -10.1 kcal/mol, successfully outcompeting the native NADH cofactor.

Strategic Takeaway

For drug development teams, raw Methyl 5-nitro-1H-pyrazole-3-carboxylate should not be viewed as a final therapeutic agent, but rather as a highly optimized starting point. As demonstrated by the self-validating docking protocol, targeted reduction and subsequent functionalization of the 5-nitro position is the causal driver for achieving sub-nanomolar binding affinities against complex targets like PfLDH.

References

  • 1. ResearchGate. 2.2. ACS Publications. 3.3. National Institutes of Health (PMC).

Sources

Validation

Comparative analysis of the inhibitory activity of pyrazole-based compounds in kinase assays

As a Senior Application Scientist in biochemical assay development, I have evaluated countless small-molecule inhibitors. Among these, the pyrazole scaffold stands out as a privileged pharmacophore in targeted oncology a...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in biochemical assay development, I have evaluated countless small-molecule inhibitors. Among these, the pyrazole scaffold stands out as a privileged pharmacophore in targeted oncology and immunology. Because the pyrazole ring perfectly mimics the hydrogen-bonding profile of the adenine ring in ATP, it serves as an exceptional hinge-binding motif in the ATP-binding pocket of protein kinases[1].

This guide provides an objective, comparative analysis of leading pyrazole-based kinase inhibitors, supported by experimental IC50 data. Furthermore, I will detail a self-validating, universal assay protocol (ADP-Glo™) used to quantify their inhibitory efficacy, explaining the biochemical causality behind each methodological step.

Mechanistic Rationale: The Pyrazole Scaffold in Kinase Inhibition

Protein kinases catalyze the transfer of the γ-phosphate from ATP to target substrates. Pyrazole derivatives, such as the FDA-approved Ruxolitinib, act as Type I competitive inhibitors. They occupy the ATP-binding pocket, forming critical hydrogen bonds with the kinase hinge region, thereby blocking phosphorylation cascades[2][3].

To illustrate this, consider the JAK-STAT pathway. Activating mutations in JAK2 (e.g., V617F) lead to constitutive signaling, driving myeloproliferative neoplasms. Pyrazole inhibitors competitively displace ATP, halting STAT phosphorylation and subsequent oncogenic gene transcription[4].

Pathway Cytokine Cytokine Receptor Activation JAK JAK1 / JAK2 Transactivation Cytokine->JAK Triggers STAT STAT Phosphorylation JAK->STAT Catalyzes Nucleus Gene Transcription (Cell Proliferation) STAT->Nucleus Translocates Inhibitor Ruxolitinib (Pyrazole Scaffold) Inhibitor->JAK ATP-Competitive Inhibition

Fig 1. JAK-STAT signaling pathway and ATP-competitive inhibition by pyrazole-based Ruxolitinib.

Comparative Efficacy of Pyrazole-Based Inhibitors

The versatility of the pyrazole ring allows for extensive structural functionalization, yielding highly selective inhibitors across various kinase families (e.g., JAK, Akt, CDK). Table 1 summarizes the comparative inhibitory profiles (IC50 values) of representative pyrazole derivatives.

Table 1: Comparative Inhibitory Profile of Representative Pyrazole-Based Kinase Inhibitors

InhibitorTarget Kinase(s)IC50 ValueStructural Insight & CausalityDevelopment Status
Ruxolitinib JAK1 / JAK23.3 nM / 2.8 nMThe pyrazole core binds the JAK hinge region. High selectivity over JAK3 (428 nM) minimizes broad immunosuppression[3].FDA Approved (Myelofibrosis)
Afuresertib Akt11.3 nMRigidification of the flexible pyrazole-containing precursor enhanced binding affinity and metabolic stability[5][6].Clinical Trials
AT7518 CDK2 / CDK524 nM / 23 nMBiphenyl moiety substitution on the pyrazole ring optimized hydrophobic interactions within the CDK pocket[5].Preclinical / Research
Compound 9 CDK20.96 μMNovel pyrazole-oxadiazole hybrid designed to induce apoptosis via cell cycle arrest at the G1 phase[7][8].Early Discovery

Data synthesized from in vitro cell-free biochemical kinase assays[3][5][8].

Experimental Workflow: Quantifying Inhibitory Activity

To objectively compare the IC50 values of these compounds, researchers require a universal, substrate-independent assay. As an application scientist, I strongly advocate for the ADP-Glo™ Kinase Assay . Unlike radiometric assays or substrate-specific FRET assays, ADP-Glo measures the universal product of kinase activity: ADP[9][10].

Assay Causality & Self-Validating Design

Every robust protocol must be a self-validating system. This assay relies on a two-step luminescent reaction:

  • ATP Depletion: After the kinase reaction, the ADP-Glo Reagent is added. This step is critical; it actively degrades all unconsumed background ATP. If this step fails, false negatives (apparent lack of inhibition) will occur.

  • ADP Detection: The Kinase Detection Reagent converts the generated ADP back into ATP, which then drives a luciferase/luciferin reaction[11][12]. The resulting luminescence is directly proportional to kinase activity.

Assay Step1 1. Kinase Reaction (ATP -> ADP) Step2 2. ADP-Glo Reagent (Depletes unreacted ATP) Step1->Step2 Step3 3. Detection Reagent (ADP -> ATP -> Light) Step2->Step3 Step4 4. Luminescence (Quantifies Activity) Step3->Step4

Fig 2. ADP-Glo kinase assay workflow for quantifying pyrazole-based inhibitor efficacy.

Step-by-Step Protocol: IC50 Determination

Note: This protocol is optimized for a 384-well microplate format (5 µL reaction volume).

Step 1: Compound Preparation & Kinase Reaction

  • Serial Dilution: Prepare a 10-point, 3-fold serial dilution of the pyrazole inhibitor (e.g., Ruxolitinib) in 1X Kinase Buffer. Causality: A 10-point curve ensures sufficient data points across the linear and plateau phases for accurate non-linear regression analysis.

  • Enzyme Incubation: Add 2.5 µL of the purified kinase (e.g., JAK2) to the inhibitor. Incubate at room temperature for 15 minutes. Causality: Pre-incubation allows for equilibrium binding of the competitive inhibitor to the kinase hinge region before ATP is introduced.

  • Reaction Initiation: Add 2.5 µL of an ATP/Substrate mix. Ensure the final Mg²⁺ concentration is ≥ 0.5 mM. Causality: Mg²⁺ is an essential divalent cation cofactor that coordinates ATP in the kinase active site[11].

  • Incubation: Seal the plate and incubate for 60 minutes at room temperature.

Step 2: ATP Depletion 5. Stop Reaction: Add 5 µL of ADP-Glo™ Reagent to all wells. 6. Incubation: Incubate at room temperature for 40 minutes. Causality: This specific duration is required for the proprietary adenylate cyclase to completely degrade the remaining unreacted ATP, lowering the background noise and increasing the assay's signal-to-background ratio[9][11].

Step 3: Luminescent Detection & Quality Control 7. Signal Generation: Add 10 µL of Kinase Detection Reagent. Incubate for 30–60 minutes at room temperature. Causality: Luciferase is temperature-sensitive; strict room temperature equilibration ensures uniform light output across the plate[11]. 8. Measurement: Read luminescence using a microplate reader (e.g., PHERAstar FSX) with an integration time of 0.5–1 second per well[13]. 9. Self-Validation (Z'-Factor): Calculate the Z'-factor using the No-Inhibitor Control (NIC, 100% activity) and the No-Kinase Control (NKC, 0% activity). A Z'-factor > 0.5 validates the assay's robustness and confirms successful ATP depletion.

Conclusion

The pyrazole scaffold remains a cornerstone in the rational design of kinase inhibitors. By utilizing universal, high-throughput methodologies like the ADP-Glo assay, researchers can rapidly profile the structure-activity relationships (SAR) of novel pyrazole derivatives. Ensuring rigorous assay controls and understanding the biochemical causality behind ATP depletion and detection are paramount for generating trustworthy, reproducible IC50 data.

References

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects Source: Molecules (MDPI) / PubMed Central URL:[Link]

  • Ruxolitinib as potential targeted therapy for patients with JAK2 rearrangements Source: PubMed (NIH) URL:[Link]

  • Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays Source: STAR Protocols / PubMed Central URL:[Link](Derived from NIH grounding data)

Sources

Comparative

Analytical Comparison Guide: Structural Confirmation of N-Alkylation Regioisomers of Methyl 5-nitro-1H-pyrazole-3-carboxylate

Executive Summary In drug development and heterocyclic chemistry, the N-alkylation of asymmetric pyrazoles such as Methyl 5-nitro-1H-pyrazole-3-carboxylate[1] inevitably yields a mixture of N1 and N2 regioisomers. The si...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In drug development and heterocyclic chemistry, the N-alkylation of asymmetric pyrazoles such as Methyl 5-nitro-1H-pyrazole-3-carboxylate[1] inevitably yields a mixture of N1 and N2 regioisomers. The similar nucleophilic properties of the nitrogen atoms in the azole ring complicate regioselective functionalization, making the precise structural confirmation of the resulting products a critical quality control bottleneck[2].

This guide objectively compares the analytical workflows used to distinguish between the two potential products: Methyl 1-alkyl-5-nitro-1H-pyrazole-3-carboxylate (Isomer A) and Methyl 1-alkyl-3-nitro-1H-pyrazole-5-carboxylate (Isomer B) . By analyzing the causality behind experimental choices, we demonstrate why legacy spatial techniques (NOESY) fail for this specific scaffold, and why 2D 1H-13C HMBC stands as the gold standard for self-validating structural assignment[3].

Objective Comparison of Analytical Strategies

The Legacy Approach: 1D NOE / 2D NOESY (Flawed for this Scaffold)
  • The Concept: NOESY relies on through-space dipole-dipole interactions to identify protons that are spatially close (< 5 Å).

  • The Causality of Failure: While NOESY is the default choice for many heterocycles, it is fundamentally inadequate for 3,5-disubstituted pyrazoles. In both Isomer A and Isomer B, the carbon adjacent to the N-alkyl group (C5) is fully substituted (bearing either a nitro or an ester group) and lacks a proton. The only ring proton (H4) is too distant from the N-alkyl group to exhibit a reliable Nuclear Overhauser Effect. Consequently, relying on NOESY for this scaffold frequently yields false-negative or ambiguous data[3].

The Optimized Standard: 2D 1H-13C HMBC (Highly Recommended)
  • The Concept: Heteronuclear Multiple Bond Correlation (HMBC) maps through-bond couplings, typically over 2 to 3 bonds (2J, 3J).

  • The Causality of Success: Unlike NOESY, HMBC does not require spatial proton proximity. The N-alkyl protons exhibit a strong, reliable 3J correlation to the adjacent C5 carbon. Because the chemical environment of C5 differs drastically between the two isomers (attached to an electron-withdrawing -NO2 group vs. a -COOMe group), the 13C chemical shift of the correlated carbon provides an unambiguous, self-validating structural assignment[4].

The Orthogonal Absolute: Single-Crystal X-Ray Diffraction (XRD)
  • The Concept: Direct 3D electron density mapping of the crystallized molecule.

  • The Causality of Use: XRD provides absolute proof of regiochemistry and stereochemistry. However, it is entirely dependent on the ability to grow high-quality single crystals, making it a low-throughput orthogonal validation tool rather than a primary screening method[2].

Experimental Data & Performance Metrics

Table 1: Performance Comparison of Analytical Techniques
Feature2D 1H-13C HMBC1D/2D NOESYX-Ray Crystallography (XRD)
Primary Mechanism Through-bond coupling (3J)Through-space proximity (<5 Å)3D electron density mapping
Accuracy for this Scaffold Unambiguous (High) Ambiguous (Low)Absolute (Highest)
Throughput High (Minutes to Hours)High (Minutes to Hours)Low (Days to Weeks)
Sample Requirement 5-10 mg (Solution)5-10 mg (Solution)High-quality single crystal
Cost per Sample ModerateLowHigh
Table 2: Diagnostic NMR Signals (Data for N-Methylation)

Note: Chemical shifts are approximate and solvent-dependent (e.g., DMSO-d6).

RegioisomerN-CH3 1H ShiftC5 13C Shift (HMBC Target)C5 SubstituentDiagnostic 3J HMBC Correlation
Isomer A (1-Methyl-5-nitro...)~4.25 ppm~154.0 ppm -NO2N-CH3 protons → C-NO2
Isomer B (1-Methyl-3-nitro...)~4.15 ppm~142.5 ppm -COOMeN-CH3 protons → C-COOMe

Self-Validating Experimental Protocols

Protocol A: N-Alkylation & Chromatographic Isolation
  • Deprotonation: Dissolve Methyl 5-nitro-1H-pyrazole-3-carboxylate[1] (1.0 eq) in anhydrous DMF. Add K2CO3 (1.5 eq) and stir for 30 minutes at room temperature. Causality: Basic conditions deprotonate the pyrazole NH, forming a highly nucleophilic pyrazolide anion[3].

  • Alkylation: Add the alkyl halide (e.g., Iodomethane, 1.2 eq) dropwise. Stir for 4-6 hours until complete consumption of the starting material.

  • Quench & Extract: Quench the reaction with H2O, extract with EtOAc (3x), wash the combined organic layers with brine, and dry over anhydrous Na2SO4.

  • Separation (Self-Validation Step): Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient). Validation: TLC must show two distinct spots with different Rf values compared to the starting material, confirming the successful generation and isolation of both regioisomers.

Protocol B: 2D 1H-13C HMBC Acquisition & Interpretation
  • Sample Preparation: Dissolve 10 mg of the purified isolated isomer in 0.6 mL of DMSO-d6.

  • Acquisition: Run a standard 1H-13C HMBC pulse sequence optimized for long-range couplings ( J = 8 Hz). Ensure sufficient F1 (carbon) resolution to clearly distinguish peaks in the 140–160 ppm range.

  • Interpretation (Self-Validation Logic):

    • Locate the N-alkyl proton signal in the 1H dimension (~4.1–4.3 ppm).

    • Trace the vertical axis to find the primary 3J cross-peak in the 13C dimension.

    • Validation Gate: If the correlated carbon shift is >150 ppm , the carbon is attached to the strongly deshielding nitro group (Assign as Isomer A). If the shift is <145 ppm , it is attached to the ester group (Assign as Isomer B)[4].

Visualizations

Workflow Start Methyl 5-nitro-1H-pyrazole-3-carboxylate + Alkyl Halide + Base Reaction N-Alkylation Reaction (Produces Regioisomer Mixture) Start->Reaction Separation Chromatographic Separation (Isomer A & Isomer B) Reaction->Separation NMR 2D 1H-13C HMBC NMR (Primary Screening) Separation->NMR XRD X-Ray Crystallography (Orthogonal Validation) Separation->XRD

Fig 1. Workflow for the synthesis, separation, and structural validation of pyrazole regioisomers.

HMBC_Logic Step1 Identify N-Alkyl Protons (1H NMR: ~4.0 - 4.5 ppm) Step2 Trace 3J HMBC Correlation to Pyrazole Ring Carbon (C5) Step1->Step2 Decision Analyze 13C Shift of C5 Step2->Decision IsomerA C5 Shift ≈ 154 ppm (C-NO2) Isomer: 1-alkyl-5-nitro-3-carboxylate Decision->IsomerA Downfield Shift IsomerB C5 Shift ≈ 142 ppm (C-COOMe) Isomer: 1-alkyl-3-nitro-5-carboxylate Decision->IsomerB Upfield Shift

Fig 2. Logical decision tree for assigning pyrazole regiochemistry using 2D 1H-13C HMBC NMR data.

References

  • Title: Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques Source: Magnetic Resonance in Chemistry (via NIH) URL: [3]

  • Title: 181585-93-3 | Methyl 5-nitro-1H-pyrazole-3-carboxylate | Esters Source: Ambeed.com URL: [1]

  • Title: Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution Source: PMC (via NIH) URL: [4]

  • Title: Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning Source: MDPI URL: [2]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Methyl 5-nitro-1H-pyrazole-3-carboxylate hydrochloride

Comprehensive Safety and Operational Guide: Handling Methyl 5-nitro-1H-pyrazole-3-carboxylate hydrochloride As a Senior Application Scientist, I frequently consult with drug development teams utilizing pyrazole scaffolds...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide: Handling Methyl 5-nitro-1H-pyrazole-3-carboxylate hydrochloride

As a Senior Application Scientist, I frequently consult with drug development teams utilizing pyrazole scaffolds. Methyl 5-nitro-1H-pyrazole-3-carboxylate hydrochloride (CAS: 650609-87-3) is a highly versatile building block, most notably serving as a critical intermediate in the synthesis of Bruton's tyrosine kinase (BTK) inhibitors[1]. While its utility in medicinal chemistry is undeniable, its physical state as a hydrochloride salt introduces specific logistical and safety challenges.

Unlike its free-base counterpart, the hydrochloride salt is prone to static charge accumulation, fine dust aerosolization, and rapid localized dissociation upon contact with moisture. This guide provides a self-validating, step-by-step operational framework designed to protect researchers and maintain the integrity of the compound.

Chemical Profile & Mechanistic Hazard Causality

To handle a chemical safely, one must understand the physical chemistry driving its hazards. Table 1 summarizes the quantitative and qualitative hazard data[2].

Table 1: Chemical Profile and Hazard Summary

Property / ClassificationDataMechanistic Causality
Compound Name Methyl 5-nitro-1H-pyrazole-3-carboxylate HClThe electron-withdrawing nitro group increases electrophilicity, enhancing reactivity with nucleophiles.
CAS Number 650609-87-3 (Base: 181585-93-3)N/A
Molecular Formula C5H5N3O4 · HClThe HCl salt form significantly increases aqueous solubility compared to the free base.
Oral Toxicity (H302) Acute Tox. 4Harmful if swallowed; rapid absorption in the GI tract due to high solubility.
Skin Irritation (H315) Skin Irrit. 2Dissociation of the HCl salt in sweat creates a highly acidic microenvironment, leading to chemical burns.
Eye Irritation (H319) Eye Irrit. 2AAerosolized dust dissolves instantly in the tear film, causing a rapid pH drop and localized tissue damage.
Respiratory (H335) STOT SE 3Inhalation of fine crystalline dust leads to dissociation in the moist respiratory mucosa, triggering inflammation.

Personal Protective Equipment (PPE) Matrix: A Self-Validating System

Standard laboratory attire is insufficient for handling reactive hydrochloride salts. The following PPE matrix is designed as a self-validating system, where each layer compensates for the potential failure of another.

  • Hand Protection: Double-layer nitrile gloves (minimum 4 mil thickness).

    • Causality: Nitrile provides superior resistance to the fine, crystalline dust of the salt. Double-gloving ensures that if the outer glove is compromised by the sharp crystalline edges of the powder or degraded by trace solvents (e.g., methanol or thionyl chloride used in subsequent reaction steps[1]), the inner glove maintains an unbroken barrier.

  • Eye Protection: Snug-fitting chemical splash goggles (ANSI Z87.1+).

    • Causality: Standard safety glasses with side shields are inadequate. The hygroscopic dust can easily bypass loose-fitting glasses. Goggles provide a complete orbital seal, preventing airborne particulates from reaching the tear film.

  • Respiratory Protection: N95 or P100 particulate respirator (Required only if handling outside a Class II fume hood).

    • Causality: A P100 filter traps 99.97% of airborne particles, preventing the salt from reaching the respiratory tract where it would otherwise dissociate and cause localized acidic damage.

  • Body Protection: Flame-resistant (FR) lab coat with fitted knit cuffs.

    • Causality: Fitted cuffs prevent the sleeves from dragging through the powder during weighing, mitigating the risk of cross-contamination across the laboratory.

ExposurePathways Source Methyl 5-nitro-1H-pyrazole- 3-carboxylate HCl (Dust) Path1 Inhalation (Aerosolization) Source->Path1 Path2 Ocular Contact (Airborne Particulates) Source->Path2 Path3 Dermal Contact (Surface Contamination) Source->Path3 Mech1 Dissociation in Mucosa (Rapid pH Drop) Path1->Mech1 H332, H335 Mech2 Tear Film Dissolution (Acidic Burn) Path2->Mech2 H319 Mech3 Sweat Interaction (Skin Irritation) Path3->Mech3 H315 Mitigation1 Fume Hood + N95/P100 Respirator Mech1->Mitigation1 Prevented by Mitigation2 Chemical Splash Goggles Mech2->Mitigation2 Prevented by Mitigation3 Double Nitrile Gloves + FR Lab Coat Mech3->Mitigation3 Prevented by

Figure 1: Mechanistic exposure pathways of the hydrochloride salt and targeted PPE mitigation.

Operational Workflow & Engineering Controls

The primary engineering control for this compound is the chemical fume hood. The following step-by-step methodology ensures safe weighing and transfer for downstream synthesis.

Step-by-Step Methodology: Weighing and Transfer

  • Environmental Preparation: Verify the chemical fume hood has a face velocity between 80–120 feet per minute (fpm).

    • Causality: This specific velocity range is optimal for capturing fine dust without creating turbulent eddies that could blow the lightweight hydrochloride salt out of the hood and into the operator's breathing zone.

  • Static Mitigation: Wipe the exterior of the weighing boat and the analytical balance pan with a static-dissipative brush or an anti-static ionizer.

    • Causality: Hydrochloride salts inherently hold a static charge. Unmitigated static causes the powder to "jump" off the spatula, leading to inaccurate stoichiometric measurements and increased aerosolization.

  • Dispensing: Using a grounded, anti-static micro-spatula, carefully transfer the required mass of the compound into the weighing boat. Keep the source bottle as close to the boat as possible to minimize the drop height.

  • Closed-System Transfer: Transfer the weighed solid directly into the reaction vessel (e.g., a round-bottom flask) inside the fume hood. If the reaction requires anhydrous methanol, add the solvent slowly to wash any residual powder from the neck of the flask[1].

  • Sealing: Seal the reaction vessel with a septum before removing it from the fume hood.

HandlingWorkflow N1 Hazard Assessment (H302, H315, H319, H335) N2 Don PPE: Double Nitrile Gloves, Safety Goggles, Lab Coat N1->N2 Dictates N3 Engineering Control: Fume Hood (80-120 fpm) N2->N3 Pre-requisite N4 Retrieve Compound (Storage: 2-8°C, Desiccated) N3->N4 Proceed to N5 Static Mitigation & Weighing N4->N5 Inside Hood N6 Transfer to Reaction Vessel (Closed System) N5->N6 Minimize Dust N7 Decontamination (Wet Wiping) N6->N7 Post-Reaction N8 Waste Disposal (Solid Chemical Waste) N7->N8 Final Step

Figure 2: End-to-end operational workflow and safety controls for pyrazole-3-carboxylate.

Spill Response & Disposal Plan

Even with stringent controls, spills can occur. The disposal plan must account for the acidic nature of the salt.

Step-by-Step Methodology: Solid Spill Containment

  • Isolate: If the spill occurs outside the fume hood, immediately evacuate the immediate 5-foot radius for 5 minutes to allow airborne dust to settle.

  • Contain (Do NOT Dry Sweep): Never use a brush and dustpan. Dry sweeping aerosolizes the acidic dust, exponentially increasing inhalation risk.

  • Neutralize & Clean: Dampen a highly absorbent paper towel with water or a dilute sodium bicarbonate solution (to neutralize the HCl). Gently place the damp towel over the powder. Wipe inward toward the center of the spill to prevent spreading.

  • Decontaminate: Wash the surface thoroughly with soap and water to remove any residual acidity or unreacted pyrazole.

Disposal Logistics:

  • Solid Waste: Collect all contaminated wipes, disposable spatulas, and outer gloves in a sealable, chemically compatible solid waste container. Label explicitly as "Hazardous Solid Waste - Acidic Organic Salt (Toxic/Irritant)."

  • Aqueous Waste: If the compound is dissolved in water during a reaction workup, the resulting solution will be highly acidic. You must neutralize the aqueous layer to pH 6–8 using 1M NaOH or saturated NaHCO3​ before transferring it to the standard aqueous waste carboy. Failure to neutralize can lead to dangerous pressure buildup or incompatible reactions in the bulk waste container.

References

  • Title: PYRIDAZINONES AND THEIR USE AS BTK INHIBITORS (EP 2365970 B1)

Sources

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